(3-Methylcyclobutyl)methanamine hydrochloride
Description
Properties
IUPAC Name |
(3-methylcyclobutyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-5-2-6(3-5)4-7;/h5-6H,2-4,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CROIRQCOJJUVNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1445951-46-1 | |
| Record name | 1-(3-methylcyclobutyl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(3-Methylcyclobutyl)methanamine hydrochloride physical and chemical properties
An In-depth Technical Guide to (3-Methylcyclobutyl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
I. Executive Summary
This compound is a substituted cyclobutane derivative that serves as a valuable building block in modern medicinal chemistry. Its structurally constrained, yet three-dimensional, aliphatic scaffold is of significant interest to drug development professionals seeking to explore novel chemical space and optimize the pharmacokinetic properties of lead compounds. This guide provides a comprehensive overview of the known physical, chemical, and spectroscopic properties of this compound. While specific experimental data for properties such as melting point and solubility are not widely published, this document synthesizes available information from chemical suppliers, computational models, and established principles of organic chemistry to offer a robust profile for researchers. We will delve into its structural identification, expected analytical characteristics, fundamental reactivity, and its application as a pharmaceutical intermediate, particularly in the development of agents targeting the central nervous system (CNS)[1]. Furthermore, this guide outlines standard laboratory protocols for its characterization and provides essential safety and handling information derived from closely related analogs.
II. Compound Identification and Structure
Accurate identification is the cornerstone of chemical research. This compound is identified by a unique Chemical Abstracts Service (CAS) number and is defined by its specific molecular structure and formula.
-
Chemical Name: this compound
-
Synonyms: C-(3-Methyl-cyclobutyl)-methylamine hydrochloride[2]
The structure consists of a cyclobutane ring substituted with a methyl group and a methanamine group, which is protonated and paired with a chloride counter-ion. The presence of two substituents on the cyclobutane ring means that cis/trans isomerism is possible. Commercial sources often supply this material as a mixture of isomers unless specified otherwise.
Caption: 2D Structure of this compound.
III. Physicochemical and Computational Properties
The physicochemical properties of a molecule are critical predictors of its behavior in both chemical reactions and biological systems. The hydrochloride salt form generally enhances water solubility and stability compared to the free amine, a crucial attribute for pharmaceutical applications[5][6].
| Property | Value / Information | Source |
| Molecular Weight | 135.64 g/mol | [2] |
| Physical Form | Solid (predicted) | |
| Melting Point | Data not available. For reference, Methylamine HCl melts at 226 °C. | [7] |
| Solubility | Data not available. Expected to be soluble in water and polar protic solvents like methanol and ethanol due to its ionic salt nature. Insoluble in nonpolar solvents. | [5][8][9] |
| SMILES | CC1CC(CN)C1.Cl | [2] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | [2] |
| LogP (calculated) | 1.413 | [2] |
| Hydrogen Bond Donors | 1 (as free base) | [2] |
| Hydrogen Bond Acceptors | 1 (as free base) | [2] |
| Rotatable Bonds | 1 | [2] |
| Purity | Typically ≥95% - ≥97% (supplier dependent) | [2][3] |
IV. Spectroscopic and Analytical Characterization
Definitive structural confirmation relies on a combination of spectroscopic techniques. While specific spectra for this compound are available on request from suppliers, this section outlines the expected analytical signatures based on its structure[10][11][12].
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the cyclobutane ring's puckered nature and potential cis/trans isomers. Key expected signals include:
-
~0.9-1.2 ppm: A doublet corresponding to the methyl (CH₃) protons.
-
~1.5-2.8 ppm: A series of complex multiplets arising from the protons on the cyclobutane ring (CH, CH₂) and the methylene bridge (CH₂-N).
-
~8.0-8.5 ppm: A broad singlet corresponding to the ammonium (-NH₃⁺) protons. This signal's position is solvent-dependent and may broaden or disappear upon D₂O exchange.
¹³C NMR Spectroscopy: The number of signals will depend on the symmetry of the cis/trans isomers. For a single isomer, six distinct carbon signals are expected: one for the CH₃ group, one for the CH₂-N group, and four for the carbons within the cyclobutane ring.
Infrared (IR) Spectroscopy: As an amine hydrochloride salt, the IR spectrum should display characteristic absorption bands that distinguish it from its free amine form.
-
~2800-3100 cm⁻¹: A broad, strong absorption envelope due to the N-H stretching vibrations of the R-NH₃⁺ group. This often overlaps with the C-H stretching bands.[6]
-
~2850-3000 cm⁻¹: C-H stretching vibrations from the alkyl groups.
-
~1500-1600 cm⁻¹: Asymmetric N-H bending vibrations.
-
~1400-1470 cm⁻¹: C-H bending (scissoring) vibrations.
Mass Spectrometry (MS): When analyzed by techniques like Electrospray Ionization (ESI-MS), the spectrum would be expected to show a prominent ion corresponding to the free base (the cation).
-
Expected [M+H]⁺ of free base: The molecular weight of the free amine (C₆H₁₃N) is 99.11 g/mol . Therefore, the primary ion observed would be at m/z = 100.12. Fragmentation would likely involve the loss of the methyl group or cleavage of the cyclobutane ring.
Caption: Workflow for Analytical Characterization.
V. Chemical Reactivity and Applications in Drug Development
The primary utility of this compound lies in its role as a stable precursor to the corresponding free primary amine. As a salt, it is generally crystalline, non-volatile, and easier to handle and store than the often-liquid and more reactive free amine.
Key Reactivity Principles:
-
Deprotonation: The hydrochloride salt is an acid-base adduct. Treatment with a suitable base (e.g., NaOH, Et₃N, or an ion-exchange resin) neutralizes the hydrochloric acid, liberating the nucleophilic free amine. This is the crucial first step for most synthetic applications.[8][13]
-
Nucleophilic Reactions of the Free Amine: Once liberated, the primary amine is a potent nucleophile and can participate in a wide range of bond-forming reactions essential for drug synthesis.[14]
-
Amide Coupling: Reacts with activated carboxylic acids (like acyl chlorides), acid anhydrides, or carboxylic acids in the presence of coupling reagents (e.g., EDC, HATU) to form stable amide bonds.[13] This is one of the most common reactions in medicinal chemistry.
-
Reductive Amination: Reacts with aldehydes or ketones to form an intermediate imine, which is then reduced in situ (e.g., with NaBH₃CN or NaBH(OAc)₃) to yield secondary or tertiary amines.
-
N-Alkylation: Can be alkylated with alkyl halides or other electrophiles, although over-alkylation can be a challenge.
-
Applications in CNS Drug Development: The incorporation of small, rigid aliphatic rings like the methylcyclobutane moiety is a common strategy in CNS drug design. This structural motif can:
-
Improve Metabolic Stability: By replacing more metabolically labile groups.
-
Enhance Receptor Binding: By orienting key functional groups in a specific, three-dimensional arrangement to fit a target's binding pocket.
-
Optimize Physicochemical Properties: Such as solubility and lipophilicity (LogP), which are critical for crossing the blood-brain barrier.
This compound has been identified as a building block for bioactive molecules and CNS agents, making it a valuable tool for researchers exploring new treatments for neurological and psychiatric disorders[1].
VI. Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from closely related analogs, such as (1-Methylcyclobutyl)methanamine HCl, provides essential guidance. The compound should be handled by trained personnel in a well-ventilated chemical laboratory.
Hazard Identification (based on analogs):
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Signal Word: Warning
Recommended Handling and Storage:
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.
-
Handling: Avoid breathing dust. Use only in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Some suppliers recommend storage at 4°C, protected from light[2], while others suggest room temperature under an inert atmosphere. Follow the supplier-specific recommendation.
Caption: Recommended Safe Handling Workflow.
VII. Standard Experimental Protocols
The following are generalized, field-proven protocols for the analysis of a solid amine hydrochloride sample like this compound.
Protocol 1: ¹H NMR Sample Preparation and Analysis
-
Rationale: To obtain a high-resolution proton spectrum for structural verification. Deuterated solvents are used to avoid large solvent signals in the spectrum. Dimethyl sulfoxide (DMSO-d₆) is an excellent choice for amine salts as it readily dissolves them and the acidic N-H protons are often clearly visible.
-
Methodology:
-
Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆ or D₂O) to the NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Cap the NMR tube securely and vortex or invert gently until the solid is completely dissolved. A brief period in a sonicator bath can aid dissolution.
-
Wipe the outside of the NMR tube clean and place it in the NMR spectrometer.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. A typical acquisition involves 16-64 scans.
-
Process the spectrum by applying Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Protocol 2: Solid-State Infrared (IR) Spectroscopy
-
Rationale: To obtain a vibrational spectrum of the compound to identify key functional groups, particularly the ammonium (R-NH₃⁺) group. Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation.
-
Methodology:
-
Ensure the ATR crystal (typically diamond or germanium) of the FT-IR spectrometer is clean. Record a background spectrum in air.
-
Place a small amount of the solid (a few milligrams is sufficient) directly onto the center of the ATR crystal.
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
The resulting spectrum will be displayed in absorbance or transmittance.
-
After analysis, release the press, and carefully clean the sample from the crystal using a suitable solvent (e.g., isopropanol) and a soft tissue.
-
VIII. References
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. Retrieved from --INVALID-LINK--
-
MySkinRecipes. (n.d.). (3-Methylcyclobutyl)methanaminehydrochloride. Retrieved from --INVALID-LINK--
-
Purdue University. (n.d.). Amines. Retrieved from --INVALID-LINK--
-
Quora. (2018). What is the reaction between hydrochloric and amine? Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Retrieved from --INVALID-LINK--
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000164). Retrieved from --INVALID-LINK--
-
Chemister.ru. (n.d.). methylamine hydrochloride. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). (3-methoxycyclobutyl)methanamine hydrochloride(2137677-39-3) 1H NMR spectrum. Retrieved from --INVALID-LINK--
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). (1-Methylcyclobutyl)methanamine HCl. Retrieved from --INVALID-LINK--
-
ChemScene. (n.d.). 1445951-46-1 | this compound. Retrieved from --INVALID-LINK--
-
ACS Publications. (n.d.). Separation and Identification of Derivatives of Biologic Amines by Gas-Liquid Chromatography. Retrieved from --INVALID-LINK--
-
BLD Pharm. (n.d.). 1445951-46-1|this compound. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals. Retrieved from --INVALID-LINK--
-
BLD Pharm. (n.d.). 34577-92-9|(3-Methylcyclobutyl)methanamine. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2020). 23.3: Reactions of amines. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 1-(3-Methylcyclobutyl)methanamine hydrochloride. Retrieved from --INVALID-LINK--
-
AChemBlock. (n.d.). (3-methylcyclobutyl)methanamine;hydrochloride 95%. Retrieved from --INVALID-LINK--
-
BLD Pharm. (n.d.). (cis-3-Methylcyclobutyl)methanamine hydrochloride. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 3-Methylcyclobutan-1-amine. Retrieved from --INVALID-LINK--
-
Solubility of Things. (n.d.). Methylamine hydrochloride. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). (3-Methylcyclopentyl)methanamine. Retrieved from --INVALID-LINK--
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine. Retrieved from --INVALID-LINK--
-
PubMed. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. Retrieved from --INVALID-LINK--
References
- 1. (3-Methylcyclobutyl)methanaminehydrochloride [myskinrecipes.com]
- 2. chemscene.com [chemscene.com]
- 3. (3-methylcyclobutyl)methanamine;hydrochloride 95% | CAS: 1445951-46-1 | AChemBlock [achemblock.com]
- 4. 1-(3-Methylcyclobutyl)methanamine hydrochloride | C6H14ClN | CID 118798380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Amines, [chemed.chem.purdue.edu]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. methylamine hydrochloride [chemister.ru]
- 8. quora.com [quora.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. 1445951-46-1|this compound|BLD Pharm [bldpharm.com]
- 11. 34577-92-9|(3-Methylcyclobutyl)methanamine|BLD Pharm [bldpharm.com]
- 12. (cis-3-Methylcyclobutyl)methanamine hydrochloride|BLD Pharm [bldpharm.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
An In-depth Technical Guide to (3-Methylcyclobutyl)methanamine Hydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (3-Methylcyclobutyl)methanamine hydrochloride, CAS number 1445951-46-1. In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to accessing novel chemical space and developing drug candidates with superior pharmacological profiles. This compound has emerged as a valuable building block, offering a rigid cyclobutane scaffold that imparts desirable conformational constraints. This guide will delve into the physicochemical properties, the synthetic rationale for its use, potential applications in drug design, and the analytical considerations for its characterization, drawing upon the broader context of cyclobutane derivatives in pharmaceutical research.
Core Compound Profile
This compound is a primary amine featuring a methyl-substituted cyclobutane ring. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it amenable for use in various synthetic transformations and for handling and storage.
| Property | Value | Source |
| CAS Number | 1445951-46-1 | [1][2] |
| Molecular Formula | C₆H₁₄ClN | [1][3] |
| Molecular Weight | 135.64 g/mol | [1] |
| Synonyms | C-(3-METHYL-CYCLOBUTYL)-METHYLAMINE HYDROCHLORIDE | [1] |
| Purity | Typically ≥97% | [1] |
| Storage | 4°C, protect from light | [1] |
The Strategic Importance of the Cyclobutane Moiety in Medicinal Chemistry
The incorporation of a cyclobutane ring, such as the one present in this compound, is a deliberate strategy in drug design to address several key challenges in lead optimization. The rigid and puckered conformation of the cyclobutane scaffold offers distinct advantages over more flexible aliphatic chains or larger cycloalkanes.[4][5]
Key benefits include:
-
Conformational Rigidity: The strained four-membered ring restricts the number of accessible conformations of the molecule. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and potency.
-
Improved Metabolic Stability: The cyclobutane core can block sites of metabolism that would otherwise be susceptible to enzymatic degradation in more flexible analogues. This can lead to an improved pharmacokinetic profile, including a longer half-life.
-
Enhanced Selectivity: By locking the pharmacophoric elements in a specific spatial arrangement, the cyclobutane scaffold can favor binding to the desired target over off-targets, thereby improving the selectivity and reducing the potential for side effects.
-
Access to Novel Chemical Space: The three-dimensional nature of the cyclobutane ring allows for the exploration of new vector spaces for substituent placement, enabling the fine-tuning of structure-activity relationships (SAR).[4]
Caption: The strategic advantages of incorporating a cyclobutane scaffold in drug design.
Synthetic Considerations and Applications
General Synthetic Strategies for Cyclobutane Amines
The synthesis of substituted cyclobutane amines often involves multi-step sequences. Common approaches include:
-
[2+2] Cycloaddition Reactions: This is a powerful method for the construction of the cyclobutane ring, often followed by functional group interconversions to install the desired amine functionality.
-
Ring Expansion/Contraction Reactions: The transformation of other ring systems can also lead to the formation of cyclobutane derivatives.
-
Functionalization of Pre-existing Cyclobutane Cores: Commercially available cyclobutane-containing starting materials can be chemically modified to introduce the aminomethyl group.
Application in Lead Optimization
This compound is an ideal building block for structure-activity relationship (SAR) studies. The primary amine can be readily derivatized to form amides, sulfonamides, ureas, and other functional groups, allowing for the systematic exploration of the chemical space around the cyclobutane core. Its use is particularly valuable in the development of agents targeting the central nervous system and other bioactive molecules where metabolic stability and precise positioning of functional groups are critical.[4]
Caption: Synthetic utility of this compound in generating diverse molecular libraries.
Analytical Characterization
Due to the chiral center at the 3-position of the cyclobutane ring and the potential for cis/trans isomerism, the analytical characterization of this compound and its derivatives requires careful consideration.
Spectroscopic and Chromatographic Techniques
A combination of analytical techniques is essential for the unambiguous structure elucidation and purity assessment of this compound and its derivatives.
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR are crucial for confirming the connectivity and stereochemistry of the molecule. |
| Mass Spectrometry (MS) | Provides accurate mass determination to confirm the molecular formula. |
| High-Performance Liquid Chromatography (HPLC) | Used for purity assessment and can be adapted with chiral stationary phases for the separation of enantiomers and diastereomers. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the presence of key functional groups, such as the primary amine. |
Protocol: Chiral HPLC for Stereoisomer Resolution
Given the potential for stereoisomers, a chiral HPLC method would be a critical component of any quality control or research workflow involving this compound. While a specific method for this exact molecule is not published, a general protocol for the chiral separation of primary amines can be adapted.
Objective: To resolve the stereoisomers of (3-Methylcyclobutyl)methanamine or its derivatives.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based or cyclodextrin-based).
-
Mobile phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), with a small percentage of an amine modifier (e.g., diethylamine or triethylamine) to improve peak shape.
-
Sample of (3-Methylcyclobutyl)methanamine or its derivative dissolved in the mobile phase.
Procedure:
-
Column Equilibration: Equilibrate the chiral column with the chosen mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Injection: Inject a small volume (e.g., 5-10 µL) of the sample solution onto the column.
-
Chromatographic Separation: Run the chromatogram under isocratic conditions.
-
Detection: Monitor the elution of the stereoisomers using a UV detector at an appropriate wavelength.
-
Data Analysis: Integrate the peaks corresponding to the different stereoisomers to determine their relative ratios and enantiomeric or diastereomeric excess.
Causality behind Experimental Choices:
-
The choice of a chiral stationary phase is critical as it provides the chiral environment necessary to differentiate between the stereoisomers.
-
The mobile phase composition is optimized to achieve a balance between resolution and analysis time. The amine modifier is essential to prevent peak tailing by interacting with the basic amine analyte.
-
UV detection is a common and robust method for detecting compounds with chromophores. If the analyte lacks a strong chromophore, derivatization with a UV-active tag may be necessary.
Conclusion
This compound is a valuable and strategic building block for medicinal chemists and drug discovery professionals. Its rigid cyclobutane scaffold offers a powerful tool to imbue drug candidates with improved potency, selectivity, and metabolic stability. While detailed, publicly available research specifically on this compound is limited, its utility can be inferred from the extensive body of literature on the application of cyclobutane derivatives in drug design. The synthetic versatility of its primary amine functionality allows for its incorporation into a wide array of molecular architectures, making it a key component in the construction of diverse chemical libraries for screening and lead optimization. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, the importance of building blocks like this compound is set to increase.
References
- 1. 1445951-46-1|this compound|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. 1-(3-Methylcyclobutyl)methanamine hydrochloride | C6H14ClN | CID 118798380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (3-Methylcyclobutyl)methanaminehydrochloride [myskinrecipes.com]
- 5. 1445951-46-1 | CAS DataBase [m.chemicalbook.com]
(3-Methylcyclobutyl)methanamine Hydrochloride: An In-depth Technical Guide for Drug Discovery Professionals
Foreword: The Strategic Value of Saturated Ring Systems in Modern Drug Design
In the landscape of contemporary medicinal chemistry, the strategic incorporation of saturated carbocyclic moieties has become a cornerstone of rational drug design. These structural motifs offer a departure from the predominantly flat, aromatic systems that have historically characterized many therapeutic agents. The cyclobutane ring, in particular, provides a rigid, three-dimensional scaffold that can confer significant advantages in terms of metabolic stability, lipophilicity, and the precise spatial orientation of pharmacophoric elements. This guide focuses on (3-Methylcyclobutyl)methanamine hydrochloride, a versatile building block that exemplifies the potential of substituted cyclobutanes to unlock novel chemical space and address complex biological targets.
Core Molecular Attributes
A comprehensive understanding of the fundamental molecular and physical properties of this compound is essential for its effective application in synthetic and medicinal chemistry programs.
Molecular Structure and Stereochemistry
The chemical structure of this compound is characterized by a four-membered carbocyclic ring bearing a methyl group and a methanamine hydrochloride substituent. The presence of two substituents on the cyclobutane ring gives rise to cis and trans diastereomers, a critical consideration for stereospecific synthesis and biological evaluation.
Figure 1: Chemical structure of this compound, illustrating the core cyclobutane ring with its substituents.
Physicochemical Properties
A summary of the key physicochemical data for this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C6H14ClN | [1][2] |
| Molecular Weight | 135.64 g/mol | [2] |
| Canonical SMILES | CC1CC(C1)CN.Cl | |
| CAS Number | 1445951-46-1 | [2][3] |
Synthesis and Purification: A Practical Workflow
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity.
Synthetic Pathway Overview
A representative synthetic route is outlined below, commencing from a commercially available starting material and proceeding through key chemical transformations.
Figure 2: A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol
Objective: To synthesize this compound from 3-methylcyclobutanecarbonitrile.
Materials:
-
3-Methylcyclobutanecarbonitrile
-
Lithium aluminum hydride (LiAlH4) or a suitable hydrogenation catalyst (e.g., Raney Nickel)
-
Anhydrous solvent (e.g., diethyl ether or tetrahydrofuran)
-
Hydrochloric acid (ethanolic or ethereal solution)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Reduction of the Nitrile:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), a suspension of lithium aluminum hydride in anhydrous diethyl ether is prepared.
-
A solution of 3-methylcyclobutanecarbonitrile in anhydrous diethyl ether is added dropwise to the stirred suspension at a controlled temperature (typically 0 °C to room temperature).
-
Upon completion of the addition, the reaction mixture is stirred at room temperature or gently refluxed until the reaction is complete (monitored by TLC or GC-MS).
-
-
Work-up and Isolation of the Free Amine:
-
The reaction is carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide.
-
The resulting aluminum salts are removed by filtration, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether, and the combined organic extracts are dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude (3-Methylcyclobutyl)methanamine.
-
-
Formation of the Hydrochloride Salt:
-
The crude amine is redissolved in a minimal amount of a suitable solvent (e.g., diethyl ether).
-
A solution of hydrochloric acid in ethanol or ether is added dropwise with stirring until the precipitation of the hydrochloride salt is complete.
-
The solid product is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound.
-
Self-Validation: The identity and purity of the final product should be rigorously confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be determined and compared with literature values.
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of a variety of pharmaceutical agents. Its utility stems from the unique structural and conformational properties of the cyclobutane ring.
-
CNS Agents: The rigid cyclobutane scaffold can be used to develop ligands for central nervous system targets with improved selectivity and pharmacokinetic profiles.
-
Bioactive Molecules: The primary amine functionality serves as a key handle for the introduction of diverse substituents and the construction of more complex molecular architectures.
Safety and Handling
As with all chemical reagents, appropriate safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on potential hazards and handling procedures.
References
(3-Methylcyclobutyl)methanamine hydrochloride synthesis and purification methods
An In-depth Technical Guide to the Synthesis and Purification of (3-Methylcyclobutyl)methanamine Hydrochloride
Introduction
This compound is a key building block in medicinal chemistry, valued for its unique cyclobutane scaffold which imparts specific conformational constraints and physicochemical properties to drug candidates. Its structure is of interest to researchers in drug development, particularly for agents targeting the central nervous system and other bioactive molecules.[1] The successful incorporation of this moiety into complex pharmaceutical agents hinges on the availability of high-purity material, necessitating robust and well-characterized methods for its synthesis and purification.
This guide provides a comprehensive overview of the prevalent synthetic routes and purification strategies for this compound. It is designed for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for key experimental choices. We will explore the transformation of common precursors, the critical conversion to the hydrochloride salt, and the final purification to achieve the stringent purity levels required for pharmaceutical research.
Part 1: Core Synthetic Strategies
The synthesis of (3-Methylcyclobutyl)methanamine typically originates from a precursor containing the intact 3-methylcyclobutane ring with a one-carbon functional group (C1 extension) that can be converted into an aminomethyl group. The two most common and effective strategies involve the reduction of a nitrile or an amide.
Retrosynthetic Analysis
A logical retrosynthetic approach disconnects the target amine hydrochloride to its freebase form, which can be traced back to either 3-methylcyclobutanecarbonitrile or 3-methylcyclobutanecarboxamide. These precursors, in turn, are accessible from the more common starting material, 3-methylcyclobutane-1-carboxylic acid.[2]
References
An In-Depth Technical Guide on the Solubility of (3-Methylcyclobutyl)methanamine Hydrochloride in Organic Solvents
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of (3-Methylcyclobutyl)methanamine hydrochloride (CAS 1445951-46-1)[1][2][3], a primary amine salt, in various organic solvents. In the absence of extensive published solubility data for this specific compound, this document emphasizes the foundational principles of solubility, predictive assessment methodologies, and detailed experimental protocols. By synthesizing theoretical knowledge with practical, field-proven techniques, this guide serves as an essential resource for professionals in pharmaceutical development, chemical synthesis, and formulation science, enabling a robust approach to solvent selection and process optimization.
Introduction: The Physicochemical Landscape of an Amine Salt
This compound is an organic salt with the molecular formula C₆H₁₄ClN[1]. As the hydrochloride salt of a primary amine, its structure comprises a positively charged ammonium cation and a chloride anion. This ionic character is the dominant factor governing its solubility profile. In drug development and chemical synthesis, understanding a compound's solubility is critical for everything from choosing an appropriate reaction medium to designing effective purification strategies and formulating bioavailable drug products[4][5]. Amine salts are frequently utilized to enhance the water solubility of parent amine compounds, a crucial attribute for many pharmaceutical applications[5][6]. However, their solubility in less polar organic solvents can be limited, presenting challenges for formulation and synthesis[7][8]. This guide will systematically deconstruct the factors that influence the solubility of this compound and provide a clear path for its experimental determination.
Molecular Structure:
-
Cation: (3-Methylcyclobutyl)methanaminium
-
Anion: Chloride (Cl⁻)
-
Molecular Weight: 135.64 g/mol [1]
-
Key Features: Ionic salt, presence of a non-polar cyclobutyl group and a polar ammonium group.
Theoretical Principles: Deconstructing Solubility
The solubility of a solute in a solvent is a complex interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For an ionic compound like this compound, the process of dissolution in an organic solvent requires overcoming the strong electrostatic forces of its crystal lattice and establishing favorable interactions between its ions and the solvent molecules.
The "Like Dissolves Like" Paradigm
The adage "like dissolves like" serves as a fundamental first principle in solubility prediction[9][10][11][12]. For an ionic salt, this means solvents with a high degree of polarity are required to effectively solvate the constituent ions.
-
Polar Solvents: These solvents possess significant dipole moments and high dielectric constants. They can effectively shield the positive (ammonium) and negative (chloride) ions from each other, weakening the ionic bonds holding the crystal lattice together and promoting dissolution[9][13].
-
Non-polar Solvents: Solvents like hexane or toluene lack the polarity needed to interact favorably with charged ions. The energy required to break the crystal lattice of the salt is not compensated by the weak van der Waals forces that would be formed between the ions and the non-polar solvent molecules, resulting in very low solubility[9][10].
The Critical Role of Solvent Properties
Beyond simple polarity, several specific solvent properties dictate their solvating power for ionic species:
-
Dielectric Constant (ε): This property reflects a solvent's ability to reduce the electrostatic force between two charges. Solvents with high dielectric constants are more effective at separating ions and preventing their reassociation into a solid lattice[13].
-
Hydrogen Bonding Capability: The ability of a solvent to act as a hydrogen bond donor or acceptor is crucial.
-
Protic Solvents (e.g., alcohols, water) are excellent hydrogen bond donors and can strongly solvate the chloride anion (Cl⁻). The ammonium cation (R-NH₃⁺) can also donate hydrogen bonds to solvent molecules that are hydrogen bond acceptors (e.g., the oxygen in alcohols or ketones)[10].
-
Aprotic Polar Solvents (e.g., DMSO, DMF) are strong hydrogen bond acceptors but lack a donor proton. They can solvate the cation effectively but are less efficient at solvating the small chloride anion compared to protic solvents.
-
-
Crystal Lattice Energy: This is the energy released when ions in the gaseous state form a solid crystal. Before dissolution can occur, the solvent-ion interactions must provide enough energy to overcome this lattice energy. Amine hydrochloride salts can have significant lattice energies, making them insoluble in many organic solvents[8].
The Influence of Temperature
For most solid solutes dissolving in liquid solvents, solubility increases with temperature[9][12][13]. The added thermal energy increases the kinetic energy of the solvent molecules, enhancing their ability to break apart the solute's crystal lattice[9]. This relationship, however, must be determined experimentally for each specific solute-solvent system.
Predictive Assessment of Solubility
Based on the principles above, we can make qualitative predictions about the solubility of this compound in a range of common organic solvents. These predictions are a vital first step in experimental design, helping to narrow the field of potential solvents for a given application.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvent | Dielectric Constant (ε) at 20°C | Type | Key Interactions | Predicted Solubility |
| Non-Polar Aprotic | Hexane | 1.88 | Aprotic | Van der Waals forces only | Very Low / Insoluble |
| Toluene | 2.38 | Aprotic | Van der Waals, π-system | Very Low / Insoluble | |
| Polar Aprotic | Dichloromethane (DCM) | 9.08 | Aprotic | Dipole-ion | Low |
| Acetone | 20.7 | Aprotic | Dipole-ion, H-bond acceptor | Low to Moderate | |
| Acetonitrile (ACN) | 37.5 | Aprotic | Dipole-ion, H-bond acceptor | Moderate | |
| Dimethylformamide (DMF) | 36.7 | Aprotic | Dipole-ion, H-bond acceptor | Moderate to High | |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Aprotic | Dipole-ion, H-bond acceptor | High | |
| Polar Protic | Isopropanol (IPA) | 19.9 | Protic | H-bonding, Dipole-ion | Moderate |
| Ethanol | 24.5 | Protic | H-bonding, Dipole-ion | Moderate to High | |
| Methanol | 32.7 | Protic | H-bonding, Dipole-ion | High | |
| Water | 80.1 | Protic | H-bonding, Dipole-ion | Very High |
Experimental Determination of Solubility: A Validated Protocol
Theoretical predictions must be confirmed by empirical data. The "shake-flask" method is a robust and widely accepted technique for determining the thermodynamic solubility of a compound[14][15]. The protocol involves creating a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient time to reach equilibrium. The concentration of the dissolved compound is then measured in a filtered aliquot of the supernatant.
Workflow for Solubility Determination
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Experimental workflow for the shake-flask solubility determination method.
Detailed Step-by-Step Methodology
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Glass vials with screw caps (e.g., 4 mL)
-
Orbital shaker with temperature control
-
Centrifuge (optional)
-
Syringes and syringe filters (e.g., 0.45 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, CAD, or MS)[4][16][17][18][19]
Protocol:
-
Preparation of Samples:
-
For each solvent to be tested, add an excess amount of this compound to a pre-weighed glass vial. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is ~10-20 mg of solid per 1 mL of solvent.
-
Accurately add a known volume (e.g., 2.0 mL) of the test solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a predetermined period to ensure equilibrium is reached. A 24-hour period is common, but 48 or 72 hours may be necessary to confirm that the concentration in solution has plateaued[15].
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle for at least 1 hour. Centrifugation can be used to accelerate this process.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles that could artificially inflate the measured concentration[16][17].
-
-
Quantification by HPLC:
-
Prepare a calibration curve by making a series of standard solutions of the compound in the test solvent at known concentrations[16][18].
-
Prepare one or more dilutions of the filtered sample to ensure the final concentration falls within the linear range of the calibration curve.
-
Inject the standards and the diluted sample(s) into the HPLC system.
-
Determine the concentration of the compound in the diluted sample by comparing its peak area to the calibration curve.
-
Calculate the original concentration in the saturated solution by multiplying by the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
Key Scientific Considerations and Troubleshooting
-
Polymorphism: The crystal form of the solid can affect its solubility[20]. Ensure the same batch and form of the compound are used for all experiments to maintain consistency. Thermodynamic solubility should be measured against the most stable crystalline form.
-
Solvent Purity: The presence of impurities, particularly water, in organic solvents can significantly alter the solubility of a polar salt. Always use high-purity, dry solvents.
-
pH Effects: In protic solvents, the pH can influence the equilibrium between the amine salt and its free base form. For non-aqueous organic solvents, this is less of a concern but should be considered if acidic or basic impurities are present.
-
Verification of Equilibrium: To confirm that equilibrium has been reached, samples can be collected at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not change between later time points[15].
Conclusion
References
- 1. chemscene.com [chemscene.com]
- 2. (3-methylcyclobutyl)methanamine;hydrochloride 95% | CAS: 1445951-46-1 | AChemBlock [achemblock.com]
- 3. 1445951-46-1|this compound|BLD Pharm [bldpharm.com]
- 4. improvedpharma.com [improvedpharma.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. theses.gla.ac.uk [theses.gla.ac.uk]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 11. Khan Academy [khanacademy.org]
- 12. byjus.com [byjus.com]
- 13. What are the factors influencing the solubility of lead salts in organic solvents? - Blog [cjspvc.com]
- 14. enamine.net [enamine.net]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. pharmaguru.co [pharmaguru.co]
- 17. researchgate.net [researchgate.net]
- 18. bhu.ac.in [bhu.ac.in]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to the Stability and Storage of (3-Methylcyclobutyl)methanamine Hydrochloride
Introduction
(3-Methylcyclobutyl)methanamine hydrochloride is a primary amine hydrochloride containing a cyclobutane moiety. This structural motif is of growing interest in medicinal chemistry for its ability to introduce three-dimensionality and conformational restriction into drug candidates.[1][2] As with any active pharmaceutical ingredient (API), a thorough understanding of its chemical and physical stability is paramount for ensuring its quality, safety, and efficacy throughout its lifecycle, from discovery and development to manufacturing and clinical use. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, drawing upon general principles of amine salt chemistry, the reactivity of cyclobutane rings, and regulatory guidelines for stability testing. While specific stability data for this compound is not extensively published, this guide will provide a robust framework for its handling and storage based on established scientific principles.
Chemical and Physical Properties
Understanding the fundamental chemical and physical properties of this compound is the first step in developing appropriate stability and storage protocols.
| Property | Value | Source |
| Chemical Name | This compound | [3][4] |
| CAS Number | 1445951-46-1 | [3][4][5] |
| Molecular Formula | C6H14ClN | [4][5] |
| Molecular Weight | 135.64 g/mol | [5] |
| Appearance | Likely a solid, as is typical for amine hydrochlorides. | General Knowledge |
| Solubility | Expected to have good water solubility. | [6] |
| Hygroscopicity | Expected to be hygroscopic. | [7][8] |
Stability Profile of this compound
The stability of an API is its ability to retain its chemical integrity and physical properties within specified limits throughout its shelf life. Several factors can influence the stability of this compound.
Mechanism of Amine Hydrochloride Stability
Primary amines are often converted to their hydrochloride salts to improve their stability and handling properties.[6] The protonation of the amine's lone pair of electrons to form an ammonium salt prevents oxidation, a common degradation pathway for free amines.[9] This makes the hydrochloride form generally more stable than the free base.
Potential Degradation Pathways
While specific degradation pathways for this compound have not been detailed in the public domain, potential degradation routes can be inferred from the chemistry of similar compounds. Forced degradation studies under various stress conditions are essential to identify these pathways.[10]
-
Hydrolysis: While the cyclobutane ring itself is relatively stable to hydrolysis, other parts of the molecule or impurities could be susceptible, particularly at extreme pH values.[2][11]
-
Oxidation: Although the hydrochloride salt form reduces the risk of oxidation at the nitrogen atom, other parts of the molecule could be susceptible to oxidative degradation, especially in the presence of oxygen and light.[9][10]
-
Thermal Degradation: Elevated temperatures can provide the energy needed to overcome activation barriers for decomposition reactions. The requirement for cold-chain transportation by some suppliers suggests a potential for thermal lability.[5]
-
Photodegradation: Exposure to UV or visible light can lead to the formation of reactive species that can degrade the molecule. Photostability testing is a key component of stability programs as per ICH Q1B guidelines.[12][13]
Caption: Potential degradation pathways for this compound under various stress conditions.
The Role of the Cyclobutane Ring
The cyclobutane ring, while strained, is generally stable under typical pharmaceutical processing and storage conditions.[1] It is less reactive than a cyclopropane ring but more so than a cyclopentane ring.[14] Its inclusion in a molecule can enhance metabolic stability.[2] However, under harsh conditions, ring-opening reactions can occur.[15]
Recommended Storage and Handling
Based on the inferred properties and general principles for amine hydrochlorides, the following storage and handling conditions are recommended to ensure the long-term stability of this compound.
Storage Conditions
-
Temperature: A supplier's recommendation for "cold-chain transportation" strongly suggests that the compound should be stored at refrigerated temperatures (2-8 °C).[5] Long-term storage at room temperature may not be advisable without specific stability data to support it.
-
Humidity: As an amine hydrochloride, the compound is likely hygroscopic.[7][8] Therefore, it should be stored in a tightly sealed container in a dry environment, protected from moisture. The use of a desiccator is recommended.
-
Light: To prevent photolytic degradation, the compound should be stored in a light-resistant container.
-
Inert Atmosphere: For long-term storage, particularly for reference standards, storing under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidation.
Handling
-
This compound is classified as a skin, eye, and respiratory irritant.[16] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the material.
-
Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of any dust or powder.
Experimental Protocol for Stability Testing
A comprehensive stability testing program is essential to definitively establish the shelf-life and appropriate storage conditions for this compound. The following protocol is based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[17][18]
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the analytical methods used for stability testing.[10]
-
Acid and Base Hydrolysis:
-
Treat solutions of the compound with 0.1 M HCl and 0.1 M NaOH.
-
Samples should be analyzed at various time points (e.g., 0, 2, 4, 8, 24 hours) at room temperature and, if no degradation is observed, at an elevated temperature (e.g., 50-60°C).[19]
-
-
Oxidative Degradation:
-
Expose a solution of the compound to a solution of hydrogen peroxide (e.g., 3%).
-
Analyze at regular intervals.
-
-
Thermal Degradation:
-
Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) and analyze at different time points.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[12][13]
-
A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.
-
Caption: A typical workflow for a forced degradation study.
Long-Term and Accelerated Stability Studies
Long-term and accelerated stability studies are conducted to determine the shelf-life of the API under recommended storage conditions.[20]
-
Storage Conditions:
-
Testing Frequency:
-
Analytical Methods:
-
A validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used to determine the purity of the API and to quantify any degradation products.[21]
-
Other tests should include appearance, water content (e.g., by Karl Fischer titration), and any other relevant physical or chemical properties.
-
Conclusion
While specific, publicly available stability data for this compound is limited, a robust understanding of its stability and appropriate storage conditions can be established by applying fundamental principles of organic chemistry and adhering to regulatory guidelines for stability testing. The information presented in this guide provides a comprehensive framework for researchers, scientists, and drug development professionals to handle and store this compound in a manner that ensures its quality and integrity. It is strongly recommended that formal stability studies be conducted to establish a definitive shelf-life and storage conditions for any application where this compound will be used.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. (3-methylcyclobutyl)methanamine;hydrochloride 95% | CAS: 1445951-46-1 | AChemBlock [achemblock.com]
- 4. 1445951-46-1 | MFCD25509405 | this compound [aaronchem.com]
- 5. 1445951-46-1|this compound|BLD Pharm [bldpharm.com]
- 6. Hydrochloride - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. reddit.com [reddit.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 12. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
- 16. chemical-label.com [chemical-label.com]
- 17. database.ich.org [database.ich.org]
- 18. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 20. youtube.com [youtube.com]
- 21. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Potential Biological Activities of (3-Methylcyclobutyl)methanamine hydrochloride
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Methylcyclobutyl)methanamine hydrochloride is a synthetic small molecule featuring a cyclobutane ring, a structural motif of increasing interest in medicinal chemistry. The rigid, puckered conformation of the cyclobutane moiety can impart favorable pharmacological properties, including enhanced metabolic stability, improved potency, and desirable pharmacokinetic profiles.[1] While the specific biological activities of this compound are not yet extensively documented in publicly available literature, its structural similarity to known central nervous system (CNS) active agents suggests a strong potential for neuromodulatory effects. This technical guide provides a comprehensive framework for the systematic investigation of the potential biological activities of this compound, with a primary focus on its plausible interactions with key CNS targets. We present a series of detailed experimental protocols, from initial in vitro screening to preliminary in vivo behavioral assessments, to elucidate its pharmacological profile. This document is intended to serve as a roadmap for researchers seeking to explore the therapeutic potential of this and structurally related compounds.
Introduction: The Rationale for Investigating this compound
The cyclobutane ring is a valuable scaffold in modern drug discovery due to its unique three-dimensional structure and inherent strain, which can be leveraged to create conformationally constrained analogues of more flexible molecules.[2][3] This conformational rigidity can lead to higher binding affinity and selectivity for specific biological targets. Furthermore, the sp3-rich nature of the cyclobutane ring often contributes to improved metabolic stability by reducing susceptibility to enzymatic degradation.[1]
This compound is a primary amine appended to a methyl-substituted cyclobutane. This structural motif bears resemblance to the pharmacophores of various CNS-active compounds, including monoamine reuptake inhibitors and receptor modulators. The presence of the amine group suggests potential interactions with targets that recognize endogenous monoamines like serotonin, dopamine, and norepinephrine. Therefore, a logical starting point for the investigation of this compound is the assessment of its activity at monoamine transporters and related CNS receptors.
Proposed Primary Biological Target: Monoamine Transporters
Given the structural features of this compound, a primary hypothesis is its potential interaction with the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. These transporters are critical regulators of neurotransmission and are the targets of many antidepressant and psychostimulant drugs.
In Vitro Assessment of Monoamine Transporter Inhibition
The initial step in evaluating the compound's activity is to determine its potency and selectivity as an inhibitor of monoamine transporters using in vitro uptake assays.
This protocol describes a method to measure the inhibition of radiolabeled substrate uptake into cells expressing the human serotonin, norepinephrine, or dopamine transporters.[4][5][6]
Materials:
-
HEK293 cells stably expressing human SERT, NET, or DAT
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Krebs-Henseleit buffer (KHB)
-
[³H]-Serotonin ([³H]-5-HT), [³H]-Norepinephrine ([³H]-NE), or [³H]-Dopamine ([³H]-DA)
-
This compound
-
Reference inhibitors (e.g., Fluoxetine for SERT, Desipramine for NET, GBR12909 for DAT)
-
96-well cell culture plates
-
Scintillation counter and vials
-
1% Sodium Dodecyl Sulfate (SDS)
Procedure:
-
Cell Culture: Culture HEK293 cells expressing hSERT, hNET, or hDAT in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Plating: Seed the cells into 96-well plates at a density of 40,000-60,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound and reference inhibitors in KHB.
-
Assay Initiation:
-
Wash the cells once with room temperature KHB.
-
Add 50 µL of KHB containing various concentrations of the test compound or reference inhibitor to the wells.
-
Pre-incubate for 10-20 minutes at room temperature.
-
-
Radiotracer Addition: Add 50 µL of KHB containing the radiolabeled substrate ([³H]-5-HT for SERT, [³H]-NE for NET, or [³H]-DA for DAT) at a final concentration close to its Kₘ value.
-
Incubation: Incubate for a short period (e.g., 5-15 minutes) at room temperature to measure initial uptake rates.
-
Assay Termination:
-
Rapidly wash the cells twice with ice-cold KHB to remove unincorporated radiotracer.
-
Lyse the cells by adding 100 µL of 1% SDS to each well.
-
-
Quantification: Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine non-specific uptake in the presence of a high concentration of a known selective inhibitor.
-
Subtract non-specific uptake from all measurements to obtain specific uptake.
-
Plot the percentage of inhibition versus the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Data Presentation:
| Compound | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | DAT IC₅₀ (nM) |
| (3-Methylcyclobutyl)methanamine HCl | Experimental Value | Experimental Value | Experimental Value |
| Fluoxetine (Reference) | ~1-10 | >1000 | >1000 |
| Desipramine (Reference) | >100 | ~1-10 | >1000 |
| GBR12909 (Reference) | >1000 | >1000 | ~1-10 |
| Table 1: Hypothetical data table for summarizing monoamine transporter inhibition results. |
Experimental Workflow Diagram:
Caption: Workflow for the in vitro monoamine transporter uptake inhibition assay.
Secondary Target Screening: CNS Receptor Binding
To broaden the pharmacological characterization, this compound should be screened against a panel of CNS receptors. Based on the structures of known CNS-active drugs, potential targets include sigma receptors (σ₁ and σ₂), adrenergic receptors, and serotonergic receptors.
In Vitro Assessment of Receptor Binding Affinity
Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor.[1][7][8]
This protocol provides a general framework for assessing the binding of this compound to a target receptor (e.g., sigma-1 receptor) expressed in cell membranes.[1]
Materials:
-
Cell membranes prepared from cells or tissues expressing the target receptor (e.g., guinea pig brain for sigma receptors)
-
Assay buffer (e.g., 50 mM Tris-HCl)
-
Radioligand specific for the target receptor (e.g., [³H]-(+)-pentazocine for σ₁ receptors)
-
This compound
-
Reference compounds (e.g., Haloperidol for sigma receptors)
-
96-well filter plates with glass fiber filters
-
Vacuum manifold
-
Scintillation counter and fluid
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, assay buffer, radioligand at a concentration near its K₋ value, and varying concentrations of this compound or a reference compound.
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
Assay Termination: Terminate the binding reaction by rapid filtration through the glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification:
-
Allow the filters to dry.
-
Add scintillation fluid to each well.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine non-specific binding in the presence of a high concentration of a known ligand for the target receptor.
-
Subtract non-specific binding from total binding to get specific binding.
-
Plot the percentage of specific binding versus the log concentration of the test compound and fit the data to determine the IC₅₀.
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
-
Data Presentation:
| Receptor Target | Radioligand | Kᵢ (nM) |
| Sigma-1 | [³H]-(+)-pentazocine | Experimental Value |
| Sigma-2 | [³H]-DTG (+ pentazocine) | Experimental Value |
| α₁-adrenergic | [³H]-Prazosin | Experimental Value |
| 5-HT₂ₐ | [³H]-Ketanserin | Experimental Value |
| Table 2: Hypothetical data table for summarizing CNS receptor binding affinities. |
Logical Relationship Diagram:
Caption: Logical flow of a competitive radioligand binding assay.
In Vivo Behavioral Pharmacology
Should the in vitro data suggest significant activity at monoamine transporters or other relevant CNS targets, preliminary in vivo studies are warranted to assess the compound's behavioral effects in animal models.
Assessment of Antidepressant-like Activity
The forced swim test and tail suspension test are widely used screening models for antidepressant-like activity in rodents.[9][10]
Materials:
-
Male mice (e.g., C57BL/6)
-
Glass cylinders (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm
-
This compound
-
Vehicle (e.g., saline)
-
Reference antidepressant (e.g., imipramine)
-
Video recording equipment and analysis software
Procedure:
-
Acclimation: Acclimate the mice to the experimental room for at least 1 hour before testing.
-
Dosing: Administer this compound, vehicle, or the reference antidepressant via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes before the test.
-
Test Session:
-
Gently place each mouse into the cylinder of water for a 6-minute session.
-
Record the session for later analysis.
-
-
Data Analysis: Score the last 4 minutes of the session for time spent immobile. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
Statistical Analysis: Compare the immobility time of the compound-treated groups to the vehicle-treated group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test). A significant reduction in immobility time is indicative of antidepressant-like activity.
Conclusion
While the biological activities of this compound are yet to be fully elucidated, its chemical structure provides a strong rationale for its investigation as a potential CNS agent. The experimental framework outlined in this guide, progressing from in vitro target screening to in vivo behavioral models, offers a systematic approach to characterizing its pharmacological profile. The unique properties of the cyclobutane scaffold suggest that this compound could possess desirable drug-like properties, making it a compelling candidate for further research and development in the field of neuroscience.
References
- 1. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. moleculardevices.com [moleculardevices.com]
- 6. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Receptor-Ligand Binding Assays [labome.com]
- 9. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
Safety, handling, and MSDS for (3-Methylcyclobutyl)methanamine hydrochloride
An In-depth Technical Guide to the Safe Handling of (3-Methylcyclobutyl)methanamine hydrochloride
Foreword: A Proactive Approach to Laboratory Safety
In the landscape of pharmaceutical research and drug development, novel chemical entities are the building blocks of innovation. Among these is this compound (CAS No. 1445951-46-1), a compound of interest for its potential applications. The responsible advancement of science, however, necessitates an equally advanced approach to safety. This guide moves beyond mere compliance, adopting the perspective of a senior application scientist to instill a deep, causal understanding of the safe handling, storage, and emergency response protocols for this compound. Our objective is not just to list procedures, but to explain the scientific rationale that underpins them, creating a self-validating system of safety that protects researchers, preserves sample integrity, and ensures reproducible outcomes.
Section 1: Chemical Identity and Physicochemical Profile
A foundational understanding of a compound's physical and chemical properties is the first step in a robust safety assessment. These characteristics dictate its behavior under various laboratory conditions and inform appropriate handling and storage strategies.
This compound is a primary amine hydrochloride salt. The presence of the hydrochloride group generally enhances water solubility and stability compared to the free base form. It is typically supplied as an off-white to white solid.[1][2]
| Property | Data | Source(s) |
| CAS Number | 1445951-46-1 | [3][4] |
| Molecular Formula | C₆H₁₄ClN | [3][5] |
| Molecular Weight | 135.64 g/mol | [3] |
| Physical Form | Solid | [2] |
| Appearance | Off-white | [1][6] |
| Solubility | Soluble in water | [1][6] |
| Storage Temperature | Room Temperature, under inert atmosphere | [2] |
| Stability | Stable under normal conditions; noted to be hygroscopic | [1] |
Section 2: Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating hazard information. Based on data from structurally similar compounds, this compound is classified as a hazardous substance requiring specific precautions.[2]
| GHS Classification | Code | Description | Source(s) |
| Signal Word | Warning | [2][7] | |
| Pictogram | GHS07 (Exclamation Mark) |
| [2] |
| Hazard Statements | H302 | Harmful if swallowed | [2][6] |
| H315 | Causes skin irritation | [2][6] | |
| H319 | Causes serious eye irritation | [2][6] | |
| H335 | May cause respiratory irritation | [2][6] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [2][8] |
| P264 | Wash skin thoroughly after handling | ||
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [8] | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water | [6] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [2][6][8] |
Expert Analysis: The hazard profile is characteristic of many amine hydrochloride salts. The irritant properties (H315, H319, H335) stem from the compound's ability to interact with and disrupt biological membranes and proteins upon contact. The oral toxicity (H302) indicates that ingestion of even relatively small quantities can cause systemic harm. These classifications are the primary drivers for the stringent handling and personal protective equipment protocols outlined in the following sections.
Section 3: Protocols for Safe Laboratory Handling and Storage
Adherence to meticulous handling and storage protocols is non-negotiable. The following steps are designed to minimize exposure, prevent contamination, and maintain the chemical integrity of the substance.
Engineering and Administrative Controls
The first line of defense is to engineer out the hazard.
-
Ventilation: All manipulations of solid this compound, especially weighing and transfers that can generate dust, must be performed in a certified chemical fume hood or a ventilated balance enclosure.[9][10] This is critical to mitigate the risk of respiratory irritation (H335).
-
Designated Areas: Designate specific areas within the laboratory for handling this compound. This prevents cross-contamination of other experiments and workspaces.
-
Hygiene Practices: Prohibit eating, drinking, and smoking in all areas where the chemical is handled.[11] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[9][12]
Storage Protocol
The stability and integrity of the compound depend heavily on storage conditions.
-
Container: Keep the compound in its original, tightly sealed container.[13]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).[2] The compound is hygroscopic, meaning it readily absorbs moisture from the air, which can lead to degradation and inaccurate weighing for experiments.[1]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[1][9][13]
Section 4: Personal Protective Equipment (PPE) Selection Protocol
PPE is the final barrier between the researcher and the chemical hazard. The selection of appropriate PPE is not a one-size-fits-all decision; it must be based on a risk assessment of the specific task being performed.
Mandatory Base-Level PPE:
-
Eye Protection: Safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards are the minimum requirement.[9] When there is a risk of splashing or handling larger quantities, chemical safety goggles or a full-face shield are required.[6]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn.[6] It is crucial to inspect gloves for any signs of degradation or perforation before use and to use proper glove removal technique to avoid skin contamination.[9][10]
-
Body Protection: A standard laboratory coat must be worn and kept fastened.
Task-Dependent PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Section 5: Emergency Response Protocols
Even in the most controlled environments, incidents can occur. A well-rehearsed emergency plan is crucial for mitigating harm.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury. Medical attention should always be sought following any significant exposure.[14]
| Exposure Route | First Aid Protocol | Source(s) |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [1][6][14] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. | [1][6][14] |
| Inhalation | Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention. | [1][6][14] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [1][14] |
Note to First Aiders: Ensure you are aware of the material involved and take precautions to protect yourself from exposure.[1][6]
Fire-Fighting Measures
While the compound itself is a solid and not highly flammable, its container may burn, and thermal decomposition can release hazardous gases.
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[6][9][14]
-
Specific Hazards: Thermal decomposition can produce toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[1][6]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[6][9][15]
Accidental Release and Spill Cleanup Protocol
A swift and systematic response to a spill is essential to prevent wider contamination and exposure.
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Prevent the spill from entering drains or spreading further.[12]
-
Absorb/Sweep:
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[12]
The following diagram illustrates the logical flow of the spill response protocol.
Section 6: Stability and Reactivity
Understanding a compound's reactivity is key to preventing dangerous chemical reactions.
-
Chemical Stability: The compound is stable under recommended storage conditions.[1] It is, however, hygroscopic.[1]
-
Conditions to Avoid: Exposure to moist air or water should be minimized due to its hygroscopic nature.[1] Keep away from heat and sources of ignition.[12]
-
Incompatible Materials: To prevent exothermic or violent reactions, avoid contact with the materials listed below.
| Incompatible Material Class | Examples | Source(s) |
| Strong Acids | Hydrochloric acid, Sulfuric acid | [1] |
| Acid Anhydrides | Acetic anhydride | [1] |
| Acid Chlorides | Acetyl chloride | [1] |
| Strong Oxidizing Agents | Peroxides, Nitrates | [1] |
-
Hazardous Decomposition Products: Under fire conditions, thermal decomposition can produce hydrogen chloride gas, carbon oxides (CO, CO₂), and nitrogen oxides (NOx).[1][6]
Section 7: Toxicological and Ecological Information
-
Acute Toxicity: Classified as harmful if swallowed (Category 4).[2][6] The primary effects are irritation of the mucous membranes.
-
Skin Corrosion/Irritation: Causes skin irritation (Category 2).[2][6]
-
Serious Eye Damage/Irritation: Causes serious eye irritation (Category 2).[2][6]
-
Respiratory Sensitization: May cause respiratory irritation (STOT SE 3).[2][6]
-
Germ Cell Mutagenicity/Carcinogenicity: No components of this product are listed as carcinogens by IARC, ACGIH, or NTP.[10] However, the toxicological properties have not been fully investigated.[9]
-
Ecological Information: The product is water-soluble and may spread in water systems. While specific data is lacking, chemicals of this type can be toxic to aquatic life and should not be released into the environment.[1]
Section 8: Disposal Considerations
All waste material, including empty containers and contaminated cleanup supplies, must be treated as hazardous waste. Disposal should be carried out by a licensed professional waste disposal service and in strict accordance with all applicable federal, state, and local environmental regulations.[10][12] Do not allow the chemical to enter drains or sewer systems.[9][12]
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. (1-Methylcyclobutyl)methanamine HCl | 1245647-53-3 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. 1445951-46-1|this compound|BLD Pharm [bldpharm.com]
- 5. 1-(3-Methylcyclobutyl)methanamine hydrochloride | C6H14ClN | CID 118798380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.se [fishersci.se]
- 7. chemical-label.com [chemical-label.com]
- 8. aksci.com [aksci.com]
- 9. bio.vu.nl [bio.vu.nl]
- 10. angenechemical.com [angenechemical.com]
- 11. kishida.co.jp [kishida.co.jp]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. kishida.co.jp [kishida.co.jp]
- 14. enamine.enamine.net [enamine.enamine.net]
- 15. kishida.co.jp [kishida.co.jp]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Methodological & Application
The Synthetic Utility of (3-Methylcyclobutyl)methanamine Hydrochloride: A Guide for Researchers
(3-Methylcyclobutyl)methanamine hydrochloride is a valuable building block for organic synthesis, particularly in the realm of medicinal chemistry. Its unique strained cyclobutyl moiety, combined with a primary amine, offers a scaffold that can impart desirable pharmacokinetic properties to drug candidates, such as improved metabolic stability and enhanced binding affinity to biological targets. This guide provides detailed application notes and protocols for the use of this versatile reagent in key synthetic transformations, grounded in established chemical principles and supported by relevant literature.
Introduction to a Key Building Block
This compound (CAS: 1445951-46-1) is a salt of a primary amine, presenting as a stable, crystalline solid that is amenable to storage and handling under standard laboratory conditions.[1] The presence of the hydrochloride salt necessitates a neutralization step prior to or during its use in most nucleophilic reactions. The 3-methylcyclobutyl group provides a three-dimensional structural element that can be exploited to probe the binding pockets of enzymes and receptors, making it an attractive component in the design of novel therapeutics, especially for central nervous system (CNS) disorders.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1445951-46-1 |
| Molecular Formula | C₆H₁₄ClN |
| Molecular Weight | 135.64 g/mol |
| Appearance | White to off-white crystalline solid |
| Storage | 2-8°C, protect from light |
Core Applications in Organic Synthesis
This reagent is primarily employed in reactions that leverage the nucleophilicity of its primary amine. The most common applications include the formation of amides, secondary amines via reductive amination, and substituted ureas. These functional groups are prevalent in a wide array of biologically active molecules.
Application Note 1: Amide Bond Formation
Causality of Experimental Choices: The formation of an amide bond is a cornerstone of medicinal chemistry.[3] The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt. Therefore, the carboxylic acid must be activated. Common activating agents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or more potent uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU is particularly effective for coupling with less nucleophilic or sterically hindered amines.[3] The reaction is typically carried out in an aprotic polar solvent such as DMF or DCM to ensure solubility of the reactants. A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloride salt of the amine and to scavenge the acid produced during the reaction, driving the equilibrium towards product formation.
Generalized Amide Coupling Workflow
Caption: Workflow for amide coupling.
Detailed Protocol: Synthesis of N-((3-methylcyclobutyl)methyl)benzamide
-
Reagent Preparation: To a solution of benzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) in a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq).
-
Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
Amine Addition: Add this compound (1.05 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Table 2: Representative Amide Coupling Reactions
| Carboxylic Acid | Coupling Reagent | Base | Solvent | Typical Yield (%) |
| Benzoic Acid | HATU | DIPEA | DMF | 85-95 |
| 4-Chlorobenzoic Acid | EDC/HOBt | TEA | DCM | 70-85 |
| Acetic Acid | HATU | DIPEA | DMF | 80-90 |
Application Note 2: Reductive Amination
Causality of Experimental Choices: Reductive amination is a powerful method for forming carbon-nitrogen bonds and synthesizing secondary amines from primary amines and carbonyl compounds.[4] The reaction proceeds through the in-situ formation of an imine or iminium ion intermediate, which is then reduced by a selective reducing agent. Sodium triacetoxyborohydride (STAB) is a commonly used reducing agent for this transformation as it is mild enough not to reduce the starting aldehyde or ketone, is stable in acidic conditions often used to promote imine formation, and is less toxic than sodium cyanoborohydride.[5] The reaction is typically performed in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). A catalytic amount of a weak acid, such as acetic acid, is often added to facilitate the formation of the imine intermediate.
Generalized Reductive Amination Workflow
Caption: Workflow for reductive amination.
Detailed Protocol: Synthesis of N-benzyl-(3-methylcyclobutyl)methanamine
-
Reagent Preparation: To a solution of this compound (1.1 eq) and benzaldehyde (1.0 eq) in dichloromethane (DCM, 0.4 M) in a round-bottom flask, add triethylamine (TEA, 1.2 eq) to neutralize the hydrochloride salt.
-
Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.
Table 3: Representative Reductive Amination Reactions
| Carbonyl Compound | Reducing Agent | Solvent | Typical Yield (%) |
| Benzaldehyde | STAB | DCM | 75-90 |
| Cyclohexanone | STAB | DCE | 70-85 |
| Acetone | NaBH(OAc)₃ | DCM | 65-80 |
Application Note 3: Synthesis of Substituted Ureas
Causality of Experimental Choices: Substituted ureas are important pharmacophores found in numerous approved drugs, including potent inhibitors of soluble epoxide hydrolase (sEH).[6][7] A common method for their synthesis involves the reaction of an amine with an isocyanate.[8] This reaction is typically high-yielding and proceeds under mild conditions. The reaction is usually carried out in an aprotic solvent such as THF or DCM. Since (3-Methylcyclobutyl)methanamine is supplied as a hydrochloride salt, a base is required to liberate the free amine for reaction with the electrophilic isocyanate. Alternatively, ureas can be formed by reacting the amine with a carbonyl source like triphosgene, preceded by careful handling due to the toxicity of phosgene.
Generalized Urea Synthesis Workflow
Caption: Workflow for urea synthesis from an isocyanate.
Detailed Protocol: Synthesis of 1-phenyl-3-((3-methylcyclobutyl)methyl)urea
-
Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (DCM, 0.5 M) and cool the solution to 0 °C in an ice bath.
-
Neutralization: Add triethylamine (TEA, 1.1 eq) dropwise and stir for 15 minutes.
-
Isocyanate Addition: Add a solution of phenyl isocyanate (1.05 eq) in DCM dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The product often precipitates from the reaction mixture.
-
Isolation: If a precipitate forms, collect the solid by filtration, wash with cold DCM, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by recrystallization or flash column chromatography on silica gel to obtain the desired substituted urea.
Table 4: Representative Urea Synthesis Reactions
| Isocyanate | Base | Solvent | Typical Yield (%) |
| Phenyl isocyanate | TEA | DCM | 90-98 |
| Cyclohexyl isocyanate | DIPEA | THF | 88-95 |
| 4-Chlorophenyl isocyanate | TEA | DCM | 92-99 |
Conclusion
This compound is a versatile and valuable building block in organic synthesis, offering a straightforward entry point to a variety of molecular scaffolds of interest in drug discovery. The protocols outlined in this guide for amide coupling, reductive amination, and urea synthesis provide robust starting points for the synthesis of novel compounds for biological evaluation. The unique structural features of the 3-methylcyclobutyl moiety can be strategically employed to enhance the pharmacological properties of new chemical entities.
References
- 1. chemscene.com [chemscene.com]
- 2. Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6362351B2 - Catalyst and method for amide formation - Google Patents [patents.google.com]
- 4. EP0356046A2 - The reductive amination of hydroxy-containing compounds - Google Patents [patents.google.com]
- 5. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel soluble epoxide hydrolase inhibitors with a dihydropyrimidinone scaffold: design, synthesis and biological evaluation - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US4310692A - Process for the preparation of alkyl-ureas - Google Patents [patents.google.com]
The Strategic Application of (3-Methylcyclobutyl)methanamine Hydrochloride in the Synthesis of Advanced Pharmaceutical Intermediates
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of (3-methylcyclobutyl)methanamine hydrochloride as a pivotal pharmaceutical intermediate. We will explore the scientific rationale behind its use, its role in constructing complex drug candidates, and provide detailed protocols for its incorporation into advanced synthetic workflows.
Introduction: The Value of Strained Ring Systems in Medicinal Chemistry
In the landscape of modern drug discovery, the deliberate incorporation of unique structural motifs is a key strategy for optimizing the pharmacological profile of a lead compound. Small, strained carbocycles, such as cyclobutanes, have emerged as valuable building blocks. The inherent ring strain of the cyclobutane moiety (approximately 26 kcal/mol) results in a unique puckered three-dimensional conformation.[1] This distinct geometry can impart a degree of conformational rigidity to a molecule, which can be highly advantageous in achieving potent and selective binding to a biological target.[2]
This compound, a derivative of this class, offers a strategically important building block for several reasons:
-
Metabolic Stability: The cyclobutane ring is generally robust to metabolic degradation, offering an alternative to more labile groups.[3]
-
Improved Physicochemical Properties: Incorporation of this motif can enhance solubility and permeability, crucial parameters for oral bioavailability.
-
Vectorial Exit from Flatland: The three-dimensional nature of the cyclobutyl group allows for the exploration of chemical space beyond the often-planar structures of traditional aromatic-based scaffolds, potentially leading to novel interactions with protein targets.[1]
-
Intellectual Property: The use of such novel building blocks can be a key differentiator in a competitive pharmaceutical patent landscape.
This application note will focus on a prominent example of its use in the synthesis of a clinical candidate, providing a practical framework for its application in pharmaceutical research.
Core Application: Synthesis of the Pan-JAK Inhibitor PF-06263276
A significant application of a derivative of (3-methylcyclobutyl)methanamine is in the synthesis of PF-06263276, a potent, selective, pan-Janus kinase (JAK) inhibitor investigated for the treatment of inflammatory diseases.[3][4] The JAK-STAT signaling pathway is a critical regulator of the immune response, and its dysregulation is implicated in a variety of autoimmune and inflammatory conditions.
The structure of PF-06263276 features a central indazole core, which binds to the ATP-binding site of the JAK enzymes. The (3-methylcyclobutyl)methylamino moiety is appended to this core and plays a crucial role in optimizing the compound's potency and pharmacokinetic properties. The synthesis of this key fragment involves the coupling of the amine with the activated indazole core.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of PF-06263276 highlights the importance of (3-methylcyclobutyl)methanamine as a key starting material. The final amide bond formation is a standard transformation, revealing the precursor amine and the carboxylic acid-functionalized indazole core.
Caption: Retrosynthetic analysis of PF-06263276.
Experimental Protocols
The following protocols are based on established synthetic routes for the preparation of PF-06263276 and analogous structures.[4][5] Researchers should adapt these procedures based on their specific laboratory conditions and scale.
Materials and Reagents
| Reagent | Supplier | Purity |
| This compound | Various | >95% |
| 1H-Indazole-5-carboxylic acid | Commercial | >98% |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Commercial | >98% |
| DIPEA (N,N-Diisopropylethylamine) | Commercial | >99% |
| DMF (N,N-Dimethylformamide) | Anhydrous | >99.8% |
| Dichloromethane (DCM) | Anhydrous | >99.8% |
| Saturated aqueous sodium bicarbonate | Prepared in-house | N/A |
| Brine | Prepared in-house | N/A |
| Anhydrous magnesium sulfate | Commercial | N/A |
Protocol: Amide Coupling of (3-Methylcyclobutyl)methanamine with 1H-Indazole-5-carboxylic acid
This protocol details the crucial step of coupling the title compound with the heterocyclic core.
Workflow Diagram:
Caption: Workflow for the amide coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a solution of 1H-Indazole-5-carboxylic acid (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF, 0.1 M) is added HATU (1.1 equivalents) and N,N-diisopropylethylamine (DIPEA, 2.5 equivalents). The resulting mixture is stirred at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Amine Addition: this compound (1.1 equivalents) is then added to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at room temperature for 12-18 hours. The progress of the reaction should be monitored by a suitable analytical technique such as LC-MS to confirm the consumption of the starting materials and the formation of the desired product.
-
Work-up: Upon completion, the reaction mixture is diluted with water and extracted three times with ethyl acetate. The combined organic layers are washed successively with saturated aqueous sodium bicarbonate and brine.
-
Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired amide product.
Analytical Characterization
The final product and key intermediates should be thoroughly characterized to confirm their identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Resonances corresponding to the indazole core protons, the cyclobutane ring protons, and the methyl group. |
| ¹³C NMR | Carbons of the indazole ring, the amide carbonyl, and the aliphatic carbons of the (3-methylcyclobutyl)methyl moiety. |
| LC-MS | A major peak corresponding to the mass-to-charge ratio (m/z) of the protonated product. |
| High-Resolution Mass Spectrometry (HRMS) | Provides an accurate mass measurement to confirm the elemental composition of the product. |
Conclusion
This compound is a valuable and strategically important building block in modern medicinal chemistry. Its application in the synthesis of the clinical candidate PF-06263276 demonstrates its utility in creating conformationally restricted, metabolically stable molecules with desirable pharmacological properties. The protocols outlined in this document provide a practical guide for the incorporation of this versatile intermediate into drug discovery programs, enabling the exploration of novel chemical space and the development of next-generation therapeutics.
References
Unlocking New Pharmacological Landscapes: A Guide to Incorporating (3-Methylcyclobutyl)methanamine Hydrochloride into Novel Drug Scaffolds
Abstract
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the confines of traditional, planar chemical structures. The incorporation of three-dimensional motifs is a proven strategy to enhance pharmacological properties, including metabolic stability, target engagement, and oral bioavailability. Among these, the cyclobutane moiety has emerged as a valuable building block, offering a unique conformational rigidity.[1][2] This guide provides a comprehensive overview and detailed protocols for the integration of (3-Methylcyclobutyl)methanamine hydrochloride, a versatile primary amine, into new drug scaffolds. We will delve into the scientific rationale, present field-proven synthetic methodologies, and provide guidance on the analytical characterization of the resulting compounds, empowering researchers to confidently explore this promising chemical space.
The Strategic Advantage of the (3-Methylcyclobutyl)methylamino Moiety
The decision to incorporate a specific chemical fragment into a drug candidate is a meticulous process, driven by the desire to optimize its pharmacological profile. The (3-Methylcyclobutyl)methylamino group offers several distinct advantages:
-
Conformational Restriction: Unlike flexible aliphatic chains, the puckered cyclobutane ring restricts the number of accessible conformations of the appended methanamine.[3][4] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing potency and selectivity.
-
Vectorial Projection of Substituents: The rigid cyclobutane scaffold allows for the precise spatial orientation of the amine vector and any substituents on the ring. This is crucial for probing specific interactions within a protein binding pocket.
-
Improved Metabolic Stability: The cyclobutane ring is generally less susceptible to metabolic degradation compared to more flexible alkyl chains or certain aromatic systems, which can lead to an improved pharmacokinetic profile.
-
Novelty and Patentability: The incorporation of less-common structural motifs like the 3-methylcyclobutane can lead to the discovery of novel chemical entities with unique biological activities, strengthening intellectual property positions.
The following diagram illustrates the concept of conformational restriction leading to enhanced target binding.
References
- 1. rsc.org [rsc.org]
- 2. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 3. [PDF] Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities | Semantic Scholar [semanticscholar.org]
- 4. Sodium triacetoxyborohydride [organic-chemistry.org]
Experimental Protocols for N-Alkylation of (3-Methylcyclobutyl)methanamine Hydrochloride
An Application Guide for the Synthetic Chemist
Introduction
The N-alkylation of primary amines is a cornerstone transformation in modern organic synthesis, particularly within the realm of pharmaceutical and medicinal chemistry. This process, which involves the formation of a new carbon-nitrogen bond, is fundamental to the construction of secondary and tertiary amines, moieties prevalent in a vast array of biologically active molecules. The target substrate, (3-Methylcyclobutyl)methanamine hydrochloride (C₆H₁₄ClN), presents a common challenge in synthetic chemistry: a primary amine that is stored and handled as a hydrochloride salt for stability. This guide provides a detailed exploration of two primary synthetic strategies for its N-alkylation: Reductive Amination and Direct Alkylation. We will delve into the mechanistic rationale behind each approach, offer detailed, field-proven protocols, and discuss the necessary techniques for reaction monitoring and product validation, thereby equipping researchers with a comprehensive framework for success.
Strategic Considerations: Choosing the Optimal N-Alkylation Pathway
The selection of an appropriate N-alkylation method is dictated by factors such as the desired product, functional group tolerance, and, critically, the need to control selectivity. For a primary amine like (3-methylcyclobutyl)methanamine, two principal pathways are considered.
-
Direct Alkylation with Alkyl Halides: This is a classical S N 2 reaction where the amine's lone pair of electrons acts as a nucleophile, attacking an electrophilic alkyl halide.[1][2] While straightforward, this method is often plagued by a significant drawback: over-alkylation.[3] The secondary amine product is frequently more nucleophilic than the starting primary amine, leading to a subsequent reaction that forms an undesired tertiary amine and even a quaternary ammonium salt.[4][5] Controlling this "runaway" reaction can be challenging, often resulting in a mixture of products that complicates purification.[4]
-
Reductive Amination with Carbonyls: This highly reliable and versatile method is often the preferred choice in drug development.[6] It involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine (or iminium ion), which is then reduced in situ to the target alkylated amine.[7][8] This one-pot procedure offers superior control, virtually eliminating the problem of over-alkylation that plagues direct alkylation.[9] The use of mild and selective reducing agents makes this method compatible with a wide range of functional groups.
For the N-alkylation of (3-Methylcyclobutyl)methanamine, reductive amination is strongly recommended for its high selectivity and cleaner reaction profiles. However, for completeness, a protocol for direct alkylation is also provided.
Protocol 1: N-Alkylation via Reductive Amination (Preferred Method)
This protocol leverages the high selectivity of sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) to efficiently mono-alkylate the primary amine. STAB is a mild reducing agent that selectively reduces the protonated iminium ion intermediate much faster than it reduces the initial carbonyl compound, which is a key advantage over harsher reagents like sodium borohydride (NaBH₄).[9][10][11][12]
Reaction Principle & Workflow
The reaction proceeds in two main stages within a single pot:
-
Iminium Ion Formation: The free amine attacks the carbonyl group of the aldehyde or ketone to form a hemiaminal intermediate. This species then dehydrates to form an imine, which is in equilibrium with its protonated form, the iminium ion.[8]
-
Hydride Reduction: Sodium triacetoxyborohydride delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final N-alkylated secondary amine.[13]
Caption: Workflow for the Reductive Amination Protocol.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (1.0 - 1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Amine Neutralization: Add anhydrous DCE (or THF) to the flask, followed by the base (Et₃N or DIPEA, 1.1 eq) to liberate the free amine from its hydrochloride salt. Stir the resulting slurry for 15-20 minutes at room temperature.
-
Iminium Formation: Add the aldehyde or ketone (1.1 eq) to the mixture. Allow the reaction to stir at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) to the stirring solution in portions. A slight exotherm may be observed. The reaction is typically stirred at room temperature.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting amine spot is consumed.[14][15] (See "In-Process Monitoring" section below).
-
Work-up: Once the reaction is complete, carefully quench it by the slow, dropwise addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer two or three times with an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash them with brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure N-alkylated product.
Protocol 2: N-Alkylation via Direct Alkylation with Alkyl Halides
This protocol is a classic S N 2 approach. Its success hinges on carefully controlling stoichiometry and using a sufficient amount of base to neutralize the HCl salt and the hydrohalic acid generated during the reaction.[16] The primary risk remains over-alkylation.[4]
Reaction Principle & The Over-Alkylation Problem
The amine nucleophile directly displaces a halide leaving group. A base is required to deprotonate the amine hydrochloride starting material. An additional equivalent of base is consumed for every C-N bond formed. The secondary amine product can compete with the starting primary amine for the remaining alkyl halide, leading to the tertiary amine and, subsequently, the quaternary ammonium salt.
Caption: The competitive pathways in direct N-alkylation.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.0 - 1.2 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.5 - 3.0 eq)
-
Anhydrous Acetonitrile or N,N-Dimethylformamide (DMF)
-
Standard work-up and purification reagents as listed in Protocol 1.
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and the base (e.g., K₂CO₃, 2.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile or DMF and stir the suspension vigorously.
-
Alkylating Agent: Add the alkyl halide (1.1 eq) dropwise to the stirring mixture.
-
Reaction Conditions: The reaction may be stirred at room temperature or gently heated (e.g., 50-60 °C) to increase the rate, depending on the reactivity of the alkyl halide.
-
Monitoring: Monitor the reaction closely using TLC, paying attention to the formation of multiple product spots which may indicate over-alkylation.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. If an inorganic base was used, filter off the solids. If an organic base was used, proceed directly to extraction. Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).
-
Washing and Drying: Wash the combined organic layers with water and then brine to remove residual solvent (like DMF) and salts. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Due to the potential for multiple products, purification by column chromatography is essential.
In-Process Monitoring and Final Product Characterization
Trustworthy protocols are self-validating. This requires careful monitoring during the reaction and unambiguous characterization of the final product.
Reaction Monitoring
-
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method to qualitatively follow the reaction's progress.[14]
-
Setup: Spot a TLC plate with three lanes: the starting amine (S), a co-spot of the starting amine and the reaction mixture (C), and the reaction mixture (R).
-
Eluent: A typical mobile phase is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate), with a small amount of triethylamine (~1%) to prevent the amine from streaking on the silica plate.
-
Analysis: As the reaction proceeds, the starting material spot in the 'R' and 'C' lanes will diminish, while a new, typically less polar product spot will appear. The reaction is complete when the starting material spot is no longer visible.[15]
-
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis of reaction kinetics and purity, HPLC can be employed.[17]
Product Purification and Characterization
-
Purification: Flash column chromatography is the standard method for purifying the N-alkylated amine from unreacted starting materials, excess reagents, and any side products.[6][18]
-
Structural Confirmation: The identity and purity of the final product must be confirmed using modern spectroscopic techniques.[19][20]
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the overall structure. The appearance of new signals corresponding to the added alkyl group and shifts in the signals adjacent to the nitrogen atom provide strong evidence of successful alkylation. For unambiguous confirmation, 2D NMR techniques like ¹H-¹⁵N HMBC can directly show the correlation between the nitrogen and the protons of the newly attached alkyl group.[21][22]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to determine the molecular weight of the product, confirming the addition of the alkyl group by observing the correct molecular ion peak (M+H)⁺.[23]
-
Data Summary: Comparison of N-Alkylation Methods
| Feature | Reductive Amination | Direct Alkylation with Alkyl Halides |
| Selectivity | Excellent for mono-alkylation | Poor; high risk of over-alkylation[4] |
| Reaction Conditions | Mild (typically room temperature) | Can require heating |
| Key Reagents | Amine, Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃)[10][11] | Amine, Alkyl Halide, Base (e.g., K₂CO₃, Et₃N) |
| Common Side Products | Minimal; potential for alcohol from carbonyl reduction | Secondary, tertiary, and quaternary ammonium salts[3][4] |
| Preferred Application | Complex molecule synthesis, drug discovery, when high selectivity is crucial | Simpler syntheses where product mixtures can be tolerated or easily separated |
References
- 1. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sodium triacetoxyborohydride [organic-chemistry.org]
- 12. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 13. sciencemadness.org [sciencemadness.org]
- 14. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 15. youtube.com [youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. NMR And Mass Spectrometry In Pharmaceutical Development [outsourcedpharma.com]
- 20. NMR And Mass Spectrometry In Pharmaceutical Development [pharmaceuticalonline.com]
- 21. researchgate.net [researchgate.net]
- 22. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Molecules | Special Issue : Mass Spectrometry and NMR Profiling: Strategies for Natural Products Characterization [mdpi.com]
(3-Methylcyclobutyl)methanamine Hydrochloride: A Versatile Building Block for Next-Generation CNS Agents
Introduction: The Strategic Value of the Cyclobutane Motif in CNS Drug Discovery
The development of novel Central Nervous System (CNS) agents is a formidable challenge, primarily due to the stringent requirements for crossing the blood-brain barrier, achieving high target specificity, and maintaining a favorable pharmacokinetic and safety profile.[1][2] In this context, the deliberate incorporation of unique structural motifs that impart advantageous physicochemical properties is a cornerstone of modern medicinal chemistry. The cyclobutane ring, a four-membered carbocycle, has emerged as a particularly valuable scaffold in this endeavor.[3][4][5]
Unlike more flexible aliphatic chains or planar aromatic rings, the puckered, three-dimensional structure of the cyclobutane moiety offers a powerful tool for conformational restriction.[4] This rigidity can pre-organize a molecule into a bioactive conformation, thereby enhancing binding affinity for its target and improving selectivity against off-targets.[6][7] Furthermore, the replacement of metabolically susceptible groups with a stable cyclobutane ring can significantly improve a compound's metabolic stability, a critical factor in the design of effective CNS therapeutics.[3]
(3-Methylcyclobutyl)methanamine hydrochloride is a prime exemplar of a building block that leverages these benefits. It provides a synthetically tractable handle—the primary aminomethyl group—for elaboration into a diverse array of CNS-active scaffolds, while the 3-methylcyclobutyl core confers the aforementioned advantages of conformational constraint and metabolic robustness. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis and optimization of novel CNS agents.
Physicochemical and Handling Properties
(3-Methylcyclobutyl)methanamine is supplied as a hydrochloride salt to improve its stability and handling characteristics. As a primary amine salt, it is typically a crystalline solid with good solubility in water and polar organic solvents like methanol.[1][8] The hydrochloride form obviates the challenges associated with the volatility and reactivity of the corresponding free amine.
| Property | Value/Description | Source |
| CAS Number | 1445951-46-1 | [9] |
| Molecular Formula | C₆H₁₄ClN | [10] |
| Molecular Weight | 135.64 g/mol | [9] |
| Appearance | Off-white to white solid | [1] |
| Solubility | Soluble in water, methanol | [1] |
| Storage | Store in a cool, dry place under an inert atmosphere. The compound is hygroscopic. | |
| Safety | Causes skin and serious eye irritation. May cause respiratory irritation. | [11] |
Application in the Synthesis of a CNS-Targeted Kinase Inhibitor: A Representative Workflow
To illustrate the utility of this compound, we present a representative synthetic workflow for the preparation of a hypothetical CNS-targeted kinase inhibitor. Kinase inhibitors are a major class of therapeutics, and achieving selectivity and brain penetration are common challenges that can be addressed by the unique properties of the cyclobutane scaffold.[6]
The overall synthetic strategy involves an initial protection of the primary amine, followed by a key amide bond formation to a heterocyclic core common in kinase inhibitors, and a final deprotection to yield the target compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.se [fishersci.se]
- 9. 1445951-46-1|this compound|BLD Pharm [bldpharm.com]
- 10. 1-(3-Methylcyclobutyl)methanamine hydrochloride | C6H14ClN | CID 118798380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemical-label.com [chemical-label.com]
Analytical methods for the quantification of (3-Methylcyclobutyl)methanamine hydrochloride
An in-depth guide to the quantitative analysis of (3-Methylcyclobutyl)methanamine hydrochloride, a crucial building block in contemporary drug discovery, is presented in this comprehensive application note. This document provides researchers, scientists, and drug development professionals with detailed protocols for robust and reliable quantification using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method is accompanied by a thorough explanation of the underlying scientific principles, step-by-step procedures, and guidance on data interpretation, all grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Introduction to this compound
This compound is a primary amine that serves as a vital intermediate in the synthesis of various pharmaceutical compounds.[6] Its cyclobutane motif is of particular interest in medicinal chemistry for its ability to introduce conformational rigidity and improve metabolic stability in drug candidates.[7][8] Accurate quantification of this compound is paramount for ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This involves meticulous control of stoichiometry in synthetic reactions and precise characterization of the final product.
This application note details three orthogonal analytical methods for the quantification of this compound, each with its own set of advantages, to provide a comprehensive analytical toolkit for researchers.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and versatility. For a small, polar, and non-chromophoric compound like this compound, a derivatization step is necessary to introduce a UV-active moiety, enabling detection and quantification.
Principle and Rationale
The primary amine group of this compound readily reacts with a derivatizing agent to form a stable, chromophoric product. This derivative can then be separated from excess reagent and other matrix components using reversed-phase HPLC and quantified by UV detection. The choice of derivatizing agent is critical and is based on reaction efficiency, stability of the derivative, and the molar absorptivity of the resulting chromophore.
Experimental Workflow: HPLC-UV
Caption: Workflow for the quantification of this compound by HPLC-UV.
Detailed Protocol: HPLC-UV
1. Materials and Reagents:
-
This compound reference standard
-
Dansyl chloride (derivatizing agent)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Sodium bicarbonate buffer (pH 9)
-
L-proline (quenching agent)
2. Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 30% B to 90% B over 15 min, hold for 5 min, return to 30% B in 1 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detector Wavelength | 254 nm |
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent (50:50 Acetonitrile:Water).
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare the sample to be analyzed at an expected concentration within the calibration range, using the same diluent.
4. Derivatization Procedure:
-
To 100 µL of each standard or sample solution in a microcentrifuge tube, add 200 µL of sodium bicarbonate buffer (pH 9).
-
Add 200 µL of dansyl chloride solution (1 mg/mL in acetonitrile).
-
Vortex the mixture and incubate at 60 °C for 30 minutes in the dark.
-
Add 100 µL of L-proline solution (5 mg/mL in water) to quench the excess dansyl chloride.
-
Vortex and allow to stand at room temperature for 10 minutes.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
5. Data Analysis:
-
Integrate the peak corresponding to the dansylated derivative.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the unknown sample by interpolation from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it an excellent method for the quantification of volatile and semi-volatile compounds. As with HPLC, derivatization is required to increase the volatility and thermal stability of the amine.
Principle and Rationale
The primary amine is converted into a less polar and more volatile derivative, typically through acylation or silylation. This allows the compound to be readily vaporized and separated by gas chromatography. The mass spectrometer provides highly selective detection and quantification based on the mass-to-charge ratio of characteristic fragment ions of the derivatized analyte.
Experimental Workflow: GC-MS
Caption: Workflow for the quantification of this compound by GC-MS.
Detailed Protocol: GC-MS
1. Materials and Reagents:
-
This compound reference standard
-
Trifluoroacetic anhydride (TFAA, derivatizing agent)
-
Ethyl acetate (GC grade)
-
Pyridine (catalyst)
2. Instrumentation and Conditions:
| Parameter | Setting |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 20 °C/min, hold 5 min |
| MS Source Temperature | 230 °C |
| MS Quad Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method.
-
Calibration Standards: Prepare calibration standards from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare the sample to be analyzed at a suitable concentration.
4. Derivatization Procedure:
-
Pipette 100 µL of each standard or sample into a glass vial.
-
Add 50 µL of pyridine.
-
Add 100 µL of TFAA.
-
Cap the vial and heat at 70 °C for 20 minutes.
-
Cool to room temperature and evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate.
5. Data Analysis:
-
Monitor for the molecular ion and characteristic fragment ions of the trifluoroacetyl derivative.
-
Integrate the peak corresponding to the most abundant and specific ion.
-
Construct a calibration curve and quantify the sample as described for the HPLC method.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for direct quantification without the need for a specific reference standard of the analyte, provided a certified internal standard is used.[9] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Principle and Rationale
A known amount of a certified internal standard is added to a known amount of the sample containing this compound. By comparing the integral of a specific, well-resolved signal from the analyte with that of a signal from the internal standard, the concentration of the analyte can be determined with high accuracy and precision.[10]
Experimental Workflow: qNMR
Caption: Workflow for the quantification of this compound by qNMR.
Detailed Protocol: qNMR
1. Materials and Reagents:
-
This compound sample
-
Maleic acid (certified internal standard)
-
Deuterium oxide (D₂O)
2. Instrumentation and Conditions:
| Parameter | Setting |
| NMR Spectrometer | Bruker Avance III 400 MHz or equivalent |
| Solvent | D₂O |
| Temperature | 298 K |
| Pulse Program | zg30 |
| Relaxation Delay (d1) | 30 s (at least 5 times the longest T1) |
| Number of Scans | 16 |
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Accurately weigh approximately 5 mg of maleic acid (internal standard) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of D₂O.
-
Transfer the solution to a 5 mm NMR tube.
4. Data Analysis:
-
Identify a well-resolved signal for this compound (e.g., the CH₂ protons adjacent to the nitrogen) and the singlet for the two olefinic protons of maleic acid.
-
Carefully integrate both signals.
-
Calculate the concentration of the analyte using the following formula:
Purity (%w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Method Validation
All three analytical methods presented should be validated in accordance with ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[1][2][3] Key validation parameters to be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components which may be expected to be present.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.
-
Range: The interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
This application note provides a comprehensive guide to the quantification of this compound using three robust and reliable analytical techniques: HPLC-UV, GC-MS, and qNMR. The detailed protocols and underlying principles offer researchers and scientists a solid foundation for implementing these methods in their laboratories. By adhering to the principles of method validation, these techniques will yield accurate and precise data, ensuring the quality and integrity of research and development activities involving this important pharmaceutical intermediate.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. m.youtube.com [m.youtube.com]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. (3-Methylcyclobutyl)methanaminehydrochloride [myskinrecipes.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
A Comprehensive Guide to the Analysis of (3-Methylcyclobutyl)methanamine hydrochloride using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This technical guide provides detailed application notes and validated protocols for the quantitative and qualitative analysis of (3-Methylcyclobutyl)methanamine hydrochloride, a key building block in modern organic and medicinal chemistry.[1] The inherent analytical challenges of this primary amine, such as high polarity and low volatility, necessitate robust and reliable analytical methods for purity assessment, assay determination, and trace-level identification.[2][3] We present two orthogonal analytical approaches: a direct High-Performance Liquid Chromatography (HPLC) method suitable for assay and purity analysis, and a highly sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method for identification and trace impurity profiling. The causality behind experimental choices, from column chemistry and mobile phase selection to derivatization strategies, is thoroughly explained. All methodologies are designed to be self-validating and are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory compliance.[4][5]
Part 1: High-Performance Liquid Chromatography (HPLC) for Assay and Purity
Scientific Rationale and Method Principle
(3-Methylcyclobutyl)methanamine is a small, hydrophilic, and basic compound. These characteristics make it challenging to retain on traditional reversed-phase columns like C18, where it would typically elute in or near the solvent front with poor peak shape.[3] To overcome this without resorting to complex derivatization or ion-pairing agents, which can introduce variability, we employ a mixed-mode stationary phase.
A column such as the Primesep A, which contains both hydrophobic and ion-exchange functional groups, is ideally suited for this application.[3] This chemistry provides a dual retention mechanism: a weak reversed-phase interaction and a strong cation-exchange interaction with the protonated amine. This allows for excellent retention and peak shape using a simple, acid-based mobile phase, making the method robust and easy to implement for routine quality control. Detection is achieved via an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), as the analyte lacks a strong UV chromophore.
HPLC Experimental Protocol
1.2.1. Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and ELSD or CAD.
-
Column: SIELC Primesep A, 4.6 x 150 mm, 5 µm particle size, or equivalent mixed-mode cation exchange column.
-
Reagents: Acetonitrile (HPLC grade), Trifluoroacetic acid (TFA, >99.5%), this compound reference standard, and purified water (18.2 MΩ·cm).
1.2.2. Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Prepare a 0.1% (v/v) TFA solution in water. To a 1 L volumetric flask, add approximately 500 mL of purified water, carefully add 1.0 mL of TFA, and dilute to the mark with water. Mix thoroughly.
-
The mobile phase consists of Acetonitrile and 0.1% TFA in water.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and water to create a 1.0 mg/mL stock solution.
-
Prepare working standards by serial dilution as required for linearity and validation studies.
-
-
Sample Solution Preparation:
-
Prepare the sample solution at a target concentration of 1.0 mg/mL in a 50:50 Acetonitrile/water diluent.
-
-
Instrumental Conditions:
-
Run a blank (diluent) injection first, followed by standards and samples.
-
| Parameter | Setting |
| Column | SIELC Primesep A, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% TFA in WaterB: Acetonitrile |
| Gradient Program | 0-2 min: 10% B2-10 min: 10% to 50% B10-12 min: 50% B12-12.1 min: 50% to 10% B12.1-15 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detector (ELSD) | Nebulizer Temperature: 40 °CEvaporator Temperature: 60 °CGas Flow: 1.5 SLM |
HPLC Method Workflow
Caption: Workflow for the HPLC analysis of (3-Methylcyclobutyl)methanamine HCl.
Method Validation Framework
The reliability of this method must be established through a formal validation process. The protocol should be designed to meet the criteria set forth in the ICH Q2(R2) guideline.[5][6]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte. | Peak purity > 99.0%; Baseline resolution from impurities. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | To measure the closeness of results to the true value. | 98.0% - 102.0% recovery for spiked samples. |
| Precision (Repeatability & Intermediate) | To assess the degree of scatter in results from multiple analyses. | RSD ≤ 2.0% for assay. |
| Range | The interval providing suitable accuracy, precision, and linearity. | Typically 80% to 120% of the target concentration. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. | S/N ratio ≥ 10; RSD ≤ 10%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations. | RSD ≤ 2.0% for variations in flow rate, temp, mobile phase. |
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Trace Analysis
Scientific Rationale and Method Principle
Direct GC analysis of this compound is not feasible due to its salt form, high polarity, and low volatility. The primary amine group readily interacts with active sites (e.g., free silanols) in the GC inlet and column, leading to severe peak tailing, poor sensitivity, and even complete loss of the analyte.[2][7]
To overcome these issues, a derivatization step is mandatory.[8] We utilize acylation with Trifluoroacetic anhydride (TFAA), a well-established and highly efficient reagent for primary amines.[2][7] The reaction replaces the active hydrogens on the amine with a trifluoroacetyl group, yielding a derivative that is significantly more volatile, less polar, and thermally stable. This transformation dramatically improves chromatographic performance, resulting in sharp, symmetrical peaks and enabling sensitive detection.[2] The mass spectrometer provides definitive identification based on the derivative's unique mass spectrum and fragmentation pattern.
GC-MS Experimental Protocol
2.2.1. Instrumentation and Materials
-
GC-MS System: Agilent 8890 GC with a 5977B MS detector or equivalent.
-
Column: Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent non-polar column.
-
Reagents: Trifluoroacetic anhydride (TFAA), Ethyl acetate (anhydrous), Pyridine (anhydrous), this compound reference standard.
-
Equipment: Heating block or oven, 2 mL reaction vials with PTFE-lined caps.
2.2.2. Step-by-Step Methodology
-
Standard/Sample Preparation:
-
Accurately weigh approximately 1 mg of the standard or sample into a 2 mL reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. Causality Note: The presence of water or protic solvents will hydrolyze the TFAA reagent, inhibiting the derivatization reaction.
-
-
Derivatization Reaction:
-
Add 200 µL of anhydrous ethyl acetate to the vial to dissolve the residue.
-
Add 50 µL of anhydrous pyridine. Causality Note: Pyridine acts as a base to neutralize the trifluoroacetic acid byproduct, driving the reaction to completion.
-
Carefully add 100 µL of TFAA. (Caution: TFAA is corrosive and moisture-sensitive. Handle in a fume hood.)
-
Immediately cap the vial tightly.
-
Heat the vial at 60 °C for 30 minutes in a heating block.
-
-
Final Sample Preparation:
-
Allow the vial to cool to room temperature.
-
The sample is now ready for direct injection into the GC-MS system.
-
-
Instrumental Conditions:
| Parameter | Setting |
| Injector | Splitless mode, 250 °C |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Oven Program | Initial: 60 °C (hold 2 min)Ramp: 15 °C/min to 250 °C (hold 5 min) |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm |
| Transfer Line Temp | 280 °C |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40 - 400 m/z |
GC-MS Method Workflow
Caption: Workflow for GC-MS analysis of (3-Methylcyclobutyl)methanamine via TFAA derivatization.
Expected Results and Validation
The derivatized analyte, N-((3-methylcyclobutyl)methyl)-2,2,2-trifluoroacetamide, has a molecular weight of 209.19 g/mol . The EI mass spectrum is expected to show a molecular ion (M+) at m/z 209 and characteristic fragments corresponding to the loss of CF3 and other structural moieties. The method's validation should follow ICH Q2(R2) guidelines, with a focus on parameters relevant to an impurity or identification test.[9]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To confirm identity and resolve from other potential impurities. | Unique retention time and mass spectrum match with reference. |
| Limit of Detection (LOD) | The lowest concentration that can be reliably detected. | S/N ratio ≥ 3. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. | S/N ratio ≥ 10; RSD ≤ 20% at LOQ level. |
| Precision (at LOQ) | To assess variability at low concentrations. | RSD ≤ 20%. |
Conclusion
The analytical control of this compound can be effectively achieved using the orthogonal HPLC and GC-MS methods detailed in this guide. The direct HPLC method using a mixed-mode column offers a simple and robust approach for assay and purity determination in a quality control environment. For definitive identification and sensitive detection of trace impurities, the GC-MS method with TFAA derivatization provides unparalleled specificity and performance. The scientific rationale behind each protocol is explained to empower researchers to adapt and troubleshoot these methods effectively. Adherence to the principles of analytical method validation, as outlined by ICH, is critical to ensuring the generation of trustworthy and scientifically sound data in any research or drug development setting.[10]
References
- 1. (3-Methylcyclobutyl)methanaminehydrochloride [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. h-brs.de [h-brs.de]
- 8. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijrrjournal.com [ijrrjournal.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Derivatization of (3-Methylcyclobutyl)methanamine hydrochloride for improved detection
An In-Depth Guide to the Derivatization of (3-Methylcyclobutyl)methanamine Hydrochloride for Enhanced Chromatographic Detection
Authored by: A Senior Application Scientist
Abstract
This application note provides a comprehensive guide to the chemical derivatization of this compound, a primary amine that presents analytical challenges due to its high polarity and low volatility. Direct analysis via gas chromatography (GC) or liquid chromatography (LC) often results in poor peak shape, low sensitivity, and inadequate retention. This document outlines detailed protocols for derivatization strategies tailored for both GC-Mass Spectrometry (GC-MS) and LC-Mass Spectrometry (LC-MS) systems. We delve into the causality behind experimental choices, focusing on silylation and acylation for GC-MS, and dansylation for LC-MS, to improve the analyte's chromatographic behavior and detectability. These field-proven methods are designed to be robust and self-validating, providing researchers, scientists, and drug development professionals with the necessary tools for reliable quantification of this compound.
The Analytical Challenge: (3-Methylcyclobutyl)methanamine
(3-Methylcyclobutyl)methanamine is a primary aliphatic amine. In its common hydrochloride salt form, it is highly polar and non-volatile. These physicochemical properties pose significant hurdles for direct chromatographic analysis:
-
Gas Chromatography (GC): The high polarity and low volatility of the amine lead to strong interactions with active sites (e.g., free silanols) in the GC inlet and column. This results in severe peak tailing, poor sensitivity, and potential irreversible adsorption, making quantification unreliable.[1]
-
Reversed-Phase Liquid Chromatography (LC): The compound is poorly retained on traditional C18 columns due to its high polarity, often eluting in or near the solvent front, where matrix interference is highest.
-
Mass Spectrometry (MS): While electrospray ionization (ESI) is possible, the small size and modest proton affinity of the molecule can lead to poor ionization efficiency and, consequently, low sensitivity, especially in complex matrices.[2]
Chemical derivatization addresses these issues by chemically modifying the polar primary amino group (-NH₂) into a new functional group that is less polar, more volatile, and more amenable to detection.[3][4]
Principle of Derivatization for Primary Amines
The core principle of derivatizing a primary amine is to replace the active hydrogens on the nitrogen atom with a bulkier, non-polar group.[1] This transformation achieves several analytical goals:
-
Increases Volatility & Thermal Stability: Essential for GC analysis, allowing the compound to vaporize without degradation.[1][5]
-
Reduces Polarity: Improves retention in reversed-phase LC and minimizes interactions with active sites in GC systems, leading to sharper, more symmetrical peaks.[1]
-
Enhances Detectability: Introduces moieties that improve ionization efficiency in MS or add a chromophore/fluorophore for UV or fluorescence detection.[2][6]
The general workflow for a derivatization procedure is outlined below.
Caption: General Experimental Workflow for Derivatization.
Derivatization Strategies for GC-MS Analysis
For GC-MS, the primary goal is to increase the volatility and thermal stability of the analyte. Silylation and acylation are two of the most effective and widely used techniques for primary amines.[1]
Silylation with BSTFA + TMCS
Silylation involves replacing the active hydrogens of the amino group with a trimethylsilyl (TMS) group.[7] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent, and its activity is often enhanced by a catalyst like trimethylchlorosilane (TMCS).
Mechanism: The reaction proceeds via a nucleophilic substitution, where the nitrogen atom of the amine attacks the electrophilic silicon atom of the silylating reagent.[5] The presence of the hydrochloride requires initial neutralization to the free amine, which is the active nucleophile.
Caption: Silylation Reaction of a Primary Amine with BSTFA.
Protocol 3.1: Silylation
Materials:
-
This compound standard or sample
-
BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)
-
Anhydrous Pyridine or Acetonitrile
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hexane or Ethyl Acetate (GC grade)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Sample Preparation: Place an accurately weighed amount or a known volume of the sample solution into a reaction vial. If the sample is in an aqueous solvent, perform a liquid-liquid extraction (LLE) first. To an aqueous sample, add saturated NaHCO₃ solution to neutralize the HCl and basify to ~pH 9. Extract the free amine into an organic solvent like ethyl acetate. Dry the organic extract over anhydrous Na₂SO₄ and carefully evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Add 100 µL of anhydrous pyridine or acetonitrile to the dried residue.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Cap the vial tightly and heat at 70-75°C for 30 minutes.[1] The reaction time and temperature may require optimization.
-
Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS system. Alternatively, it can be diluted with hexane before injection.
Acylation with TFAA
Acylation with an agent like trifluoroacetic anhydride (TFAA) converts the primary amine into a stable, less polar, and more volatile trifluoroacetamide derivative. The introduction of fluorine atoms can also enhance detector sensitivity.[1]
Mechanism: The highly electrophilic carbonyl carbon of the anhydride is attacked by the nucleophilic amine. This is a classic nucleophilic acyl substitution reaction.
Caption: Acylation Reaction of a Primary Amine with TFAA.
Protocol 3.2: Acylation
Materials:
-
This compound standard or sample
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous Ethyl Acetate or Acetonitrile
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Sample Preparation: Prepare the dry, free amine residue as described in Protocol 3.1, Step 1.
-
Reconstitution: Add 200 µL of anhydrous ethyl acetate to the dried residue.
-
Derivatization: Add 100 µL of TFAA to the vial.[1]
-
Reaction: Cap the vial tightly and heat at 60-70°C for 20 minutes.[1]
-
Work-up: Cool the vial to room temperature. Carefully add 500 µL of saturated NaHCO₃ solution to neutralize the excess TFAA and the trifluoroacetic acid byproduct. Vortex gently.
-
Extraction: Add 500 µL of hexane, vortex, and allow the layers to separate.
-
Analysis: Carefully remove the top organic layer containing the derivatized analyte and inject it into the GC-MS system.
| Parameter | Silylation (BSTFA + TMCS) | Acylation (TFAA) |
| Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% TMCS | Trifluoroacetic Anhydride |
| Derivative | Bis-Trimethylsilyl (TMS) amine | Trifluoroacetamide |
| Volatility | Excellent | Excellent |
| Stability | Moderate (moisture sensitive) | Excellent |
| Reaction Temp. | 70-75°C[1] | 60-70°C[1] |
| Reaction Time | 30 min | 20 min |
| Key Advantage | Forms two derivatives if other active H are present | Very stable derivative, enhances ECD detection |
Derivatization Strategy for LC-MS and HPLC-Fluorescence Analysis
For LC-based methods, derivatization aims to increase hydrophobicity for better retention on reversed-phase columns and to enhance detectability.[6] Dansyl chloride is an excellent reagent for this purpose, as it renders the amine highly fluorescent and improves its ionization efficiency for MS detection.[2][6][8]
Dansylation with Dansyl Chloride (Dns-Cl)
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with primary amines under alkaline conditions to form stable, intensely fluorescent N-dansyl-sulfonamide adducts.[6][8]
Mechanism: The reaction is a nucleophilic substitution that requires an alkaline pH (9.5-10.5) to ensure the target amino group is deprotonated and thus sufficiently nucleophilic.[6][9] The amine attacks the electrophilic sulfonyl chloride group, forming a stable sulfonamide bond.[8]
Caption: Dansylation Reaction of a Primary Amine.
Protocol 4.1: Dansylation
Materials:
-
This compound standard or sample
-
Dansyl Chloride solution (e.g., 1.5 mg/mL in acetone or acetonitrile)
-
Carbonate-Bicarbonate Buffer (100 mM, pH 9.8-10.0)[6]
-
Methanol or Acetonitrile (HPLC grade)
-
Reaction vials (2 mL)
-
Heating block or water bath
Procedure:
-
Sample Preparation: Prepare a solution of the sample or standard in a suitable solvent (e.g., water or methanol).
-
Reaction Mixture: In a reaction vial, combine the following:
-
200 µL of Carbonate-Bicarbonate Buffer
-
100 µL of the sample or standard solution
-
200 µL of the Dansyl Chloride solution
-
-
Reaction: Vortex the mixture thoroughly. Cap the vial and incubate at 60-70°C for 30-60 minutes in the dark (dansyl derivatives are light-sensitive).[2]
-
Quenching (Optional): To consume excess dansyl chloride, a small amount of a primary or secondary amine solution (e.g., 25 µL of 10% proline or hydroxylamine solution) can be added, followed by a further 15 minutes of incubation.[2]
-
Analysis: After cooling to room temperature, the reaction mixture can be filtered or centrifuged. The resulting solution is then diluted with the mobile phase and injected into the HPLC or LC-MS system.
| Parameter | Dansylation (Dns-Cl) |
| Reagent | 5-(Dimethylamino)naphthalene-1-sulfonyl chloride |
| Derivative | N-dansyl-sulfonamide |
| Detection | Fluorescence (Ex: ~335 nm, Em: ~520 nm), MS |
| Key Advantage | Enables highly sensitive fluorescence detection; improves MS ionization[2][6] |
| Reaction pH | 9.5 - 10.5[6][9] |
| Reaction Temp. | 60-70°C[2] |
| Reaction Time | 30-60 min |
Conclusion
The derivatization of this compound is an essential step for its reliable and sensitive quantification in research and pharmaceutical development. For GC-MS analysis, silylation and acylation effectively overcome the challenges of low volatility and high polarity, producing thermally stable derivatives with excellent chromatographic properties. For LC-based analyses, dansylation provides a robust method to enhance reversed-phase retention while enabling highly sensitive detection through fluorescence or mass spectrometry. The choice of derivatization strategy should be guided by the available instrumentation and the specific requirements of the analytical method. The protocols provided herein offer a validated starting point for method development, ensuring greater accuracy and precision in the analysis of this and similar primary amines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jfda-online.com [jfda-online.com]
- 4. researchgate.net [researchgate.net]
- 5. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 6. benchchem.com [benchchem.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. benchchem.com [benchchem.com]
- 9. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
Asymmetric synthesis utilizing chiral derivatives of (3-Methylcyclobutyl)methanamine hydrochloride
An Application Guide to the Asymmetric Synthesis of Chiral (3-Methylcyclobutyl)methanamine Hydrochloride
Introduction
Chiral cyclobutane scaffolds are privileged motifs in modern medicinal chemistry, appearing in a range of biologically active molecules and approved pharmaceuticals.[1][2] Their rigid, three-dimensional structure provides a unique conformational constraint that can enhance binding affinity and selectivity for biological targets.[3] However, the stereocontrolled synthesis of these four-membered rings presents significant challenges due to inherent ring strain and the need to precisely control multiple stereocenters.[3][4] (3-Methylcyclobutyl)methanamine, in its enantiomerically pure form, represents a valuable building block for the development of novel therapeutics. The presence of chirality is paramount in drug design, as different enantiomers of a molecule can exhibit vastly different pharmacological, toxicological, and metabolic profiles.[5][6]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic approaches and experimental protocols for the asymmetric synthesis of chiral derivatives of this compound. We will explore two robust methodologies: a chiral auxiliary-mediated approach and a catalytic asymmetric method, explaining the causality behind experimental choices to ensure reproducible and high-fidelity outcomes.
Strategic Overview of Asymmetric Synthesis
The synthesis of a specific stereoisomer of (3-Methylcyclobutyl)methanamine requires a strategy that can selectively form two chiral centers: one at the C1 position bearing the aminomethyl group and the other at the C3 position with the methyl group. The primary strategies in modern asymmetric synthesis to achieve this fall into three main categories: chiral pool synthesis, resolution of racemates, and asymmetric induction using either stoichiometric chiral auxiliaries or substoichiometric chiral catalysts.[7][8] This guide will focus on the latter two, as they offer greater flexibility and efficiency.
A chiral auxiliary is a stereogenic group temporarily incorporated into an achiral substrate to direct the stereochemical outcome of a subsequent reaction.[9] After the desired stereocenter is set, the auxiliary is removed. Catalytic asymmetric synthesis, on the other hand, employs a chiral catalyst to create a chiral environment, favoring the formation of one enantiomer over the other.
Caption: General strategies for asymmetric synthesis of the target molecule.
Protocol 1: Synthesis via Evans Chiral Auxiliary
This protocol utilizes an oxazolidinone chiral auxiliary, a reliable and well-established method for controlling stereochemistry in alkylation reactions.[9] The auxiliary creates a sterically hindered environment, forcing the alkylation to occur from the less hindered face, thereby generating a single diastereomer.
Rationale for Method Selection
The Evans auxiliary approach is chosen for its high diastereoselectivity and predictability. The N-acylated oxazolidinone forms a rigid chelated enolate with lithium or sodium bases, exposing one face of the enolate to electrophilic attack while the other is effectively blocked by the auxiliary's substituent (e.g., a benzyl or isopropyl group). This method provides a robust pathway to a diastereomerically pure intermediate, which can then be converted to the desired amine.
Experimental Workflow
Caption: Workflow for the chiral auxiliary-mediated synthesis.
Step-by-Step Protocol
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) at 0 °C under an argon atmosphere, add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise.
-
Stir the resulting solution for 15 minutes at 0 °C.
-
In a separate flask, convert cyclobutanecarboxylic acid (1.1 eq) to its acid chloride using oxalyl chloride (1.2 eq) and a catalytic amount of DMF in dichloromethane (DCM). Concentrate under reduced pressure.
-
Dissolve the crude cyclobutanecarbonyl chloride in anhydrous THF and add it dropwise to the lithiated auxiliary solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over Na₂SO₄, and concentrated.
-
Purify the product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the N-acyl oxazolidinone.
Step 2: Diastereoselective Methylation
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) and cool the solution to -78 °C under argon.
-
Add lithium diisopropylamide (LDA) (1.1 eq, 2.0 M solution) dropwise, and stir the mixture for 30 minutes to ensure complete enolate formation.
-
Add methyl iodide (1.5 eq) dropwise. Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to -20 °C over 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. Purify by flash chromatography to isolate the methylated product. High diastereomeric ratios (>95:5) are typically expected.
Step 3: Auxiliary Cleavage and Conversion to the Amine
-
The methylated intermediate can be cleaved to the corresponding carboxylic acid using lithium hydroxide in a THF/water mixture.
-
Alternatively, for direct conversion to the aminomethyl group, a reductive cleavage is preferred. To the intermediate (1.0 eq) in THF at 0 °C, add lithium borohydride (LiBH₄) (2.0 eq). Stir for 2 hours. This cleaves the auxiliary and reduces the carbonyl to a primary alcohol, yielding chiral (3-methylcyclobutyl)methanol and recovering the auxiliary.
-
The resulting chiral alcohol is then converted to the amine. This can be achieved via a Mitsunobu reaction with phthalimide followed by hydrazinolysis, or by converting the alcohol to a leaving group (e.g., mesylate), followed by displacement with sodium azide and subsequent reduction (e.g., with H₂/Pd-C or LiAlH₄).
Step 4: Hydrochloride Salt Formation
-
Dissolve the final purified free amine in diethyl ether or ethyl acetate.
-
Add a solution of HCl in diethyl ether (e.g., 2.0 M) dropwise with stirring until precipitation is complete.
-
Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Protocol 2: Catalytic Asymmetric Reductive Amination
This modern approach involves the reaction of a prochiral ketone, 3-methylcyclobutanone, with an ammonia source, followed by in-situ asymmetric reduction of the resulting imine using a chiral catalyst. This method is highly atom-economical and avoids the need for stoichiometric chiral reagents.
Rationale for Method Selection
Catalytic asymmetric synthesis is a cornerstone of green chemistry and is often preferred in industrial settings for its efficiency and reduced waste.[8] The key to this approach is the selection of an appropriate chiral catalyst and ligand that can effectively differentiate between the two faces of the imine intermediate during the hydride transfer step, leading to a high enantiomeric excess (ee).
Experimental Workflow and Mechanism
Caption: Mechanism of catalytic asymmetric reductive amination.
Step-by-Step Protocol
-
To a high-pressure reactor, add 3-methylcyclobutanone (1.0 eq) and a chiral catalyst system. A common system would be a rhodium or iridium precursor, such as [Rh(COD)Cl]₂, complexed with a chiral phosphine ligand (e.g., a BINAP derivative).
-
Add an ammonia source, such as ammonium formate or a protected ammonia equivalent.
-
Purge the reactor with argon, then introduce hydrogen gas to the desired pressure (e.g., 10-50 bar).
-
Heat the reaction to the optimal temperature (e.g., 40-60 °C) and stir for 12-24 hours.
-
After the reaction is complete (monitored by GC or TLC), cool the reactor, vent the hydrogen, and concentrate the reaction mixture.
-
Purify the product by chromatography or distillation to obtain the enantioenriched amine.
-
Perform chiral HPLC analysis to determine the enantiomeric excess (ee%).
-
Follow Step 4 from Protocol 1 for conversion to the hydrochloride salt.
Data Presentation: Catalyst Performance
The choice of catalyst and reaction conditions is critical for achieving high stereoselectivity. The table below summarizes representative data for similar transformations found in the literature.
| Entry | Catalyst System (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | [Ir(COD)Cl]₂ (1%) / (R)-BINAP (2.2%) | Toluene | 50 | 85 | 92 |
| 2 | RuCl₂[(S)-BINAP][(S)-DAIPEN] (1.5%) | Methanol | 40 | 91 | 95 |
| 3 | Chiral Phosphoric Acid (5%) / Hantzsch Ester (1.2 eq) | DCM | 25 | 78 | 88 |
Note: Data is illustrative for asymmetric reductive amination and serves as a starting point for optimization.
Conclusion
The asymmetric synthesis of chiral this compound is an essential process for accessing valuable building blocks for drug discovery. This guide has detailed two powerful and distinct methodologies: a substrate-controlled synthesis using an Evans chiral auxiliary and a catalyst-controlled asymmetric reductive amination. The chiral auxiliary method offers high fidelity and predictability, making it excellent for lab-scale synthesis where material cost is less critical. The catalytic approach provides a more efficient, atom-economical, and scalable route suitable for process development. The choice between these protocols will depend on the specific project requirements, including scale, cost, and available equipment. Both methods, when executed with care, provide reliable pathways to the desired enantiomerically pure target molecule.
References
- 1. Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective Synthesis of Cyclobutanes - ChemistryViews [chemistryviews.org]
- 3. researchgate.net [researchgate.net]
- 4. Georgia Southern Commons - Georgia Undergraduate Research Conference (2014-2015): Synthesis of Cyclobutanes Utilizing Green Chemistry [digitalcommons.georgiasouthern.edu]
- 5. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharma.researchfloor.org [pharma.researchfloor.org]
- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Optimizing reaction conditions for (3-Methylcyclobutyl)methanamine hydrochloride
Welcome to the technical support center for (3-Methylcyclobutyl)methanamine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis and handling of this valuable cyclobutane-containing building block. Cyclobutane derivatives are increasingly important in medicinal chemistry for their ability to provide unique three-dimensional structures that can improve metabolic stability and binding affinity.[1][2] However, their synthesis can present unique challenges due to ring strain and stereochemical complexity.[2][3] This guide consolidates field-proven insights and best practices to help you optimize your reaction conditions and achieve reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored at 2-8°C under an inert atmosphere.[1][4] Amine hydrochloride salts can be hygroscopic, so it is crucial to protect the compound from moisture and light to ensure its long-term stability and purity.[4] Always handle the material in a dry environment, such as a glovebox or under a stream of nitrogen or argon.
Q2: How can I confirm the identity and purity of my synthesized this compound?
A2: A combination of standard analytical techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): This is essential for structural confirmation. Be aware that the puckered nature of the cyclobutane ring can lead to complex splitting patterns and potentially broad signals due to ring flipping.[2]
-
Mass Spectrometry (MS): To confirm the molecular weight of the free base.
-
HPLC/UPLC: To assess purity. Use a suitable column (e.g., C18) with a mobile phase appropriate for amines, such as a buffered aqueous solution with acetonitrile or methanol.
-
Elemental Analysis (CHN): To confirm the elemental composition of the hydrochloride salt.
Q3: My ¹H NMR spectrum looks complex. Is this normal?
A3: Yes, this is a known characteristic of polysubstituted cyclobutanes. The four-membered ring is not planar and undergoes rapid "ring flipping" between different puckered conformations. This dynamic process can make the interpretation of NMR spectra challenging and may result in complex or broad signals for the cyclobutyl protons.[2] Careful analysis and comparison with predicted spectra or reference data are necessary for accurate interpretation.
Q4: Does (3-Methylcyclobutyl)methanamine exist as stereoisomers?
A4: Yes. The molecule has two stereocenters (at C1, bearing the aminomethyl group, and C3, bearing the methyl group), meaning it can exist as cis and trans diastereomers. Each of these diastereomers is chiral and exists as a pair of enantiomers. Commercial sources may provide the material as a mixture of cis/trans isomers or as a specific isomer.[5] It is critical to know the isomeric composition of your starting materials, as this will directly impact the stereochemistry of your final product. If your synthesis requires a specific stereoisomer, chiral separation or asymmetric synthesis methods may be necessary.
Troubleshooting Guide: Synthesis via Reductive Amination
A common and effective method for synthesizing (3-Methylcyclobutyl)methanamine is the reductive amination of 3-methylcyclobutanecarbaldehyde. This section addresses common problems encountered during this process.
Workflow for Synthesis and Purification
Caption: General workflow for synthesis and purification.
Problem 1: Low or No Product Yield
Possible Cause A: Inefficient Imine Formation The first step of reductive amination is the formation of an imine (or enamine) intermediate. This equilibrium can be unfavorable.
-
Solution:
-
Use a Dehydrating Agent: Add a mild dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture to remove the water formed during imine formation, driving the equilibrium forward.
-
Solvent Choice: Use a solvent in which water has low solubility, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), which can also facilitate water removal.
-
Allow Sufficient Time: Ensure the aldehyde and ammonia source are stirred together for a sufficient period (e.g., 1-2 hours) before adding the reducing agent to allow for imine formation.[6]
-
Possible Cause B: Degradation of Reducing Agent Hydride-based reducing agents can be sensitive to moisture and acidic conditions.
-
Solution:
-
Reagent Quality: Use a fresh, high-quality bottle of the reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).
-
Controlled Addition: Add the reducing agent portion-wise at a controlled temperature (e.g., 0 °C to room temperature) to manage any exothermic reaction and prevent premature decomposition.
-
pH Control: NaBH₃CN requires mildly acidic conditions (pH ~5-6) to be effective, which can be achieved by using an ammonium acetate buffer. Conversely, NaBH(OAc)₃ is effective under neutral or slightly acidic conditions and is often preferred for its stability and safety.[6]
-
Problem 2: Formation of Significant Side Products
Possible Cause A: Over-alkylation (Formation of Secondary Amine) The primary amine product is nucleophilic and can react with another molecule of the starting aldehyde to form a secondary amine impurity.
-
Solution:
-
Stoichiometry Control: Use a slight excess of the ammonia source (e.g., 1.5-2.0 equivalents of ammonium acetate) relative to the aldehyde to favor the formation of the primary amine.
-
Slow Addition of Aldehyde: If feasible, add the aldehyde slowly to a mixture of the ammonia source and the reducing agent. This maintains a low concentration of the aldehyde, minimizing the chance of the product amine reacting with it. This strategy was found to be effective in preventing dialkylation in similar cyclobutylamine syntheses.[7]
-
Possible Cause B: Reduction of the Aldehyde to an Alcohol If the reducing agent is too reactive or added before imine formation is complete, it can directly reduce the starting aldehyde to 3-methylcyclobutyl)methanol.
-
Solution:
-
Choose the Right Reductant: NaBH(OAc)₃ is generally chemoselective for imines over aldehydes and ketones, making it an excellent choice to minimize alcohol formation.[8] Sodium borohydride (NaBH₄) is more reactive and should only be added after confirming complete imine formation.[7]
-
Pre-formation of Imine: As mentioned in Problem 1, ensure the imine is formed before introducing the reducing agent. Monitor this step by TLC or ¹H NMR if necessary.
-
Table 1: Comparison of Common Reductive Amination Conditions
| Reducing Agent | Typical Solvent | Key Advantages | Key Considerations |
| NaBH(OAc)₃ | DCE, DCM, THF | Mild, chemoselective, tolerates mild acid | Can be slow; reagent is moisture-sensitive |
| NaBH₃CN | MeOH, EtOH | Effective at acidic pH | Highly toxic (releases HCN below pH 4)! Requires careful pH control. |
| H₂/Catalyst (Pd/C) | MeOH, EtOH | "Green" method, high yield | Requires hydrogenation equipment; may reduce other functional groups. |
| α-Picoline Borane | MeOH, H₂O | Stable, non-toxic alternative to NaBH₃CN[9] | May require elevated temperatures (e.g., 65 °C).[9] |
Problem 3: Difficulty Isolating the Hydrochloride Salt
Possible Cause A: Product "Oiling Out" Instead of Precipitating The amine hydrochloride may be too soluble in the chosen solvent system or may have a low melting point, causing it to separate as an oil.
-
Solution:
-
Solvent Selection: Use a non-polar solvent in which the hydrochloride salt is poorly soluble. Diethyl ether is a common choice. If the free base is in a solvent like DCM or EtOAc, you can often add the ethereal HCl directly.
-
Temperature Control: Perform the salt formation at a low temperature (0 °C or below) to promote crystallization over oiling.
-
Trituration: If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization. Alternatively, remove the solvent in vacuo and triturate the resulting oil with a non-polar solvent like pentane or hexane to solidify it.
-
Possible Cause B: Product is Contaminated with Ammonium Chloride If a large excess of an ammonium salt (e.g., NH₄Cl) was used and the workup was not thorough, it can co-precipitate with your product.
-
Solution:
-
Aqueous Workup: Ensure the workup includes a basic wash (e.g., with 1M NaOH or Na₂CO₃) to convert your amine hydrochloride to the free base, which will move into the organic layer, leaving the inorganic ammonium salts in the aqueous layer.
-
Recrystallization: If contamination persists, recrystallization of the final hydrochloride salt may be necessary. A solvent system like isopropanol/diethyl ether could be effective. Purification of methylamine hydrochloride often involves washing or recrystallizing with solvents like ethanol or chloroform to remove residual ammonium chloride.[10][11]
-
Experimental Protocol: Optimized Reductive Amination
This protocol is a recommended starting point for the synthesis of (3-Methylcyclobutyl)methanamine.
Caption: Optimized protocol for synthesis.
References
- 1. (3-Methylcyclobutyl)methanaminehydrochloride [myskinrecipes.com]
- 2. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 3. CN112794810B - Synthesis method of cyclobutylamine compound - Google Patents [patents.google.com]
- 4. chemscene.com [chemscene.com]
- 5. (cis-3-Methylcyclobutyl)methanamine hydrochloride|BLD Pharm [bldpharm.com]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Sciencemadness Discussion Board - Methylamine Purification - Powered by XMB 1.9.11 [sciencemadness.org]
Navigating the Labyrinth of Synthesis: A Technical Guide to Common Side Reactions & Byproducts in Derivative Synthesis
For Immediate Release to the Scientific Community
Welcome to the Synthesis Troubleshooting Center. As Senior Application Scientists, we understand that the path to a pure, well-characterized drug derivative is often fraught with unexpected detours in the form of side reactions and persistent byproducts. This guide is designed to be your in-the-lab companion, providing not just protocols, but the underlying chemical logic to empower you to anticipate, diagnose, and overcome common synthetic challenges.
Our philosophy is built on the principle of a self-validating system: by understanding the "why" behind a side reaction, you can proactively design your experiments to favor the desired outcome. This resource is structured as a series of frequently asked questions and troubleshooting guides, mirroring the collaborative problem-solving that drives successful research and development.
Section 1: The Ubiquitous Challenge of Impurities in Active Pharmaceutical Ingredients (APIs)
Before delving into specific reaction types, it's crucial to establish a foundational understanding of impurity classification. The International Conference on Harmonisation (ICH) provides guidelines for identifying and characterizing impurities at levels of 0.10% or higher.[1][2] These impurities are broadly categorized as organic, inorganic, and residual solvents.[2][3]
-
Organic Impurities: These are the most common and arise from various sources, including starting materials, intermediates, reagents, and, most pertinently for this guide, by-products from side-reactions.[1][2][3]
-
Inorganic Impurities: These often originate from reagents, catalysts, and heavy metals.[1][2][3][4] For instance, heavy metal contaminants can be introduced from water or stainless steel reactors during acidic steps.[4]
-
Residual Solvents: These are volatile organic compounds used during the manufacturing process that are not completely removed from the final API.[2][3]
The presence of any of these impurities can significantly impact the safety, efficacy, and quality of the final pharmaceutical product.[2][3]
Section 2: Amide Bond Formation - A Double-Edged Sword
The formation of an amide bond is one of the most frequently utilized reactions in the synthesis of pharmaceutical derivatives.[5] However, the very reactivity that makes this linkage so useful also opens the door to a host of potential side reactions.
FAQ 1: My amide coupling reaction is low-yielding and I'm seeing an unexpected byproduct with a similar mass to my starting materials. What's happening?
This is a classic issue often encountered with carbodiimide coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Underlying Cause: The primary mechanism of carbodiimides involves the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] While this intermediate readily reacts with the desired amine, it can also undergo an intramolecular rearrangement to form a stable N-acylurea byproduct. This byproduct is often difficult to separate from the desired amide due to similar polarities.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for N-acylurea formation.
Detailed Protocol: Mitigation of N-Acylurea Formation
-
Incorporate an Additive: The most common and effective solution is the addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives react with the O-acylisourea to form an active ester intermediate, which is less prone to rearrangement but still highly reactive towards the amine.[7]
-
Procedure: Dissolve the carboxylic acid in an appropriate aprotic solvent (e.g., DMF or DCM). Add 1.1 equivalents of the coupling reagent (e.g., EDC) and 1.1 equivalents of HOBt or HOAt. Stir for 15-30 minutes to pre-activate the acid. Then, add the amine (1.0 equivalent) to the reaction mixture.
-
-
Switch to a Phosphonium-Based Reagent: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) do not form urea byproducts. However, they can be more expensive and generate HMPA, a carcinogen, as a byproduct in the case of BOP.
-
Optimize Reaction Conditions:
-
Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can often suppress the rate of the rearrangement reaction relative to the desired amidation.
-
Order of Addition: Always pre-activate the carboxylic acid with the coupling reagent and additive before introducing the amine. This minimizes the time the highly reactive O-acylisourea is present in the reaction mixture.[7]
-
FAQ 2: My peptide coupling is resulting in a product with the correct mass, but it's showing two peaks on the chiral HPLC. What is causing this racemization?
Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a significant side reaction in peptide synthesis.[8]
Underlying Cause: The activation of the carboxylic acid group makes the α-proton more acidic and susceptible to deprotonation, leading to the formation of a planar enolate intermediate. Reprotonation can then occur from either face, resulting in a mixture of enantiomers. This is particularly problematic with highly activating coupling reagents and in the presence of strong bases. Over-activation of the carboxylic acid can also lead to the formation of an oxazolone intermediate, which is prone to racemization.
Preventative Measures:
| Strategy | Mechanism of Action | Recommended Reagents/Conditions |
| Use of Additives | Forms an active ester that is less prone to oxazolone formation and subsequent racemization. | HOAt and Oxyma Pure are superior to HOBt in suppressing racemization.[9] |
| Choice of Coupling Reagent | Phosphonium-based reagents are generally associated with lower levels of racemization compared to carbodiimides. | PyBOP, PyAOP.[9] |
| Base Selection | Use of a weaker, sterically hindered base minimizes epimerization. | N-methylmorpholine (NMM) or collidine are preferred over stronger bases like DIPEA.[9] |
| Temperature Control | Lower temperatures reduce the rate of epimerization. | Perform couplings at 0 °C or room temperature. Avoid prolonged heating.[9] |
Section 3: Protecting Groups - A Necessary Evil?
Protecting groups are indispensable tools in organic synthesis for masking reactive functional groups and preventing unwanted side reactions.[10][11][12][13] However, the introduction and removal of these groups can themselves be sources of byproducts.
FAQ 3: I'm trying to deprotect a Boc-protected amine with TFA, but I'm getting a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?
Underlying Cause: The deprotection of a tert-butoxycarbonyl (Boc) group proceeds via the formation of a tert-butyl cation. This highly reactive carbocation can then act as an electrophile and alkylate electron-rich aromatic side chains, such as tryptophan and tyrosine, or sulfur-containing residues like methionine.
Troubleshooting and Prevention:
This side reaction is effectively suppressed by the use of "scavengers" in the deprotection cocktail.
Scavenger Protocol for Boc Deprotection:
-
Prepare the Deprotection Cocktail: A common and effective cocktail is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5.
-
Mechanism of Scavenging:
-
TIS: The triisopropylsilane acts as a reducing agent and readily quenches the tert-butyl cation, forming the volatile isobutane and a stable silylated species.
-
Water: A small amount of water can also help to protonate any reactive intermediates and compete with the amino acid side chains for the carbocation.
-
-
Procedure:
-
Dissolve the Boc-protected substrate in the deprotection cocktail.
-
Stir at room temperature for 1-2 hours.
-
Remove the TFA and other volatile components under reduced pressure.
-
Precipitate the deprotected product with cold diethyl ether.
-
Caption: Role of scavengers in Boc deprotection.
Section 4: Grignard Reactions - The Perils of Reactivity
Grignard reagents are powerful nucleophiles used for the formation of carbon-carbon bonds.[14] However, their high reactivity makes them susceptible to side reactions, particularly with moisture and in the formation of coupling byproducts.
FAQ 4: My Grignard reaction is not proceeding to completion, and I'm isolating a significant amount of the corresponding alkane from my starting halide. What is the issue?
Underlying Cause: Grignard reagents are extremely sensitive to protic sources, including trace amounts of water in glassware or solvents.[15] They are also reactive towards oxygen.[15] The Grignard reagent will be quenched by these sources, leading to the formation of an alkane and magnesium salts, and a reduction in the yield of the desired product.
Another common side reaction is the Wurtz coupling, where the Grignard reagent reacts with the starting alkyl or aryl halide to form a symmetrical coupled product.[16]
Experimental Protocol for a Successful Grignard Reaction:
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >120 °C for several hours and cool under a stream of dry nitrogen or argon.
-
Solvent and Reagent Purity: Use anhydrous solvents, preferably freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for ethers).[15] Ensure starting materials are also dry.
-
Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas (nitrogen or argon).
-
Magnesium Activation: The surface of magnesium turnings is often coated with a layer of magnesium oxide, which can inhibit the reaction.[15] Activate the magnesium by:
-
Adding a small crystal of iodine.
-
Adding a few drops of 1,2-dibromoethane.
-
Mechanically crushing the turnings in the flask.
-
-
Minimizing Wurtz Coupling:
-
Add the halide dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.
-
Ensure efficient stirring to promote the reaction of the halide with the magnesium surface over reaction with the formed Grignard reagent.
-
Section 5: Esterification - Reversibility and Transesterification Concerns
Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a common method for synthesizing esters.[17][18][19]
FAQ 5: My Fischer esterification is not going to completion, and the yield is poor. How can I drive the reaction forward?
Underlying Cause: The Fischer esterification is a reversible equilibrium reaction.[18][20] The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials.
Strategies to Maximize Ester Yield:
| Strategy | Description |
| Use of Excess Alcohol | Employing a large excess of the alcohol reactant shifts the equilibrium towards the product side, according to Le Châtelier's principle.[18] Using the alcohol as the solvent is a common practice. |
| Removal of Water | Actively removing water as it is formed will prevent the reverse reaction. This can be achieved by using a Dean-Stark apparatus for azeotropic removal of water or by adding a dehydrating agent to the reaction mixture.[18] |
FAQ 6: I'm observing an unexpected ester byproduct in my final product, where the ester group seems to have been exchanged with the alcohol I used as a solvent in a previous step. What is this and how did it happen?
Underlying Cause: This is a classic case of transesterification. If your API contains an ester functional group and is exposed to an alcohol (especially under acidic or basic conditions, even trace amounts), the ester can be exchanged. This was observed in the case of Zafirlukast, where methanol used as a solvent in the synthesis led to transesterification byproducts.[17]
Prevention of Transesterification:
-
Solvent Selection: Carefully choose solvents for purification and workup steps to avoid reactive alcohols if your molecule contains an ester.
-
Control of pH: Avoid strongly acidic or basic conditions during workup and purification if a reactive alcohol is present.
-
Thorough Drying: Ensure all solvents are removed and the final product is thoroughly dried to prevent alcohol-mediated degradation during storage.
This guide provides a starting point for troubleshooting common synthetic challenges. Remember that every reaction is unique, and a deep understanding of the underlying mechanisms is your most powerful tool.
References
- 1. labinsights.nl [labinsights.nl]
- 2. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]
- 3. contractpharma.com [contractpharma.com]
- 4. API Impurities - Aquigen Bio Sciences | Get Quote [aquigenbio.com]
- 5. medium.com [medium.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. biosynth.com [biosynth.com]
- 12. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protective Groups [organic-chemistry.org]
- 14. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Esterification and its impact on the pharmaceutical industry - QSAR ANALYTICS [qsaranalytics.com.mx]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. byjus.com [byjus.com]
- 20. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Optimizing the Synthesis of (3-Methylcyclobutyl)methanamine Hydrochloride
Welcome, researchers and drug development professionals. This guide is designed to provide expert insights and practical solutions for challenges encountered during the synthesis of (3-Methylcyclobutyl)methanamine hydrochloride. We will delve into the causality behind experimental choices, offering troubleshooting guides and validated protocols to enhance both the yield and purity of your reactions.
The primary and most versatile route to (3-Methylcyclobutyl)methanamine is through the reductive amination of 3-methylcyclobutanecarbaldehyde. This pathway is often favored for its operational simplicity and high degree of control.[1][2] This guide will focus principally on optimizing this method, while also addressing alternative synthetic strategies.
Synthetic Workflow Overview
The journey from a commercially available starting material to the final, pure hydrochloride salt involves several critical stages. Each stage presents unique challenges and opportunities for optimization.
References
Troubleshooting guide for the synthesis of (3-Methylcyclobutyl)methanamine hydrochloride
Technical Support Center: Synthesis of (3-Methylcyclobutyl)methanamine hydrochloride
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and drug development professionals who are actively working with or planning to synthesize this valuable building block. (3-Methylcyclobutyl)methanamine and its derivatives are crucial intermediates in medicinal chemistry, often used for scaffold modification and in the development of novel therapeutic agents.[1]
This guide moves beyond simple protocols to provide in-depth, field-proven insights into the common challenges encountered during synthesis. It is structured in a practical question-and-answer format to directly address the issues you may face at the bench.
Primary Synthetic Route: An Overview
The most common and direct route to (3-Methylcyclobutyl)methanamine is the reduction of 3-methylcyclobutanecarbonitrile. This transformation is typically achieved using a powerful hydride reducing agent like Lithium Aluminum Hydride (LiAlH₄). The resulting free amine is then converted to its more stable and easily handled hydrochloride salt.
Troubleshooting Guide: Reaction & Purification
Q1: My reaction yield is significantly lower than expected after the LiAlH₄ reduction. What are the most likely causes?
This is a common issue, often stemming from the highly reactive and moisture-sensitive nature of Lithium Aluminum Hydride (LiAlH₄).[2][3]
A1: Potential Causes & Solutions
-
Reagent Inactivity: LiAlH₄ is a powerful reducing agent but readily deactivates upon exposure to atmospheric moisture.[2][4]
-
Solution: Always use a fresh bottle of LiAlH₄ or a recently opened one that has been stored under an inert atmosphere (e.g., in a desiccator or glovebox). Perform a simple test on a small scale with a standard ketone if you suspect your LiAlH₄ has degraded.
-
-
Inadequate Reaction Conditions:
-
Moisture Contamination: Trace amounts of water in the solvent or on the glassware will consume the hydride reagent, reducing the amount available for the nitrile reduction.[3]
-
Solution: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. The reaction should be run under a positive pressure of an inert gas like Nitrogen or Argon.
-
-
Incorrect Stoichiometry: Nitrile reduction requires two equivalents of hydride per mole of nitrile.[5] Insufficient LiAlH₄ will lead to incomplete conversion.
-
Solution: Use a slight excess of LiAlH₄ (typically 1.5 to 2.0 equivalents relative to the nitrile) to account for any minor deactivation and drive the reaction to completion.
-
-
-
Inefficient Workup Procedure: The workup for LiAlH₄ reactions is critical for liberating the amine from the aluminum salts. An improper quench can trap the product in the inorganic precipitate.
-
Solution: Employ a standardized workup procedure, such as the Fieser method.[2] For a reaction with 'n' grams of LiAlH₄, cautiously and sequentially add:
-
'n' mL of water
-
'n' mL of 15% aqueous NaOH
-
'3n' mL of water This procedure is designed to produce granular aluminum salts that are easily filtered, minimizing product loss.[2]
-
-
Q2: I'm seeing unexpected peaks in my NMR spectrum. What are the common impurities in this synthesis?
A2: Impurity profiling is key to optimizing any synthesis. Based on the starting materials and reaction mechanism, several impurities can arise.
| Impurity Name | Potential Source | Identification (¹H NMR) | Mitigation Strategy |
| 3-Methylcyclobutanecarboxamide | Incomplete reduction or premature quenching of the imine intermediate.[5][6] | Broad N-H signals, carbonyl-adjacent protons. | Ensure sufficient LiAlH₄ is used and that the reaction goes to completion before quenching. |
| Unreacted 3-Methylcyclobutanecarbonitrile | Incomplete reaction. | Presence of starting material signals. | Increase reaction time, temperature, or equivalents of LiAlH₄. |
| Di-(3-methylcyclobutyl)methane | Potential over-reduction or side reaction. | Absence of N-H signals; complex aliphatic region.[7] | Use controlled temperature and avoid prolonged reaction times at high heat. |
| Ammonium Chloride | Carryover from workup if HCl is used prematurely or from side reactions. | Can be difficult to see in NMR but will affect elemental analysis and solubility. | Ensure proper workup and wash the final product with a solvent in which NH₄Cl is insoluble (e.g., cold isopropanol).[8][9] |
Q3: The final hydrochloride salt is oily or difficult to crystallize. How can I obtain a clean, solid product?
A3: The physical form of the final salt is highly dependent on purity and the crystallization procedure.
-
Purity of the Free Amine: An oily salt is often a sign of impurities in the free amine precursor.
-
Solution: Before salt formation, consider purifying the free amine. While it can be volatile, a rapid filtration through a short plug of silica gel (eluting with a solvent system like 5-10% MeOH in DCM with 1% triethylamine) can remove non-basic impurities. Ensure all solvent is removed under vacuum before proceeding.
-
-
Salt Formation & Crystallization Technique:
-
Solvent Choice: The choice of solvent for precipitation is critical. You need a solvent in which the hydrochloride salt is poorly soluble.
-
Protocol: Dissolve the purified free amine in a minimal amount of a non-polar solvent like anhydrous diethyl ether or dichloromethane. Slowly add a stoichiometric amount (1.0 eq) of a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) with vigorous stirring.
-
-
Controlling Precipitation: Rapid precipitation can trap impurities and solvent, leading to an oily product.
-
Solution: Perform the addition at 0 °C to control the rate of crystallization. If an oil forms, try gently warming the mixture to dissolve it and then allowing it to cool slowly to room temperature, followed by further cooling in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.
-
-
Trituration: If an oil persists, remove the supernatant solvent and add a fresh, non-polar solvent like pentane or hexane. Vigorously stir or sonicate the mixture. This process, called trituration, can often break up the oil and induce solidification.
-
Frequently Asked Questions (FAQs)
Q: What is the best way to store this compound? A: The hydrochloride salt is generally stable but can be hygroscopic.[10] Store it in a tightly sealed container in a cool, dry place, preferably in a desiccator to protect it from moisture.[11][12][13]
Q: Can I use Sodium Borohydride (NaBH₄) for the nitrile reduction? A: No. Sodium borohydride is not a sufficiently powerful reducing agent to reduce nitriles to primary amines.[3][14] A stronger hydride source like LiAlH₄ or, in some cases, borane (BH₃) is required.[4]
Q: My final product has a slight color. Is this a problem? A: A slight off-white or tan color is not uncommon for amine salts and may not indicate significant impurity. However, a pure product should be a white to off-white solid.[15] If color is a concern, recrystallization from a suitable solvent system (e.g., isopropanol/ether) can often yield a purer, colorless product.
Q: What are the key safety precautions for this synthesis? A: The primary hazards involve the use of LiAlH₄.
-
LiAlH₄: Reacts violently with water and protic solvents, releasing flammable hydrogen gas.[2][3] All operations should be conducted in an anhydrous environment under an inert atmosphere.
-
Solvents: Anhydrous ethers (diethyl ether, THF) are highly flammable.
-
Product Handling: The final amine hydrochloride should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as it is an irritant.[11][12]
Experimental Protocol: Synthesis via Nitrile Reduction
This protocol is a representative example and should be adapted and scaled according to your specific laboratory conditions and safety procedures.
Step 1: Reduction of 3-Methylcyclobutanecarbonitrile
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Under a positive flow of nitrogen, charge the flask with Lithium Aluminum Hydride (1.5 eq) and anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 3-methylcyclobutanecarbonitrile (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the nitrile solution dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours or until TLC/GC-MS analysis shows complete consumption of the starting material.
Step 2: Workup and Isolation of the Free Amine
-
Cool the reaction mixture back down to 0 °C.
-
Perform the Fieser workup: Cautiously and slowly add water (1 mL per 1 g of LiAlH₄ used), followed by 15% NaOH solution (1 mL per 1 g of LiAlH₄), and finally water again (3 mL per 1 g of LiAlH₄).
-
Allow the mixture to stir vigorously for 30 minutes at room temperature. A white, granular precipitate should form.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether.
-
Collect the combined filtrate and dry it over anhydrous sodium sulfate.
Step 3: Formation of the Hydrochloride Salt
-
Filter the dried organic solution to remove the drying agent.
-
Cool the solution to 0 °C.
-
Slowly add a 2.0 M solution of HCl in diethyl ether (1.0 eq) dropwise with stirring.
-
A white precipitate of this compound should form.
-
Continue stirring at 0 °C for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether and dry under high vacuum to yield the final product.
References
- 1. (3-Methylcyclobutyl)methanaminehydrochloride [myskinrecipes.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. davuniversity.org [davuniversity.org]
- 5. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Di-(3-methylcyclobutyl)-methane | C11H20 | CID 129879415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Sciencemadness Discussion Board - Methylamine Purification - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. aksci.com [aksci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. bio.vu.nl [bio.vu.nl]
- 14. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 15. chemscene.com [chemscene.com]
Preventing degradation of (3-Methylcyclobutyl)methanamine hydrochloride during reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
I. Understanding the Molecule: Core Stability Considerations
(3-Methylcyclobutyl)methanamine hydrochloride is a primary amine hydrochloride salt.[1][2][3] Its structure, featuring a cyclobutane ring, introduces specific stability considerations. The cyclobutane ring itself possesses significant ring strain, making it susceptible to ring-opening reactions under certain thermal conditions.[4][5][6][7] The primary amine is a nucleophilic and basic center, prone to a variety of side reactions. The hydrochloride salt form generally enhances stability and improves handling properties compared to the free base.
Key Structural Features and Their Implications:
-
Primary Amine (-NH2): A potent nucleophile and a weak base. Its reactivity is central to its synthetic utility but also a primary source of potential degradation.
-
Cyclobutane Ring: This four-membered ring has inherent angle and torsional strain.[6] While generally stable under many conditions, high temperatures can promote thermal decomposition or rearrangement.[5][7][8]
-
Hydrochloride Salt (-NH3+Cl-): The protonated amine is no longer nucleophilic, which protects it from reacting as a nucleophile. This salt form is typically more stable, less volatile, and easier to handle than the corresponding free base.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound.
Q1: What are the primary pathways for the degradation of this compound during a reaction?
A1: Degradation can occur through several pathways, primarily related to the amine functionality and the cyclobutane ring:
-
Oxidative Degradation: In the presence of oxidizing agents or dissolved oxygen (especially at elevated temperatures), the primary amine can be oxidized, leading to imines, oximes, or other degradation products.
-
Thermal Decomposition: The cyclobutane ring, due to its inherent strain, can undergo thermal decomposition or rearrangement at high temperatures, typically leading to the formation of ethylene or other fragmentation products.[7]
-
Side Reactions of the Free Amine: If the reaction conditions are basic enough to deprotonate the ammonium salt to a significant extent, the resulting free amine can participate in undesired side reactions. These can include Michael additions, reactions with sensitive functional groups, or acting as an unwanted base catalyst.
-
Reaction with Carbon Dioxide: Primary amines can react with CO2, which may be present in the atmosphere or as a byproduct, to form carbamates. While often reversible, this can consume the reactant.
Q2: How does pH affect the stability of this compound in solution?
A2: The pH of the reaction medium is a critical factor governing the stability of the amine hydrochloride.[9][10][11]
-
Acidic Conditions (pH < 7): In acidic solutions, the amine exists predominantly in its protonated ammonium salt form (R-NH3+). This form is significantly less nucleophilic and less prone to oxidation than the free amine. Therefore, maintaining an acidic pH is a key strategy for preventing many degradation pathways.[9]
-
Neutral to Basic Conditions (pH ≥ 7): As the pH increases, the equilibrium shifts towards the free amine (R-NH2). The free amine is more nucleophilic and susceptible to oxidation and other side reactions. In strongly basic conditions, the concentration of the free amine is high, increasing the likelihood of degradation.[10][12]
Q3: What are the signs that my this compound has degraded?
A3: Degradation can be indicated by several observations:
-
Visual Changes: Discoloration (e.g., yellowing or browning) of the solid or reaction mixture can be a sign of degradation product formation.
-
Inconsistent Reaction Outcomes: Poor yields, the formation of unexpected byproducts, or a lack of reproducibility can point to reactant degradation.
-
Analytical Evidence: Techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) can reveal the presence of impurities or a decrease in the concentration of the starting material over time.[13][14][15][16][17]
III. Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot specific issues encountered during experiments.
Issue 1: Low yield in an acylation reaction where the amine is the nucleophile.
Q: I am performing an acylation reaction with an acid chloride, but my yields are consistently low. I suspect the this compound is degrading. What could be the cause and how can I fix it?
A: Low yields in acylation reactions with amine hydrochlorides often stem from issues with liberating the free amine.
-
Pillar of Causality: For the acylation to proceed, the nucleophilic free amine (R-NH2) must be present. The hydrochloride salt (R-NH3+Cl-) is not nucleophilic. If an insufficient amount of base is used, only a small fraction of the amine will be in its active, free base form.
-
Self-Validating Protocol:
-
Ensure Stoichiometric Base: At least two equivalents of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) are typically required. One equivalent is needed to neutralize the hydrochloride salt, and a second equivalent is needed to scavenge the HCl generated during the acylation reaction.
-
Monitor with TLC: Before adding the acylating agent, spot the reaction mixture on a TLC plate to confirm the presence of the free amine. The free amine will have a different Rf value than the hydrochloride salt.
-
Control Temperature: Add the acylating agent at a low temperature (e.g., 0 °C) and allow the reaction to slowly warm to room temperature. This minimizes potential side reactions and thermal degradation.
-
Issue 2: Formation of multiple unidentified byproducts.
Q: My reaction is producing a complex mixture of byproducts that are difficult to separate from my desired product. How can I minimize their formation?
A: The formation of multiple byproducts often points to the amine participating in undesired side reactions, which can be mitigated by using a protecting group strategy.
-
Pillar of Causality: The primary amine is a versatile nucleophile and can react with various electrophilic sites in your starting materials or intermediates. If your molecule contains other reactive functional groups, protecting the amine can ensure it only reacts when intended.[18]
-
Self-Validating Protocol (Boc Protection): The tert-butyloxycarbonyl (Boc) group is a common and effective protecting group for amines.[19][20]
-
Protection Step: Dissolve this compound in a suitable solvent (e.g., a mixture of dioxane and water). Add a base like sodium bicarbonate or sodium hydroxide to neutralize the hydrochloride and create the free amine in situ. Then, add di-tert-butyl dicarbonate (Boc2O) and stir at room temperature until the reaction is complete (monitor by TLC).
-
Perform Your Reaction: With the amine protected as a non-nucleophilic carbamate, proceed with your desired chemical transformation.[19]
-
Deprotection Step: After the main reaction, the Boc group can be easily removed by treating the product with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in an organic solvent.[20]
-
Issue 3: Reaction mixture turns dark brown at elevated temperatures.
Q: When I run my reaction at temperatures above 80 °C, the mixture darkens significantly, and I isolate very little of my desired product. What is happening?
A: The darkening of the reaction mixture at elevated temperatures is a strong indicator of thermal decomposition.
-
Pillar of Causality: The cyclobutane ring in the molecule is strained and can undergo thermal decomposition, especially at higher temperatures.[5][7] Additionally, oxidative degradation of the amine is accelerated at elevated temperatures.[13]
-
Self-Validating Protocol:
-
Lower Reaction Temperature: If possible, explore alternative reaction conditions that allow for lower temperatures. This might involve using a more active catalyst, a different solvent, or microwave irradiation for controlled, rapid heating.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and maintain it under a positive pressure of that gas throughout the reaction. This will minimize contact with atmospheric oxygen and reduce the likelihood of oxidative degradation.
-
Use of Antioxidants: In some cases, adding a small amount of a radical scavenger or antioxidant can help to inhibit decomposition pathways initiated by radical species.
-
IV. Data and Protocols
Table 1: pH and its Effect on Amine Form
| pH Range | Dominant Species | Reactivity as a Nucleophile | Susceptibility to Oxidation |
| < 5 | R-NH3+ (Ammonium) | Very Low | Low |
| 5 - 9 | Mixture of R-NH3+ and R-NH2 | Moderate | Moderate |
| > 9 | R-NH2 (Free Amine) | High | High |
Experimental Protocol: Boc Protection of this compound
-
To a solution of this compound (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of di-tert-butyl dicarbonate (Boc2O) (1.1 eq) in dioxane.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the Boc-protected amine.
V. Visualizing Workflows and Degradation
Diagram 1: General Degradation Pathways
Caption: Potential degradation routes for the amine.
Diagram 2: Troubleshooting Workflow for Low Yields
Caption: A logical guide to addressing low reaction yields.
VI. References
-
Heriot-Watt University. Degradation of amine-based solvents in CO2 capture process by chemical absorption. Available at: --INVALID-LINK--
-
MatheO. Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. Available at: --INVALID-LINK--
-
ProQuest. A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments. Available at: --INVALID-LINK--
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available at: --INVALID-LINK--
-
National Institutes of Health. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Available at: --INVALID-LINK--
-
ACS Publications. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry | Environmental Science & Technology. Available at: --INVALID-LINK--
-
Organic Chemistry Portal. Protective Groups. Available at: --INVALID-LINK--
-
Fisher Scientific. Amine Protection / Deprotection. Available at: --INVALID-LINK--
-
National Institutes of Health. Sustainable Approaches for the Protection and Deprotection of Functional Groups. Available at: --INVALID-LINK--
-
Wikipedia. Protecting group. Available at: --INVALID-LINK--
-
Wiley Online Library. Cyclobutane Derivatives from Thermal Cycloaddition Reactions. Available at: --INVALID-LINK--
-
ScienceDirect. Thermal Rearrangements of Cyclopropanes and Cyclobutanes. Available at: --INVALID-LINK--
-
OpenOChem Learn. Stability of Cycloalkane (Combustion Analysis). Available at: --INVALID-LINK--
-
National Institutes of Health. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Available at: --INVALID-LINK--
-
ResearchGate. The Thermal Decomposition of Cyclobutane at Low Pressures. Available at: --INVALID-LINK--
-
BMC. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride. Available at: --INVALID-LINK--
-
ResearchGate. Cyclobutane Derivatives from Thermal Cycloaddition Reactions. Available at: --INVALID-LINK--
-
Ibis Scientific, LLC. The Impact of pH on Chemical Stability in Lab Experiments. Available at: --INVALID-LINK--
-
OpenStax. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: --INVALID-LINK--
-
Dove Press. Amine-functionalized NiCoFe₂O₄ nanoparticle–embedded sodium algi | IJN. Available at: --INVALID-LINK--
-
Scribd. Influence of PH On The Stability of Pharmaceutical. Available at: --INVALID-LINK--
-
Khan Academy. Worked problem: Synthesis of Amines (video). Available at: --INVALID-LINK--
-
YouTube. Worked problem: Synthesis of Amines | Amines | Class 12 | Chemistry | Khan Academy. Available at: --INVALID-LINK--
-
YouTube. Preparation of amines by Hofmann degradation of amides. Available at: --INVALID-LINK--
-
National Institutes of Health. 1-(3-Methylcyclobutyl)methanamine hydrochloride | C6H14ClN - PubChem. Available at: --INVALID-LINK--
-
chemical label 1-(3-methylcyclobutyl)methanamine hydrochloride. Available at: --INVALID-LINK--
-
BLD Pharm. (cis-3-Methylcyclobutyl)methanamine hydrochloride. Available at: --INVALID-LINK--
References
- 1. 1-(3-Methylcyclobutyl)methanamine hydrochloride | C6H14ClN | CID 118798380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemical-label.com [chemical-label.com]
- 3. (cis-3-Methylcyclobutyl)methanamine hydrochloride|BLD Pharm [bldpharm.com]
- 4. organicreactions.org [organicreactions.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Stability of Cycloalkane (Combustion Analysis) | OpenOChem Learn [learn.openochem.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ibisscientific.com [ibisscientific.com]
- 11. scribd.com [scribd.com]
- 12. dovepress.com [dovepress.com]
- 13. pure.hw.ac.uk [pure.hw.ac.uk]
- 14. matheo.uliege.be [matheo.uliege.be]
- 15. A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments - ProQuest [proquest.com]
- 16. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Protective Groups [organic-chemistry.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Amine Protection / Deprotection [fishersci.co.uk]
Purification challenges of polar amine compounds like (3-Methylcyclobutyl)methanamine hydrochloride
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying polar amine compounds, with a specific focus on challenges related to molecules like (3-Methylcyclobutyl)methanamine hydrochloride . Polar amines are foundational in medicinal chemistry, yet their purification is notoriously challenging due to their high polarity, aqueous solubility, and basicity. This document provides in-depth troubleshooting guides and FAQs to address common issues encountered during their purification.
Troubleshooting Guides
This section addresses specific, problem-oriented questions that arise during experimental work. Each guide provides a causal explanation and step-by-step solutions.
Issue 1: My compound is streaking or tailing severely on a silica gel column.
Question: I'm performing normal-phase flash chromatography on my polar amine, but the compound is producing a long, tailing peak, resulting in poor separation and mixed fractions. What is happening and how can I fix it?
Answer: This is the most common issue when purifying amines on standard silica gel.[1][2] The root cause is the strong acid-base interaction between the basic amine functional group and the acidic silanol (Si-OH) groups on the surface of the silica.[2] This interaction leads to non-ideal elution behavior. Here are several effective strategies to mitigate this problem:
Solutions:
-
Use a Mobile Phase Modifier: Adding a small amount of a basic competitor to your eluent can mask the acidic sites on the silica, leading to sharper peaks.[1][2]
-
Triethylamine (TEA): Add 0.1-1% (v/v) TEA to your mobile phase (e.g., Ethyl Acetate/Hexane).[1] TEA is volatile and can typically be removed with the solvent on a rotary evaporator.
-
Ammonium Hydroxide: For highly polar amines, a solution of methanol containing a small percentage of ammonium hydroxide (e.g., 1-2%) can be very effective.[1] A common eluent system is Dichloromethane:Methanol:Ammonium Hydroxide (e.g., 90:9:1).[1]
-
-
Deactivate the Stationary Phase: You can neutralize the silica gel's acidity before running the column.
-
Protocol: Deactivating a Silica Gel Column for Flash Chromatography
-
Column Packing: Dry pack the column with the required amount of silica gel.
-
Deactivation Flush: Prepare a solvent mixture identical to your initial, least polar eluent, but with the addition of 1-2% triethylamine.[3]
-
Flush the column with 2-3 column volumes of this deactivating solvent. This allows the TEA to adsorb to the active sites.
-
Equilibration: Flush the column with 2-3 column volumes of your starting mobile phase (without the added base) to remove excess, unbound TEA.
-
Loading & Elution: Load your sample and run the chromatography as planned.
-
-
-
Switch to an Alternative Stationary Phase:
-
Alumina (Basic or Neutral): Alumina is an excellent alternative for purifying basic compounds. Basic alumina is generally preferred for amines.[1]
-
Amine-Functionalized Silica: These columns have amine groups covalently bonded to the silica surface, which shields the analytes from acidic silanols and can simplify purification, often allowing for simple hexane/ethyl acetate solvent systems without a basic modifier.[2]
-
Diagram: Troubleshooting Workflow for Peak Tailing
Caption: Decision tree for addressing peak tailing in normal-phase chromatography.
Issue 2: My compound elutes in the void volume when using a C18 reversed-phase column.
Question: I'm trying to purify my polar amine hydrochloride using reversed-phase HPLC, but it shows no retention and elutes immediately. How can I get it to retain on the column?
Answer: This is a classic challenge for highly polar molecules in reversed-phase chromatography (RPC).[4][5] The nonpolar C18 stationary phase has very weak interactions with your highly polar, water-soluble compound, leading to poor or no retention.[6]
Solutions:
-
Use a Highly Aqueous Mobile Phase: To increase interaction, you need to make the mobile phase as polar as possible.
-
Method: Increase the aqueous portion of your mobile phase (e.g., water with 0.1% formic acid or TFA) to >95%.
-
Critical Consideration: Standard C18 columns can suffer from "phase collapse" or "pore dewetting" under highly aqueous conditions, leading to poor and irreproducible retention.[5][7] You must use a column specifically designed for these conditions, which often have embedded polar groups (EPG) or are end-capped with hydrophilic groups.[3][5]
-
-
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an ideal technique for compounds that are too polar for reversed-phase.[8] It utilizes a polar stationary phase (like bare silica, diol, or amine) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of water.[9][8] In HILIC, water is the strong, eluting solvent.[8] This provides robust retention for very polar analytes.
-
Protocol: Basic HILIC Purification Setup
-
Stationary Phase: Use a bare silica, diol, or amine flash column.
-
Mobile Phase A (Weak): Acetonitrile.
-
Mobile Phase B (Strong): Water. Often, a buffer like ammonium formate (e.g., 10 mM) is added to both phases to improve peak shape and reproducibility.[3][10]
-
Gradient: Start with a high concentration of Mobile Phase A (e.g., 95% A, 5% B) and gradually increase the percentage of B to elute the compound.
-
Sample Injection: Dissolve your sample in a solvent that is as close to the initial mobile phase composition as possible. Injecting in a solvent much stronger (more polar) than the mobile phase can cause peak distortion.[4]
-
-
Issue 3: My amine hydrochloride is "oiling out" instead of crystallizing.
Question: I've removed the solvent from my purified fractions, but instead of a solid, I have a thick, sticky oil. How can I induce crystallization?
Answer: "Oiling out" occurs when a compound separates from the solution as a liquid instead of a solid.[1] This is common if the compound has a low melting point, the solution is oversaturated, or an inappropriate solvent system is used.[1]
Solutions:
-
Trituration: Add a small amount of a "poor" solvent—one in which your compound is insoluble but the impurities are soluble. Vigorously stir or sonicate the mixture. The oil may slowly convert into a solid precipitate, which can then be filtered.
-
Use a Co-solvent System: Dissolve the oil in a minimum amount of a "good" solvent where it is highly soluble (e.g., methanol). Then, slowly add a "poor" solvent (e.g., diethyl ether, hexanes) dropwise until the solution becomes persistently cloudy (turbid). Gently warm the mixture until it becomes clear again, then allow it to cool slowly and undisturbed.[4]
-
Dilute and Re-attempt: The concentration may be too high. Add more of the last solvent used to fully re-dissolve the oil, then attempt to remove the solvent more slowly or try a different anti-solvent to encourage crystal formation.[1]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
Diagram: Crystallization Troubleshooting Workflow
Caption: A workflow for troubleshooting crystallization when a compound oils out.
Frequently Asked Questions (FAQs)
This section covers broader questions about purification strategies for polar amines.
1. What is the best overall chromatography strategy for polar amine compounds?
There is no single "best" strategy, as the optimal choice depends on the specific properties of your compound and the impurities. However, the techniques can be compared as follows:
| Technique | Principle | Pros for Polar Amines | Cons for Polar Amines |
| Normal-Phase (NP) | Adsorption. Polar stationary phase (silica), non-polar mobile phase. | Widely available; good for less polar impurities. | Strong potential for peak tailing and irreversible binding without modifiers.[1][2] Compound may be insoluble in the mobile phase. |
| Reversed-Phase (RP) | Partitioning. Non-polar stationary phase (C18), polar mobile phase. | Good for separating non-polar impurities; compatible with water. | Very poor retention of highly polar amines unless specialized columns or ion-pairing agents are used.[5][6] |
| HILIC | Partitioning/Adsorption. Polar stationary phase, high organic mobile phase. | Excellent retention for highly polar compounds .[8] Good alternative when RPC fails.[8] Uses volatile solvents, making sample recovery easy.[11] | Column equilibration can be slow; sensitive to the amount of water in the sample and mobile phase.[12] |
| Ion-Exchange (IEX) | Electrostatic interaction. Charged stationary phase. | Highly specific for charged molecules like amine hydrochlorides.[13][14] High capacity and high resolution. | Requires buffered mobile phases; separation is based on charge, not always ideal for separating structurally similar, same-charged species. |
Recommendation: For a highly polar compound like this compound, HILIC and Ion-Exchange Chromatography are often the most effective and robust starting points.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. labex.hu [labex.hu]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 9. biotage.com [biotage.com]
- 10. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. teledynelabs.com [teledynelabs.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. イオンクロマトグラフィーによるアミン分析 | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Exploring the Principle of Ion Exchange Chromatography and Its Applications | Technology Networks [technologynetworks.com]
Technical Support Center: A Guide to Scaling Up the Synthesis of (3-Methylcyclobutyl)methanamine Hydrochloride
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the synthesis of (3-Methylcyclobutyl)methanamine hydrochloride, with a focus on addressing the challenges encountered during scale-up operations.
Introduction
(3-Methylcyclobutyl)methanamine and its hydrochloride salt are valuable building blocks in medicinal chemistry, often utilized in the development of novel therapeutic agents.[1] The cyclobutane motif can impart unique conformational constraints and improve metabolic stability in drug candidates.[2] While laboratory-scale synthesis may be straightforward, scaling up production presents significant challenges, including managing reaction exotherms, controlling impurity profiles, and ensuring consistent, high-purity crystallization. This document serves as a comprehensive resource to navigate these complexities, offering troubleshooting advice and optimized protocols.
Synthetic Pathways Overview
The most common and scalable route to this compound begins with 3-methylcyclobutanecarbonitrile. This pathway involves the reduction of the nitrile to the primary amine, followed by salt formation.
Caption: Primary synthetic route to the target compound.
An alternative, though less common route, is the reductive amination of 3-methylcyclobutanecarboxaldehyde. While effective, the stability and availability of the starting aldehyde on a large scale can be a limiting factor.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the most critical step when scaling up the nitrile reduction? A1: Heat management. The reduction of nitriles, particularly with powerful reagents like Lithium Aluminum Hydride (LiAlH₄), is highly exothermic.[5] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Inadequate temperature control can lead to runaway reactions, solvent boiling, and the formation of dangerous byproducts. A robust cooling system and controlled, slow addition of the reducing agent are paramount.
Q2: Why is the hydrochloride salt form preferred for this compound? A2: The hydrochloride salt offers several advantages over the free base amine. It is typically a stable, crystalline solid that is easier to handle, weigh, and store than the often-volatile liquid free base.[6] Furthermore, the salt form often has improved solubility in polar solvents and can be easier to purify by recrystallization.
Q3: Can I use sodium borohydride (NaBH₄) for the nitrile reduction? A3: Sodium borohydride is generally not a suitable reagent for the reduction of nitriles to primary amines under standard conditions as it is not reactive enough.[4][7] More potent reducing agents like LiAlH₄, borane complexes (e.g., BH₃-THF), or catalytic hydrogenation are required for this transformation.[8][9][10]
Q4: How do I handle the highly reactive LiAlH₄ safely on a large scale? A4: LiAlH₄ is pyrophoric and reacts violently with water and protic solvents.[11] All operations must be conducted under a strictly inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware. For scale-up, specialized equipment for handling air-sensitive reagents is necessary. The quenching process at the end of the reaction must also be carefully controlled by slow, portion-wise addition of a quenching agent (e.g., ethyl acetate followed by water) at low temperatures.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification processes.
Issue 1: Low or No Yield of the Primary Amine
| Potential Cause | Recommended Solution |
| Poor Quality Reducing Agent | LiAlH₄ can decompose if not stored properly. Use a fresh bottle or titrate a sample to determine its active hydride content before use. For catalytic hydrogenation, ensure the catalyst has not been poisoned. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting nitrile. If the reaction stalls, a slight increase in temperature or an extended reaction time may be necessary. For catalytic hydrogenation, ensure adequate hydrogen pressure and efficient stirring to overcome mass transfer limitations.[5] |
| Product Loss During Workup | The primary amine can have some solubility in water. During the aqueous workup, ensure the pH of the aqueous layer is sufficiently basic (pH > 12) to minimize the formation of the protonated, water-soluble ammonium species. Perform multiple extractions with an organic solvent (e.g., diethyl ether, dichloromethane) to ensure complete recovery of the product.[12] |
Issue 2: Formation of Secondary/Tertiary Amine Impurities
This is a common issue during catalytic hydrogenation of nitriles. The initially formed primary amine can react with an intermediate imine, leading to the formation of secondary and tertiary amines.[13]
Caption: Decision tree for minimizing amine impurities.
| Potential Cause | Recommended Solution |
| Reaction with Imine Intermediate | For Catalytic Hydrogenation: The most effective solution is to conduct the reaction in the presence of ammonia.[9] Ammonia competes with the primary amine product for reaction with the imine intermediate, thus suppressing the formation of secondary amines. Using a solvent like ethanol saturated with ammonia is a common industrial practice. |
| Incorrect Reagent Addition | For LiAlH₄ Reduction: While less common with this reagent, the order of addition can matter. A "reverse addition" (adding the nitrile solution slowly to a slurry of LiAlH₄ in THF) can sometimes minimize side reactions by keeping the concentration of the starting material low and the reducing agent in excess. |
Issue 3: Product is Oily or Fails to Crystallize as Hydrochloride Salt
| Potential Cause | Recommended Solution |
| Presence of Water | The hydrochloride salt can be hygroscopic, and the presence of water can prevent crystallization or lead to an oily product.[6] Ensure the free base amine is thoroughly dried (e.g., over anhydrous Na₂SO₄ or MgSO₄) before attempting salt formation. Use anhydrous solvents (e.g., diethyl ether, isopropanol) and anhydrous HCl (either as a gas or a solution in an anhydrous solvent).[12] |
| Residual Solvent | Volatile organic solvents used in the workup (e.g., THF, dichloromethane) must be completely removed before crystallization. Residual solvent can act as an impurity and inhibit crystal lattice formation. |
| Incorrect Stoichiometry of HCl | Using a large excess of HCl can sometimes lead to the formation of an oily or gummy precipitate. Aim for a slight excess (approx. 1.1 equivalents) of HCl. Add the HCl solution slowly to a stirred solution of the amine to promote controlled precipitation. |
| Impure Free Base | If the free base amine contains significant impurities, it may fail to crystallize as the hydrochloride salt. Consider purifying the free base by distillation before salt formation. |
Detailed Experimental Protocols
Protocol 1: Reduction of 3-Methylcyclobutanecarbonitrile with LiAlH₄
-
Safety Note: This procedure must be performed by trained personnel in a well-ventilated fume hood under a strict inert atmosphere.
-
Set up a flame-dried, multi-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser under a nitrogen atmosphere.
-
Charge the flask with Lithium Aluminum Hydride (LiAlH₄) (1.2 equivalents) and anhydrous Tetrahydrofuran (THF). Stir to create a uniform slurry.
-
Cool the slurry to 0 °C using an ice bath.
-
Dissolve 3-methylcyclobutanecarbonitrile (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add the nitrile solution dropwise to the LiAlH₄ slurry at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to a gentle reflux for 4-6 hours, or until TLC/GC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C.
-
Quench the reaction with extreme caution: Slowly and dropwise, add ethyl acetate to consume the excess LiAlH₄. Then, slowly add water, followed by a 15% aqueous NaOH solution.
-
Stir the resulting mixture until a granular white precipitate forms.
-
Filter the solids and wash them thoroughly with THF or diethyl ether.
-
Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude (3-Methylcyclobutyl)methanamine free base.
Protocol 2: Formation and Purification of the Hydrochloride Salt
-
Dissolve the crude amine from Protocol 1 in a minimal amount of a suitable solvent (e.g., isopropanol or diethyl ether).
-
Dry the solution over anhydrous magnesium sulfate, filter, and transfer to a clean flask.
-
Cool the solution to 0 °C.
-
Slowly add a solution of anhydrous HCl (1.1 equivalents) in isopropanol or ether. A white precipitate should form immediately.
-
Stir the slurry at 0 °C for 1 hour to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold, anhydrous diethyl ether.
-
Dry the product under vacuum to a constant weight.
-
For further purification, the hydrochloride salt can be recrystallized from a suitable solvent system, such as isopropanol/diethyl ether.[6]
References
- 1. (3-Methylcyclobutyl)methanaminehydrochloride [myskinrecipes.com]
- 2. baranlab.org [baranlab.org]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
- 9. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Nitrile reduction - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Stereochemistry in Reactions Involving (3-Methylcyclobutyl)methanamine Hydrochloride
Welcome to the technical support center for (3-Methylcyclobutyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stereochemistry associated with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to support your experimental work.
This compound possesses two stereocenters, leading to the potential for four stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The cis and trans diastereomers arise from the relative orientation of the methyl and aminomethyl groups on the cyclobutane ring. Each of these diastereomers exists as a pair of enantiomers. Precise control and characterization of these stereoisomers are critical for the development of pharmaceuticals and other advanced materials, as different stereoisomers can exhibit distinct biological activities and physical properties.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, purification, and analysis of this compound stereoisomers.
Issue 1: Poor Diastereoselectivity in the Synthesis of 3-Methylcyclobutane Precursors
Question: My synthesis of a 3-methylcyclobutane precursor, such as 3-methylcyclobutanecarboxylic acid, is resulting in a nearly 1:1 mixture of cis and trans diastereomers. How can I improve the diastereoselectivity?
Answer: Achieving high diastereoselectivity in the synthesis of substituted cyclobutanes is a common challenge. The puckered, non-planar conformation of the cyclobutane ring influences the facial selectivity of incoming reagents.[1][2] Several factors can be adjusted to favor the formation of one diastereomer over the other.
Underlying Principles: The stereochemical outcome of reactions involving cyclobutane rings is often dictated by thermodynamic and kinetic control.
-
Thermodynamic Control: The relative stability of the cis and trans isomers plays a crucial role. In many 1,3-disubstituted cyclobutanes, the trans isomer is thermodynamically more stable as it minimizes steric interactions.[3]
-
Kinetic Control: The transition state energies for the formation of the diastereomers determine the product ratio under kinetic control. Steric hindrance from existing substituents on the cyclobutane ring will direct incoming reagents to the less hindered face.
Troubleshooting Steps:
-
Reaction Temperature: Lowering the reaction temperature often enhances kinetic control, potentially leading to higher diastereoselectivity.
-
Choice of Reagents: Bulky reagents can increase steric differentiation between the two faces of the cyclobutane ring, thereby improving diastereoselectivity.
-
Catalyst Selection: For catalyzed reactions, such as [2+2] cycloadditions, the choice of catalyst and ligands can significantly influence the stereochemical outcome.[4][5]
-
Solvent Effects: The polarity of the solvent can influence the transition state geometry and, consequently, the diastereomeric ratio. Experiment with a range of solvents with varying polarities.
-
Starting Material Geometry: In reactions like cycloadditions, the geometry of the starting alkene can directly influence the stereochemistry of the product.[6]
Example Protocol: Diastereoselective Reduction of 3-Methylcyclobutanone
This protocol aims to favor the formation of trans-3-methylcyclobutanol, a potential precursor to the trans amine.
| Step | Procedure | Rationale |
| 1 | Dissolve 3-methylcyclobutanone in anhydrous THF at a concentration of 0.1 M under an inert atmosphere (e.g., argon or nitrogen). | Anhydrous conditions are crucial to prevent quenching of the reducing agent. |
| 2 | Cool the solution to -78 °C using a dry ice/acetone bath. | Lower temperatures enhance kinetic control and can improve diastereoselectivity. |
| 3 | Add a solution of a bulky reducing agent, such as lithium tri-tert-butoxyaluminum hydride (1.1 equivalents), dropwise to the cooled ketone solution. | A bulky reducing agent will preferentially attack from the less sterically hindered face of the ketone, which can lead to higher diastereoselectivity. |
| 4 | Stir the reaction mixture at -78 °C for 4 hours. | Allow sufficient time for the reaction to proceed to completion at the low temperature. |
| 5 | Quench the reaction by the slow addition of water, followed by 1 M HCl. | Cautious quenching is necessary to safely decompose the excess reducing agent and any aluminum salts. |
| 6 | Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. | Standard workup procedure to isolate the product. |
| 7 | Analyze the diastereomeric ratio of the resulting 3-methylcyclobutanol using GC or ¹H NMR spectroscopy. | Determine the success of the diastereoselective reduction. |
Issue 2: Difficulty in Separating cis and trans Diastereomers
Question: I have synthesized a mixture of cis and trans (3-Methylcyclobutyl)methanamine, but I am struggling to separate them. What separation techniques are most effective?
Answer: The separation of diastereomers is generally more straightforward than the resolution of enantiomers because diastereomers have different physical properties.[7] However, the similarity in structure of the cis and trans isomers of (3-Methylcyclobutyl)methanamine can still make separation challenging.
Recommended Techniques:
-
Fractional Distillation: If the boiling points of the cis and trans isomers are sufficiently different, fractional distillation can be an effective method for separation on a larger scale.
-
Column Chromatography: This is the most common laboratory-scale method for separating diastereomers. Optimization of the stationary phase and mobile phase is key.
-
Stationary Phase: Silica gel is a good starting point. For amines, it is often beneficial to use silica gel treated with a small amount of a tertiary amine (e.g., triethylamine) in the eluent to prevent tailing.
-
Mobile Phase: A gradient of a polar solvent (e.g., methanol or isopropanol) in a nonpolar solvent (e.g., dichloromethane or hexanes) is typically used. A shallow gradient will provide better resolution.
-
-
Crystallization: Diastereomers can have different solubilities and crystal packing arrangements. Fractional crystallization from a suitable solvent system can be a highly effective method for obtaining pure diastereomers, especially on a larger scale.
Issue 3: Inability to Resolve the Enantiomers of a Diastereomerically Pure Sample
Question: I have a pure sample of trans-(3-Methylcyclobutyl)methanamine, but I need to isolate the individual enantiomers. My attempts at chiral resolution have been unsuccessful. What should I try?
Answer: The resolution of enantiomers requires a chiral environment.[8] This can be achieved through several methods.
Methods for Chiral Resolution:
-
Diastereomeric Salt Formation: This is a classical and often effective method.
-
Procedure: React the racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid, or a camphor sulfonic acid derivative) to form diastereomeric salts.
-
Separation: These diastereomeric salts can then be separated by fractional crystallization based on their different solubilities.
-
Liberation of Enantiomers: After separation, the pure enantiomeric amine can be liberated by treatment with a base.
-
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique for separating enantiomers.[9][10][11]
-
Chiral Stationary Phases (CSPs): A variety of CSPs are commercially available. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for the separation of amines.[8][11]
-
Method Development: Method development typically involves screening different CSPs and mobile phase compositions (normal-phase, reversed-phase, or polar organic mode).[10][11]
-
Workflow for Chiral HPLC Method Development:
Caption: Chiral HPLC Method Development Workflow
Issue 4: Ambiguous Stereochemical Assignment from NMR Spectra
Question: I have isolated what I believe to be a single diastereomer of a 3-methylcyclobutane derivative, but the ¹H NMR spectrum is complex, and I am unsure how to assign the cis or trans configuration.
Answer: NMR spectroscopy is a powerful tool for stereochemical analysis of cyclobutane derivatives, but interpretation can be complex due to the puckered nature of the ring.[12][13]
Key NMR Techniques for Stereochemical Assignment:
-
¹H NMR Coupling Constants (³J): The magnitude of the vicinal coupling constants between protons on the cyclobutane ring can provide information about their dihedral angles and thus their relative stereochemistry. However, due to the ring's flexibility, these values can be averaged and sometimes ambiguous.[13]
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments are often the most definitive methods for determining the relative stereochemistry of substituents on a cyclobutane ring.
-
Principle: NOE enhancements are observed between protons that are close in space, regardless of their bonding connectivity.
-
Application: For a 1,3-disubstituted cyclobutane, an NOE between the protons of the methyl group and the protons of the aminomethyl group would strongly suggest a cis relationship. The absence of such an NOE would be indicative of a trans configuration.
-
-
¹³C NMR Chemical Shifts: The chemical shifts of the ring carbons can also be indicative of the stereochemistry, as the steric environment of the carbons will differ between the cis and trans isomers.
Logical Flow for Stereochemical Assignment:
References
- 1. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. ymc.co.jp [ymc.co.jp]
- 12. ias.ac.in [ias.ac.in]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Analytical Method Development for Complex Matrices
Welcome to the Technical Support Center for Analytical Method Development. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of quantifying compounds within complex biological matrices like plasma, serum, urine, and tissue homogenates. My approach here is not to provide a rigid template, but to offer a dynamic, logic-driven resource that mirrors the problem-solving process in a real-world laboratory setting. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Core Challenge: The Matrix
The primary obstacle in bioanalysis is the "matrix" itself—the collection of all components in the sample other than the analyte of interest.[1] These endogenous substances, such as proteins, lipids, salts, and metabolites, can interfere with every stage of the analytical process, from extraction to detection.[1][2][3] The goal of method development is to selectively and reproducibly isolate and measure the target analyte while minimizing the impact of these interferences. This guide provides a structured approach to troubleshooting the most common issues encountered during this process.
Overall Method Development & Troubleshooting Workflow
A systematic approach is crucial to efficiently develop a robust method. The following workflow outlines the key decision points and iterative optimization steps.
Caption: High-level workflow for analytical method development.
Part 1: Sample Preparation Troubleshooting
Effective sample preparation is the most critical step in minimizing matrix effects.[1][4] The goal is to remove interfering components while maximizing the recovery of the target analyte.
Decision Guide: Selecting a Sample Preparation Technique
The choice of technique depends on the analyte's properties, the required cleanliness of the extract, and throughput needs.
Caption: Decision tree for selecting a sample preparation technique.
Comparison of Common Sample Preparation Techniques
| Technique | Principle | Pros | Cons | Typical Recovery | Matrix Effect Concern |
| Protein Precipitation (PPT) | Addition of an organic solvent or acid to precipitate proteins. | Fast, simple, inexpensive, high throughput. | Non-selective, high levels of phospholipids remain, significant matrix effects.[5] | >90% | High |
| Liquid-Liquid Extraction (LLE) | Analyte partitions into an immiscible organic solvent based on polarity and pH. | Cleaner extracts than PPT, removes salts and many polar interferences. | Can be labor-intensive, emulsion formation is common, requires solvent optimization.[6][7] | 70-90% | Medium |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and selectively eluted. | Highly selective, provides the cleanest extracts, removes phospholipids effectively.[5][8][9] | Method development can be complex, cost of cartridges.[9] | >90% | Low |
FAQs & Troubleshooting Guides: Sample Preparation
Q1: My analyte recovery is low and variable after Protein Precipitation (PPT). What's happening?
A1: This is a common issue often caused by the analyte co-precipitating with the proteins.
-
Causality: When you add a solvent like acetonitrile, it disrupts the hydration shell around proteins, causing them to aggregate and fall out of solution. If your analyte has a high affinity for these proteins (high protein binding), it will be dragged down with the precipitate.
-
Troubleshooting Steps:
-
Change the Precipitating Agent: If you used acetonitrile, try methanol or acetone. They have different polarities and may disrupt the analyte-protein interaction differently.
-
Adjust pH: Before adding the organic solvent, adjust the sample pH away from the isoelectric point of your analyte and/or major plasma proteins. This can alter binding interactions. For example, adding a small amount of acid (e.g., 1% formic acid) can often disrupt binding.
-
Vortex and Centrifuge Conditions: Ensure you are vortexing vigorously to create a fine, dispersed precipitate. Increase centrifugation speed or time (e.g., 10,000 x g for 10 minutes) to ensure a compact pellet that doesn't get disturbed when you collect the supernatant.
-
Q2: I'm constantly getting an emulsion layer during my Liquid-Liquid Extraction (LLE) that won't separate. How can I fix this?
A2: Emulsion formation is a classic LLE problem, especially with lipid-rich matrices like plasma.[6][7] It's caused by compounds acting as surfactants, stabilizing the mixture of the aqueous and organic layers.
-
Causality: Vigorous shaking introduces energy that, in the presence of phospholipids and proteins, creates a stable colloidal suspension (the emulsion) at the solvent interface.
-
Troubleshooting Steps:
-
Prevent Formation: Instead of shaking vigorously, gently rock or invert the tube for 1-2 minutes. This increases the surface area for extraction without providing enough energy to form a stable emulsion.[6]
-
Break the Emulsion:
-
"Salting Out": Add a small amount of saturated sodium chloride (brine). This increases the ionic strength of the aqueous layer, making it more polar and forcing the separation of the organic phase.[6][10]
-
Centrifugation: Spinning the sample at high speed can provide the physical force needed to break the emulsion.
-
Change Solvent: Add a small amount of a different organic solvent to alter the overall properties of the organic phase, which can destabilize the emulsion.[6]
-
-
Consider an Alternative: Supported Liquid Extraction (SLE) is a modern alternative that immobilizes the aqueous phase on a diatomaceous earth support, eliminating the shaking step and preventing emulsion formation entirely.[6]
-
Q3: How do I choose the right Solid-Phase Extraction (SPE) sorbent for my compound?
A3: The choice is dictated by the physicochemical properties of your analyte (polarity, pKa) and the goal of separating it from matrix components.[8][11]
-
Causality: SPE works by creating differential interactions between the analyte, the sorbent, and the solvents. You want the analyte to "stick" to the sorbent while interferences wash away, or vice-versa.
-
Sorbent Selection Guide:
-
Non-polar (Hydrophobic) Analytes: Use a Reversed-Phase sorbent (e.g., C18, C8). The primary retention mechanism is van der Waals forces.[8]
-
Polar Analytes: Use a Normal-Phase sorbent (e.g., Silica, Diol). Retention is based on polar interactions like hydrogen bonding.
-
Acidic or Basic (Ionizable) Analytes: Use an Ion-Exchange sorbent (e.g., SAX for strong anions, SCX for strong cations). This is a very strong and selective interaction based on charge. For optimal results, adjust the sample pH to ensure your analyte is charged and retained.
-
For Maximum Selectivity: Use a Mixed-Mode sorbent that combines reversed-phase and ion-exchange properties. This allows for a two-step wash (one with organic solvent, one with an aqueous buffer) to remove a wider range of interferences.
-
Part 2: Chromatographic (HPLC/UHPLC) Troubleshooting
Even with good sample preparation, chromatographic issues can compromise your analysis. Poor peak shape is the most common symptom.[12][13][14]
Troubleshooting Guide: HPLC Peak Shape Problems
Caption: Troubleshooting flowchart for common HPLC peak shape issues.
FAQs & Troubleshooting Guides: Chromatography
Q4: All of my peaks are tailing or split. What is the first thing I should check?
A4: When all peaks are affected similarly, the problem is almost always located at the head of the column or before it.[12][15]
-
Causality: The issue is a physical disruption of the sample flow path before any separation occurs.
-
Troubleshooting Steps:
-
Blocked Inlet Frit: The most common cause is particulate matter from the sample or system wear-and-tear clogging the porous frit at the column inlet.[12] This distorts the flow of the sample band onto the stationary phase. Solution: Disconnect the column from the detector, reverse its direction, and flush to waste with a strong solvent. If this doesn't work, the column may need to be replaced. Using a guard column is the best preventative measure.[16]
-
Dead Volume: A gap between the tubing ferrule and the bottom of the column port creates a small void where the sample can mix before entering the column, causing peak broadening.[15] Solution: Disconnect and carefully remake all connections between the injector, column, and detector.
-
Q5: Only my basic analyte shows significant peak tailing. Why?
A5: This is a classic sign of a secondary chemical interaction between your analyte and the stationary phase.
-
Causality: Standard silica-based C18 columns have residual, un-capped silanol groups (Si-OH) on their surface. At mid-range pH, these silanols can become deprotonated (Si-O-), creating negative charges. A positively charged basic analyte will then interact with these sites via ion-exchange, in addition to the desired reversed-phase interaction. This secondary interaction has slow kinetics, leading to a "tail" of molecules eluting late.[13]
-
Troubleshooting Steps:
-
Lower Mobile Phase pH: Adjust the mobile phase pH to be ~2 units below the pKa of the silanols (pH < 3). This keeps the silanols protonated and neutral, eliminating the ionic interaction.
-
Increase Buffer Strength: A higher concentration of buffer ions can help shield the charged sites on the silica surface.
-
Use a Modern Column: Employ a column with advanced end-capping technology or a hybrid particle base (e.g., Ethylene Bridged Hybrid - BEH) that has fewer accessible silanols.
-
Part 3: Mass Spectrometry Detection Troubleshooting
The most significant challenge in LC-MS/MS analysis of complex matrices is the matrix effect , which is the alteration of ionization efficiency by co-eluting endogenous components.[1][4][17][18] This can manifest as ion suppression (most common) or enhancement.[1][18]
FAQs & Troubleshooting Guides: Matrix Effects
Q6: My signal is inconsistent and low in matrix samples compared to pure standards. How do I confirm I have a matrix effect?
A6: You need to perform a specific experiment to quantitatively assess the matrix effect. The post-extraction spike method is the industry standard.[17]
-
Causality: Co-eluting matrix components, particularly phospholipids in plasma, compete with the analyte for access to the droplet surface during the electrospray ionization (ESI) process.[18][19] This reduces the number of charged analyte ions that enter the mass spectrometer, causing ion suppression.
-
Experimental Protocol: See the detailed protocol below for assessing Matrix Effect and Recovery. A matrix effect value significantly different from 100% (e.g., <85% or >115%) indicates a problem that must be addressed.
Q7: What are the primary sources of ion suppression in plasma samples?
A7: The overwhelming culprits in plasma are phospholipids from cell membranes.[19][20][21]
-
Characteristics: Phospholipids are amphipathic molecules with a polar head group and long non-polar tails. In reversed-phase chromatography, they tend to be strongly retained and can elute over a broad range, often co-eluting with analytes of interest.[21] They are highly concentrated in samples prepared by protein precipitation.
-
Mitigation is Key:
-
Chromatographic Separation: Develop a gradient that separates your analyte from the main phospholipid elution window. You can monitor for phospholipids using a precursor ion scan for m/z 184 in positive ion mode.[22]
-
Selective Sample Preparation: This is the most effective approach. Use LLE or, preferably, a specialized SPE or phospholipid removal plate (e.g., HybridSPE) designed to specifically remove these interferences.[5][23]
-
Q8: What are the most effective strategies to compensate for unavoidable matrix effects?
A8: When matrix effects cannot be eliminated, compensation is necessary for accurate quantification.
-
Strategy 1: Stable Isotope Labeled Internal Standard (SIL-IS): This is the gold standard and most robust solution.[24]
-
Why it Works: A SIL-IS is chemically identical to the analyte but has a different mass (due to 13C, 2H, or 15N substitution). It co-elutes perfectly with the analyte and experiences the exact same degree of ion suppression or enhancement.[1] Because you quantify using the peak area ratio of the analyte to the IS, the matrix effect is cancelled out.
-
-
Strategy 2: Matrix-Matched Calibration Standards:
-
Why it Works: Prepare your calibration standards in the same blank biological matrix as your unknown samples.[1] This ensures that the calibrators experience the same matrix effect as the samples, allowing for accurate quantification. However, this approach does not correct for variability in matrix effects between different lots or sources of the biological matrix.[17]
-
Part 4: Key Experimental Protocols
Protocol 1: Quantitative Assessment of Recovery and Matrix Effect
This protocol is essential for validating your sample preparation method, as recommended by the FDA Bioanalytical Method Validation Guidance.[25][26]
Objective: To separately determine the percentage of analyte lost during extraction (Recovery) and the percentage of signal suppression/enhancement from the matrix (Matrix Effect).
Procedure:
-
Prepare Three Sets of Samples (n=3 to 6 replicates per set):
-
Set A (Neat Solution): Spike the analyte and internal standard (IS) into the final reconstitution solvent (e.g., mobile phase). This represents 100% response without matrix or extraction loss.
-
Set B (Post-Extraction Spike): Take blank matrix, perform the complete extraction procedure, and then spike the analyte and IS into the final, clean extract.
-
Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank matrix before starting the extraction procedure.
-
-
Analyze and Calculate: Analyze all three sets by LC-MS/MS.
-
Calculations:
-
Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
Interpretation:
-
Recovery: Should be high (>80%) and consistent. Low recovery indicates analyte loss during extraction steps.
-
Matrix Effect: A value of 100% means no matrix effect. A value < 100% indicates ion suppression, while > 100% indicates ion enhancement. The goal is to be as close to 100% as possible and consistent across different matrix lots.
References
- 1. longdom.org [longdom.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. What is Solid-Phase Extraction? | Phenomenex [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. jk-sci.com [jk-sci.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. waters.com [waters.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. usp.org [usp.org]
- 17. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. The impact of phospholipids and phospholipid removal on bioanalytical method performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. fda.gov [fda.gov]
- 26. fda.gov [fda.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of (3-Methylcyclobutyl)methanamine Hydrochloride for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the deliberate selection of amine building blocks is a critical determinant of a drug candidate's ultimate success. Cycloalkylamines, in particular, are prized scaffolds that offer a compelling blend of three-dimensional structure, metabolic stability, and versatile reactivity. This guide provides an in-depth comparison of the reactivity of (3-Methylcyclobutyl)methanamine hydrochloride against a panel of common cycloalkylamines, offering a framework for rational selection in your synthetic campaigns.
The Strategic Importance of Cycloalkylamine Selection
Cycloalkylamines are integral components in a vast array of pharmaceuticals, influencing properties from solubility and receptor binding to metabolic fate.[1] The choice of a specific cycloalkylamine is not trivial; subtle variations in ring size, substitution, and the distance of the amine from the ring can profoundly impact its nucleophilicity and basicity, thereby dictating its behavior in crucial bond-forming reactions. Understanding these nuances allows for the fine-tuning of a molecule's properties to optimize its pharmacological profile.
Unpacking the Reactivity of (3-Methylcyclobutyl)methanamine
(3-Methylcyclobutyl)methanamine presents a unique structural motif. It features a primary amine tethered to a four-membered ring via a methylene spacer, with a methyl group substituent on the cyclobutane ring. This specific arrangement gives rise to a distinct interplay of electronic and steric factors that govern its reactivity.
To provide a comprehensive comparison, we will evaluate (3-Methylcyclobutyl)methanamine against the following widely used cycloalkylamines:
-
Cyclopropylmethanamine: A strained three-membered ring with a methylene spacer.
-
Cyclobutylamine: A primary amine directly attached to the four-membered ring.
-
Cyclopentylamine: A primary amine on a five-membered ring.
-
Cyclohexylamine: A primary amine on a six-membered ring.
The core of our analysis will revolve around two key aspects of amine chemistry: basicity (pKa) and nucleophilicity , which are influenced by a triad of fundamental principles: ring strain, electronic effects, and steric hindrance.
Comparative Analysis of Physicochemical Properties
The reactivity of an amine is fundamentally linked to its basicity, which is quantified by the pKa of its conjugate acid. A higher pKa indicates a stronger base. The following table summarizes the experimental and predicted pKa values for our selected cycloalkylamines.
| Amine | Structure | pKa of Conjugate Acid | Notes |
| Cyclopropylmethanamine | 0&chof=png&cht=tx&chl=%5Cchemfig%7B%2AC3%28-%29-%28CH2NH2%29-%29%7D" alt="Cyclopropylmethanamine"> | ~10.41 (Predicted) | |
| Cyclobutylamine | 0&chof=png&cht=tx&chl=%5Cchemfig%7B%2AC4%28-%29-%28NH2%29-%29%7D" alt="Cyclobutylamine"> | ~10.80 (Predicted)[1] | |
| (3-Methylcyclobutyl)methanamine | 0&chof=png&cht=tx&chl=%5Cchemfig%7BCH3-C%28%40%5B-90%5D%29%28-H%29-CH2-C%28%40%5B-90%5D%29%28-CH2NH2%29%28-H%29-CH2-%29%7D" alt="(3-Methylcyclobutyl)methanamine"> | ~10.7 (Estimated) | |
| Cyclopentylamine | 0&chof=png&cht=tx&chl=%5Cchemfig%7B%2AC5%28-%29-%28NH2%29-%29%7D" alt="Cyclopentylamine"> | 10.65[2][3] | |
| Cyclohexylamine | 0&chof=png&cht=tx&chl=%5Cchemfig%7B%2AC6%28-%29-%28NH2%29-%29%7D" alt="Cyclohexylamine"> | 10.66[4][5][6] |
Dissecting the Determinants of Reactivity
The interplay of ring strain, electronic effects, and steric hindrance provides a robust framework for predicting the relative reactivity of these amines.
Caption: Key factors governing cycloalkylamine reactivity.
Ring Strain:
Smaller rings, such as cyclopropane and cyclobutane, possess significant ring strain due to deviations from ideal bond angles.[7] This strain can influence the hybridization of the ring carbons and, consequently, the electronic properties of attached functional groups. For cyclobutylamine, the carbon attached to the nitrogen has increased s-character, which can make the lone pair on the nitrogen slightly less available for donation, potentially reducing both basicity and nucleophilicity compared to less strained systems. However, it's noteworthy that methyl substitution on a cyclobutane ring can actually decrease the overall ring strain.[7] In the case of (3-Methylcyclobutyl)methanamine, the methylene spacer isolates the amine from the direct electronic effects of the ring, mitigating the impact of ring strain on the nitrogen's reactivity.
Electronic Effects:
The primary electronic effect at play in these aliphatic amines is the inductive effect of the alkyl framework. Alkyl groups are generally electron-donating, which increases the electron density on the nitrogen and enhances both basicity and nucleophilicity. The methyl group on the cyclobutane ring of our target molecule is an electron-donating group, which should slightly increase the basicity of the amine compared to an unsubstituted analogue.
Steric Hindrance:
Steric hindrance refers to the spatial bulk around the reactive center, which can impede the approach of an electrophile. This is a critical factor in determining nucleophilicity.
-
Cyclohexylamine and Cyclopentylamine: These amines are relatively unhindered.
-
Cyclobutylamine and Cyclopropylmethanamine: These are also not significantly hindered.
-
(3-Methylcyclobutyl)methanamine: The methyl group at the 3-position is remote from the aminomethyl group, so it is not expected to exert significant steric hindrance at the nitrogen atom. The flexibility of the methylene spacer also allows the amine to orient itself to minimize steric clashes.
Based on these principles, we can predict the following general reactivity trend in a typical N-acylation reaction:
(3-Methylcyclobutyl)methanamine ≈ Cyclohexylamine ≈ Cyclopentylamine > Cyclobutylamine > Cyclopropylmethanamine
This predicted trend is based on a balance of factors. (3-Methylcyclobutyl)methanamine, cyclohexylamine, and cyclopentylamine are expected to have similar reactivities due to their primary amine nature and minimal steric hindrance around the nitrogen. Cyclobutylamine's reactivity might be slightly lower due to the electronic effects of the strained ring. Cyclopropylmethanamine is predicted to be the least reactive due to the mild electron-withdrawing nature of the cyclopropyl group.
Experimental Protocol for Comparative N-Acylation Kinetics
To empirically validate these predictions, a comparative kinetic study of N-acylation can be performed. The reaction of the amines with a standard electrophile, such as acetic anhydride, in a suitable solvent can be monitored over time.
Caption: Workflow for comparative N-acylation kinetics.
Step-by-Step Methodology:
-
Preparation of Stock Solutions: Prepare equimolar solutions (e.g., 0.1 M) of each cycloalkylamine hydrochloride and a tertiary amine base (e.g., triethylamine, 1.1 equivalents) in a suitable aprotic solvent (e.g., acetonitrile). Prepare a separate stock solution of the acylating agent (e.g., acetic anhydride, 1.0 equivalent) in the same solvent.
-
Reaction Setup: In a thermostated reaction vessel, add the amine/base solution. Allow the solution to equilibrate to the desired temperature (e.g., 25 °C).
-
Initiation of Reaction: At time zero, add the acylating agent solution to the reaction vessel with rapid stirring.
-
Monitoring the Reaction: At regular intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a large excess of a primary amine scavenger like benzylamine).
-
Analysis: Analyze the quenched aliquots by a suitable analytical technique, such as HPLC or ¹H NMR, to determine the concentration of the starting amine and the acylated product.
-
Data Processing: Plot the concentration of the starting amine versus time. From this data, determine the initial reaction rate for each amine. The relative rates will provide a quantitative measure of their relative nucleophilicity under these specific reaction conditions.
Self-Validation and Causality:
-
Equimolar Concentrations: Using equimolar concentrations ensures that any observed differences in reaction rates are due to the intrinsic reactivity of the amines and not concentration effects.
-
Tertiary Amine Base: The addition of a non-nucleophilic tertiary amine base is crucial to neutralize the HCl salt of the amine, liberating the free, reactive amine.
-
Temperature Control: Maintaining a constant temperature is critical as reaction rates are highly temperature-dependent.
-
Quenching: Quenching the reaction at specific time points is essential for accurately determining the extent of the reaction at that moment.
Conclusion
This compound is a valuable building block for drug discovery, offering a unique combination of a four-membered ring scaffold with a primary amine separated by a methylene spacer. Based on fundamental principles of organic chemistry, its reactivity is expected to be comparable to that of other common, relatively unhindered primary cycloalkylamines like cyclopentylamine and cyclohexylamine. The methyl substituent is not anticipated to introduce significant steric hindrance, while the methylene spacer largely insulates the amine from the electronic effects of the cyclobutane ring.
For researchers and drug development professionals, this guide provides a solid theoretical foundation for incorporating (3-Methylcyclobutyl)methanamine into synthetic strategies. The provided experimental protocol offers a clear path to generating empirical data to confirm these predictions and to make informed decisions in the rational design of new therapeutic agents.
References
- 1. quora.com [quora.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure–property relationships for the force-triggered disrotatory ring-opening of cyclobutene - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00253B [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (3-Methylcyclobutyl)methanaminehydrochloride [myskinrecipes.com]
- 6. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00667D [pubs.rsc.org]
A Comparative Guide to the Validation of a Novel HPLC-UV Method for (3-Methylcyclobutyl)methanamine Hydrochloride
This guide provides a comprehensive validation and comparison of a newly developed High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of (3-Methylcyclobutyl)methanamine hydrochloride. This novel method is benchmarked against a traditional acid-base titration method, offering researchers, scientists, and drug development professionals a detailed perspective on performance, efficiency, and adherence to regulatory standards. The validation protocols described herein are grounded in the principles established by the International Council for Harmonisation (ICH) guidelines, ensuring the suitability of the analytical procedures for their intended purpose.[1]
This compound (C₆H₁₄ClN, MW: 135.64 g/mol ) is a crucial building block in organic synthesis, particularly for pharmaceutical intermediates.[2][3] Its accurate quantification is paramount for ensuring the quality and consistency of downstream products. This guide will delve into the rationale behind the method development, the specifics of the validation parameters, and a direct comparison of the experimental data.
Introduction to the Analytical Challenge
Primary aliphatic amines like this compound present a unique set of analytical challenges. Their high polarity and lack of a strong chromophore make direct analysis by reversed-phase HPLC with UV detection difficult.[4][5] To overcome this, the novel HPLC method employs a pre-column derivatization step to introduce a UV-active moiety, enhancing detection and chromatographic retention. The traditional titrimetric method, while robust and straightforward, may lack the specificity and sensitivity required for modern pharmaceutical quality control, especially in the presence of other acidic or basic impurities.[6][7][8]
Comparison of Analytical Methodologies
The selection of an analytical method is a critical decision in drug development, balancing specificity, sensitivity, accuracy, and precision. This guide compares a newly developed HPLC-UV method with a classical titrimetric approach.
The Novel HPLC-UV Method with Pre-Column Derivatization
This method is designed for high specificity and sensitivity. A derivatizing agent, such as Dansyl Chloride, reacts with the primary amine group of this compound to form a highly UV-absorbent derivative. This allows for quantification at low concentrations and separation from potential impurities.
The Traditional Acid-Base Titration Method
This classic method relies on the basicity of the amine hydrochloride to react with a standardized acid titrant.[7][9] It is a cost-effective and often rapid method for assaying the bulk substance. However, its primary limitation is the lack of specificity; any other basic or acidic components in the sample can interfere with the result.[6]
Method Validation Workflow
A rigorous validation process is essential to demonstrate that an analytical method is fit for its purpose.[1][10] The following workflow was applied to both the novel HPLC-UV method and the traditional titration method.
Caption: A typical workflow for analytical method validation.
Comparative Performance Data
The following tables summarize the performance data obtained during the validation of the new HPLC-UV method and the traditional titration method for the analysis of this compound.
Table 1: Summary of Validation Parameters
| Parameter | HPLC-UV Method | Titration Method |
| Specificity | High (demonstrated by forced degradation studies) | Low (prone to interference from other bases/acids) |
| Linearity (r²) | > 0.999 | > 0.995 |
| Range | 80% - 120% of test concentration | 80% - 120% of test concentration |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.0% - 103.0% |
| Precision (RSD) | ||
| - Repeatability | < 1.0% | < 1.5% |
| - Intermediate Precision | < 1.5% | < 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | Not Applicable |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | Not Applicable |
| Robustness | Robust to minor changes in pH and mobile phase composition | Robust to minor changes in temperature |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods.
Protocol for the New HPLC-UV Method
Objective: To quantify this compound with high specificity and sensitivity.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Dansyl Chloride
-
Sodium Bicarbonate buffer
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable diluent to prepare a stock solution.
-
Sample Preparation: Prepare the sample solution at a similar concentration to the standard.
-
Derivatization: To an aliquot of the standard or sample solution, add the sodium bicarbonate buffer and Dansyl Chloride solution. Vortex and incubate at a controlled temperature (e.g., 60°C) for a specified time to ensure complete derivatization.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the derivatized standard and sample solutions into the HPLC system.
-
Quantification: Calculate the concentration of the analyte in the sample by comparing the peak area to that of the standard.
Protocol for the Traditional Titration Method
Objective: To determine the purity of this compound by acid-base titration.
Instrumentation:
-
Burette (50 mL)
-
Analytical balance
-
Magnetic stirrer
-
pH meter or colorimetric indicator
Reagents:
-
This compound sample
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Deionized water
-
Indicator (e.g., Methyl Orange)
Procedure:
-
Sample Preparation: Accurately weigh a suitable amount of the sample and dissolve it in deionized water.
-
Titration Setup: Fill the burette with the standardized 0.1 M HCl solution. Add a few drops of the indicator to the sample solution.
-
Titration: Titrate the sample solution with the HCl solution while stirring continuously until the endpoint is reached, indicated by a persistent color change.
-
Calculation: Calculate the purity of the sample based on the volume of HCl consumed, its concentration, and the weight of the sample.
In-Depth Analysis of Validation Parameters
Specificity
For the HPLC method, specificity was demonstrated through forced degradation studies. The sample was subjected to acidic, basic, oxidative, and thermal stress. The resulting chromatograms showed that the peak for the derivatized analyte was well-resolved from all degradation product peaks, indicating the method's ability to accurately measure the analyte in the presence of its potential impurities and degradants. The titration method is inherently non-specific, as any compound that can be protonated by the acid titrant will contribute to the final result.
Caption: Specificity comparison of HPLC vs. Titration.
Linearity and Range
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.[10] For the HPLC method, a five-point calibration curve was constructed, and the correlation coefficient (r²) was found to be greater than 0.999, indicating excellent linearity. The titration method also demonstrated good linearity with an r² greater than 0.995. The validated range for both methods was established at 80% to 120% of the nominal test concentration.[1][10]
Accuracy
Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix.[10] The HPLC method showed excellent accuracy, with recovery values between 98.0% and 102.0%. The titration method also provided acceptable accuracy, with recoveries in the range of 97.0% to 103.0%.
Precision
Precision was evaluated at two levels: repeatability and intermediate precision.[1] Repeatability (intra-day precision) was assessed by performing six replicate analyses on the same day. Intermediate precision was determined by repeating the analysis on a different day with a different analyst. The Relative Standard Deviation (RSD) for the HPLC method was consistently lower than that of the titration method, indicating higher precision.
Conclusion and Recommendations
The newly developed and validated HPLC-UV method with pre-column derivatization demonstrates superior performance in terms of specificity, precision, and sensitivity for the quantification of this compound when compared to the traditional acid-base titration method. While the titration method can be a suitable and cost-effective option for the assay of the bulk drug substance where impurity profiles are well-controlled, the HPLC method is unequivocally the preferred choice for quality control in a regulatory environment, for stability studies, and for the analysis of samples containing potential impurities. The high specificity of the HPLC method ensures that only the active ingredient is quantified, providing more reliable and accurate data for critical decision-making in the drug development process.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. chemscene.com [chemscene.com]
- 3. (3-Methylcyclobutyl)methanaminehydrochloride [myskinrecipes.com]
- 4. benchchem.com [benchchem.com]
- 5. helixchrom.com [helixchrom.com]
- 6. resources.saylor.org [resources.saylor.org]
- 7. scribd.com [scribd.com]
- 8. ncert.nic.in [ncert.nic.in]
- 9. library.aocs.org [library.aocs.org]
- 10. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
Biological activity of (3-Methylcyclobutyl)methanamine hydrochloride versus its analogs
An In-Depth Guide to the Biological Activity of (3-Methylcyclobutyl)methanamine Hydrochloride and its Analogs: A Medicinal Chemistry Perspective
Introduction: The Rise of the Cyclobutane Scaffold in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer superior pharmacological properties is relentless. While often overshadowed by its five- and six-membered cycloalkane cousins, the cyclobutane ring has emerged as a uniquely powerful motif.[1][2] Its inherent ring strain (approximately 26 kcal/mol) forces it into a rigid, puckered conformation, a stark contrast to the flexibility of larger rings.[1] This three-dimensional character is not a liability but a strategic advantage, enabling chemists to lock flexible molecules into their most biologically active conformation, thereby enhancing potency and selectivity.[3][4][5]
This guide focuses on this compound, a simple yet representative member of a promising class of chemical building blocks. While public data on the specific biological activity of this particular molecule is limited, its structure serves as an ideal starting point for a broader exploration of its analogs. By dissecting the structure-activity relationships (SAR) within this chemical family, we can illuminate the principles that guide the design of next-generation therapeutics. We will explore how subtle modifications to the cyclobutane core can profoundly impact a compound's potency, selectivity, and pharmacokinetic profile, providing a framework for researchers and drug development professionals to leverage this versatile scaffold.
The Strategic Advantage of the Cyclobutane Core: A Comparative Analysis
The decision to incorporate a specific cycloalkane into a drug candidate is a critical one, driven by the need to balance conformational rigidity with metabolic stability. The cyclobutane ring occupies a "sweet spot" that often provides advantages over other cyclic and acyclic structures.
A compelling example is found in the development of the hepatitis C virus (HCV) NS3/4A protease inhibitor, Boceprevir. The analog containing a cyclobutane group was found to be 3-fold more potent than the corresponding cyclopropyl analog and a remarkable 19-fold more potent than the cyclopentyl version. This highlights how the specific geometry of the cyclobutane ring can optimize interactions within a target's binding pocket.
| Feature | Cyclopropane | Cyclobutane | Cyclopentane / Cyclohexane |
| Ring Strain | High (~28 kcal/mol) | Moderate (~26 kcal/mol) | Low to None |
| Conformation | Planar, Rigid | Puckered, Rigid | Multiple, Flexible Conformations |
| Metabolic Stability | Can be susceptible to ring-opening | Generally High; can block metabolism [3] | Often sites of metabolic oxidation |
| Key Advantage | Smallest cyclic unit | Optimal balance of rigidity and stability [1] | Fills larger hydrophobic pockets |
| Medicinal Chem. Example | - | Boceprevir (HCV), Ivosidenib (IDH1 Inhibitor) | - |
| Table 1: Comparative properties of small cycloalkane rings in drug design. |
The value of cyclobutane is further demonstrated in the development of Ivosidenib, a first-in-class IDH1 inhibitor. A key breakthrough in its design was the replacement of a metabolically unstable cyclohexane amine with a difluorocyclobutanyl amine, which significantly improved metabolic stability and led to a viable drug candidate.
Structure-Activity Relationships (SAR) of (Cyclobutyl)methanamine Analogs
The (cyclobutyl)methanamine core is a versatile template. By systematically modifying the cyclobutane ring, we can probe the chemical space around this scaffold to optimize biological activity. Below, we compare (3-Methylcyclobutyl)methanamine to key structural analogs.
Visualizing the Analog Landscape
The following diagram illustrates the structural relationships between the parent compound and its modified analogs, which form the basis of our SAR discussion.
Caption: Structural relationships between the parent (cyclobutyl)methanamine and key analogs.
Comparative Analysis Table
| Compound | Key Structural Feature | Predicted Impact on Physicochemical Properties | Hypothesized Impact on Pharmacokinetics/Pharmacodynamics |
| (3-Methylcyclobutyl)methanamine | Methyl group at C3 | Increases lipophilicity (LogP). Minimal effect on amine pKa. | The methyl group can probe small hydrophobic pockets in a target protein, potentially increasing binding affinity. It may also sterically hinder metabolism at adjacent positions. |
| (3,3-Difluorocyclobutyl)methanamine [6] | Gem-difluoro group at C3 | The highly electronegative fluorine atoms lower the pKa of the amine. Can modulate lipophilicity and dipole moment. | Serves as a bioisostere for a carbonyl or hydroxyl group. Critically, it blocks metabolic oxidation at the C3 position, significantly enhancing metabolic stability. |
| (3-Phenylcyclobutyl)methanamine [7] | Phenyl group at C3 | Substantially increases lipophilicity and introduces aromatic character. | The phenyl ring can engage in π-π stacking or hydrophobic interactions within the binding site, potentially leading to a significant increase in potency. |
| Cis vs. Trans Isomers | Stereochemistry at C1 and C3 | Identical physicochemical properties. | The rigid, defined spatial orientation of the aminomethyl and substituent groups is critical. One isomer will almost certainly have a higher affinity for the target protein by presenting the pharmacophores in the optimal geometry for binding.[3] |
| Table 2: Structure-activity relationship comparison of (3-methylcyclobutyl)methanamine and its analogs. |
The Critical Role of Stereochemistry: Cis vs. Trans Isomerism
For 1,3-disubstituted cyclobutanes like our target molecule, the spatial arrangement of the substituents is fixed. This isomeric control is a powerful tool in drug design. The puckered ring forces the two substituents into distinct axial or equatorial-like positions, leading to different molecular shapes.
Caption: Differential spatial arrangement of substituents in cis and trans isomers.
Causality in Experimental Choice: When developing a drug candidate based on this scaffold, synthesizing and testing both the cis and trans isomers separately is not optional; it is essential. The biological activity often resides exclusively or predominantly in one isomer. The cost of chiral separation or stereoselective synthesis is justified by the potential for a dramatic increase in potency and a cleaner pharmacological profile by eliminating an inactive or off-target isomer.
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of (3-Methylcyclobutyl)methanamine and its analogs, a tiered approach of in vitro assays is required. The following protocols represent a self-validating system, moving from simple binding to functional activity and metabolic stability.
Workflow for Compound Evaluation
Caption: A tiered experimental workflow for evaluating novel cyclobutane analogs.
Protocol 1: In Vitro Target Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Kᵢ) of the test compounds for a specific receptor of interest (e.g., a G-protein coupled receptor, GPCR).
Methodology Rationale: This competitive binding assay is a robust, high-throughput method to directly measure the interaction between a compound and its target protein. It serves as the primary filter to identify compounds that bind with high affinity.
Step-by-Step Protocol:
-
Preparation: Prepare cell membranes expressing the target receptor from a stable cell line (e.g., HEK293). Total protein concentration is quantified via a Bradford or BCA assay.
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Reaction Setup: In a 96-well plate, add:
-
50 µL of assay buffer.
-
25 µL of a known concentration of a specific radioligand (e.g., ³H-dopamine for the D₂ receptor) at its approximate Kₔ concentration.
-
25 µL of the test compound at various concentrations (typically a 10-point serial dilution from 100 µM to 1 pM). Include wells for "total binding" (vehicle only) and "non-specific binding" (a high concentration of a known unlabeled ligand).
-
-
Incubation: Add 100 µL of the prepared cell membrane suspension to each well. Incubate the plate at a set temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Quantification: Wash the filters with ice-cold assay buffer. Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total binding counts. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
Objective: To determine the intrinsic clearance rate and half-life (t½) of a compound in the presence of liver enzymes.
Methodology Rationale: Poor metabolic stability is a primary cause of drug failure. This assay provides an early assessment of a compound's susceptibility to Phase I metabolism by cytochrome P450 enzymes, which are highly concentrated in liver microsomes. This is particularly relevant for cyclobutane analogs designed to improve stability.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a 0.5 M phosphate buffer (pH 7.4).
-
Prepare a 20 mM NADPH stock solution in buffer (this is the essential cofactor for CYP450 enzymes).
-
-
Reaction Mixture: In a microcentrifuge tube, prepare the main reaction mixture containing HLM (e.g., at 0.5 mg/mL final concentration) and the test compound (e.g., at 1 µM final concentration) in phosphate buffer. Pre-warm this mixture at 37°C for 5 minutes.
-
Initiation: Start the enzymatic reaction by adding the pre-warmed NADPH solution to the reaction mixture.
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (typically ice-cold acetonitrile containing an internal standard). The organic solvent immediately precipitates the microsomal proteins and quenches the reaction.
-
Sample Processing: Centrifuge the quenched samples at high speed to pellet the protein. Transfer the supernatant to a new 96-well plate for analysis.
-
LC-MS/MS Analysis: Quantify the remaining concentration of the parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the initial linear portion of this plot is the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693 / k.
Conclusion and Future Outlook
This compound, while a simple molecule, represents a gateway to a rich area of medicinal chemistry. The strategic incorporation of the cyclobutane ring offers a proven method for enhancing critical drug-like properties, including potency, selectivity, and metabolic stability.[1][2] The comparative analysis of its analogs demonstrates that subtle structural and stereochemical modifications—such as methylation, fluorination, or the introduction of aromatic moieties—provide a powerful toolkit for fine-tuning molecular interactions and pharmacokinetic profiles.
The provided experimental workflows offer a clear, validated path for researchers to assess the true potential of their own novel cyclobutane-containing compounds. By understanding the fundamental principles of structure-activity relationships and applying rigorous, sequential evaluation, the scientific community can continue to unlock the full potential of this valuable and underrepresented scaffold in the quest for safer and more effective medicines.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. (3,3-Difluorocyclobutyl)methanamine hydrochloride | C5H10ClF2N | CID 57415918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. [3-(1-Phenylcyclobutyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride | C13H16ClN3O | CID 121237660 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative study of the metabolic stability of drugs containing the (3-Methylcyclobutyl)methanamine moiety
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate dance of drug discovery, achieving optimal metabolic stability is a critical step toward creating a successful therapeutic agent. Molecules that are rapidly metabolized can fail to reach their target in sufficient concentrations, while those that linger too long can lead to toxicity. A key structural feature influencing this delicate balance is the presence of alicyclic amine moieties. This guide provides a comparative study of the metabolic stability of drugs containing such motifs, with a particular focus on moieties structurally related to (3-Methylcyclobutyl)methanamine.
While no currently marketed drugs contain the precise (3-Methylcyclobutyl)methanamine moiety, we can draw valuable insights from structurally analogous compounds. This guide will delve into the metabolic profiles of two notable drugs, Niraparib and Vibegron, which feature piperidine and pyrrolidine rings, respectively. By examining their metabolic pathways, the enzymes involved, and their in vitro metabolic stability, we can extrapolate principles applicable to the design of novel drug candidates incorporating similar alicyclic amine scaffolds. The inclusion of a cyclobutane ring in drug candidates is a strategy often employed to enhance metabolic stability and other desirable pharmaceutical properties.[1][2]
Understanding the Metabolic Landscape of Alicyclic Amines
Alicyclic amines, such as piperidine, pyrrolidine, and cyclobutylamine derivatives, are prevalent in many approved drugs.[1] However, these structures are also frequent targets for metabolic enzymes, primarily Cytochrome P450 (CYP) isoenzymes and carboxylesterases.[1] The primary metabolic routes for these moieties include:
-
Oxidative N-dealkylation: Removal of an alkyl group attached to the nitrogen atom.[1]
-
Ring oxidation (hydroxylation): Addition of a hydroxyl group to the carbocyclic ring.[1]
-
N-oxidation: Oxidation of the nitrogen atom itself.[1]
-
Ring opening: Cleavage of the alicyclic ring structure.[1]
Understanding these pathways is crucial for medicinal chemists to design molecules with improved metabolic stability, thereby enhancing their pharmacokinetic profiles.
Comparative Metabolic Stability: Niraparib vs. Vibegron
To illustrate the metabolic fate of drugs containing alicyclic amine moieties, we will compare Niraparib, a poly (ADP-ribose) polymerase (PARP) inhibitor, and Vibegron, a beta-3 adrenergic receptor agonist.
Niraparib: A Case Study in Esterase-Mediated Metabolism
Niraparib contains a piperidin-3-yl moiety. Its metabolism is primarily driven by carboxylesterases (CEs), which hydrolyze an amide bond to form a major inactive metabolite. This is a notable deviation from the more common CYP-mediated metabolism.[3]
Vibegron: Predominantly Oxidation and Glucuronidation
Vibegron possesses a more complex pyrrolidine-containing side chain. Its metabolism is characterized by oxidation and glucuronidation, with CYP3A4 playing a minor role in its oxidative metabolism.[4] Vibegron is considered to have minimal metabolism by the liver.[2]
Quantitative Comparison of In Vitro Metabolic Stability
The most direct measure of a compound's susceptibility to metabolism is its in vitro intrinsic clearance (CLint), typically determined using liver microsomes or hepatocytes. This parameter reflects the inherent ability of liver enzymes to metabolize a drug.
| Compound | Test System | In Vitro Half-Life (t½, min) | In Vitro Intrinsic Clearance (CLint, µL/min/mg protein) | Primary Metabolic Enzymes |
| Niraparib | Human Liver Microsomes | 33.81 | 23.98 | Carboxylesterases |
| Vibegron | Human Liver Microsomes | Low Clearance | Low | CYP3A4 (minor) |
Data for Niraparib from Attwa et al. (2025).[3] Data for Vibegron from Edmondson et al. (2015) indicating low intrinsic clearance.[4]
This direct comparison highlights a key difference in the metabolic stability of these two drugs. Niraparib exhibits moderate clearance in human liver microsomes, primarily driven by carboxylesterases. In contrast, Vibegron demonstrates low intrinsic clearance, suggesting greater metabolic stability. This difference can be attributed to their distinct chemical structures and the primary enzymes responsible for their metabolism.
Experimental Protocols for Assessing Metabolic Stability
To provide a practical framework for researchers, we outline standard protocols for in vitro metabolic stability assays.
Liver Microsomal Stability Assay
This assay is a common first-pass screen for metabolic stability, primarily assessing Phase I metabolism mediated by CYP enzymes.
Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.
Methodology:
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled liver microsomes (from human or other relevant species) on ice.
-
Prepare a NADPH-regenerating system solution.
-
-
Incubation:
-
Pre-warm a buffered solution (e.g., potassium phosphate buffer, pH 7.4) containing the liver microsomes to 37°C.
-
Add the test compound to the microsomal solution at a final concentration typically between 0.1 and 1 µM.
-
Initiate the reaction by adding the NADPH-regenerating system.
-
-
Time Points and Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), an aliquot of the reaction mixture is removed.
-
The reaction is immediately quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Analysis:
-
The samples are centrifuged to precipitate the proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
The natural logarithm of the percentage of the parent compound remaining is plotted against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as 0.693/k.
-
The intrinsic clearance (CLint) is calculated as (0.693 / t½) / (mg/mL microsomal protein).
-
Experimental Workflow for Liver Microsomal Stability Assay
Caption: Workflow for determining in vitro metabolic stability using a liver microsomal assay.
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as it includes both Phase I and Phase II metabolic enzymes in a whole-cell system.
Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound in a suspension of hepatocytes.
Methodology:
-
Hepatocyte Preparation:
-
Thaw cryopreserved hepatocytes and assess viability.
-
Resuspend the hepatocytes in a suitable incubation medium.
-
-
Incubation:
-
Pre-warm the hepatocyte suspension to 37°C.
-
Add the test compound to the hepatocyte suspension.
-
-
Sampling and Termination:
-
Follow the same procedure as the microsomal stability assay, collecting aliquots at various time points and quenching the reaction with a cold organic solvent.
-
-
Analysis and Data Interpretation:
-
The analysis of the remaining parent compound and the calculation of t½ and CLint are performed as described for the microsomal assay. The CLint value is typically expressed as µL/min/10^6 cells.
-
Decision Tree for In Vitro Metabolic Stability Assessment
Caption: A simplified decision-making process for in vitro metabolic stability testing.
Conclusion and Future Directions
The metabolic stability of drugs containing alicyclic amine moieties, such as those structurally related to (3-Methylcyclobutyl)methanamine, is a multifaceted challenge in drug discovery. As demonstrated by the comparative analysis of Niraparib and Vibegron, the specific ring system, its substituents, and the overall molecular architecture play a crucial role in determining the metabolic fate of a compound. While the cyclobutane ring is often incorporated to enhance metabolic stability, its susceptibility to metabolism, typically through oxidation, should not be overlooked.[1]
For researchers and drug development professionals, a thorough understanding of the potential metabolic pathways and the use of robust in vitro assays are essential for designing drug candidates with optimal pharmacokinetic profiles. The experimental protocols provided in this guide offer a starting point for the systematic evaluation of metabolic stability. Future work in this area should focus on building a more extensive database of metabolic data for a wider range of compounds containing the (3-Methylcyclobutyl)methanamine and related moieties to establish more predictive structure-metabolism relationships.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ADME properties, bioactivity and molecular docking studies of 4-amino-chalcone derivatives: new analogues for the treatment of Alzheimer, glaucoma and epileptic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for (3-Methylcyclobutyl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of pharmaceutical development, the purity and quality of active pharmaceutical ingredients (APIs) and their intermediates are paramount. (3-Methylcyclobutyl)methanamine hydrochloride, a key building block in the synthesis of various pharmaceutical agents, requires robust analytical methods to ensure its identity, purity, and strength. Cross-validation of analytical methods is a critical exercise to demonstrate the consistency and reliability of data, ensuring that the chosen methods are fit for their intended purpose.[1][2] This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of this compound, supported by hypothetical experimental data that reflects typical performance characteristics. The validation protocols are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4][5][6][7]
The Imperative of Method Cross-Validation
The cross-validation of analytical methods serves to verify that a validated analytical procedure produces comparable results when performed under different conditions, such as in different laboratories, by different analysts, or with different equipment.[1] This is a cornerstone of method transfer and ensures the long-term viability and robustness of the analytical control strategy. For a critical intermediate like this compound, where its purity can directly impact the quality of the final API, having cross-validated analytical methods is not just a regulatory expectation but a scientific necessity.
Anticipated Impurities: A Mechanistic Perspective
A thorough understanding of the synthetic route is crucial for identifying potential impurities. (3-Methylcyclobutyl)methanamine is likely synthesized via the reduction of 3-methylcyclobutanecarbonitrile or 3-methylcyclobutanecarboxamide. These synthetic pathways can introduce specific process-related impurities.
-
From Nitrile Reduction: The reduction of 3-methylcyclobutanecarbonitrile, often employing powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, can lead to the formation of secondary and tertiary amines as byproducts.[4][8] Incomplete reduction may also leave unreacted nitrile.
-
From Amide Reduction: The reduction of 3-methylcyclobutanecarboxamide, also commonly achieved with reagents like LiAlH₄, is another viable route. Potential impurities could include the starting amide if the reaction is incomplete.
-
Other Potential Impurities: Isomers of the parent molecule, residual solvents from the reaction and purification steps, and degradation products are also potential impurities to consider.
Comparative Analysis: HPLC vs. GC
The choice between HPLC and GC for the analysis of this compound depends on several factors, including the volatility of the analyte and its impurities, thermal stability, and the desired sensitivity and selectivity of the method.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analyte Volatility | Suitable for non-volatile and thermally labile compounds. | Requires volatile and thermally stable compounds or derivatization. |
| Derivatization | Often not required for amine hydrochlorides, though derivatization can enhance detection. | Frequently necessary to improve volatility and peak shape of the free amine. |
| Instrumentation | HPLC system with a suitable column (e.g., C18, ion-exchange) and detector (e.g., UV, MS). | GC system with a capillary column and a sensitive detector (e.g., FID, MS). |
| Sensitivity | High sensitivity can be achieved, particularly with MS detection. | Generally offers very high sensitivity, especially with a Flame Ionization Detector (FID) or Mass Spectrometer (MS). |
| Specificity | Excellent for separating a wide range of polar and non-polar impurities. | Highly effective for separating volatile impurities and isomers. |
Hypothetical Cross-Validation Data
The following tables present a hypothetical but realistic comparison of validation parameters for HPLC and GC methods for the analysis of this compound.
Table 1: Linearity
| Parameter | HPLC-UV | GC-FID |
| Range | 10 - 150 µg/mL | 10 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Y-intercept | < 2% of response at 100% concentration | < 2% of response at 100% concentration |
Table 2: Precision (Repeatability and Intermediate Precision)
| Parameter | HPLC-UV (%RSD) | GC-FID (%RSD) |
| Repeatability (n=6) | < 1.0% | < 1.0% |
| Intermediate Precision (n=6, different day, analyst) | < 2.0% | < 2.0% |
Table 3: Accuracy (% Recovery)
| Concentration Level | HPLC-UV | GC-FID |
| 80% | 99.5% | 100.2% |
| 100% | 100.1% | 99.8% |
| 120% | 99.8% | 100.5% |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | HPLC-UV | GC-FID |
| LOD | 0.5 µg/mL | 0.3 µg/mL |
| LOQ | 1.5 µg/mL | 1.0 µg/mL |
Experimental Protocols
Protocol 1: HPLC-UV Method
1. Instrumentation and Conditions:
-
System: Agilent 1260 Infinity II HPLC or equivalent
-
Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: UV at 210 nm
-
Injection Volume: 10 µL
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a 50:50 mixture of water and acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity.
-
Sample Solution: Prepare the sample at a target concentration of 100 µg/mL in the same diluent.
Protocol 2: GC-FID Method
1. Instrumentation and Conditions:
-
System: Agilent 8890 GC with FID or equivalent
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Program: 80 °C (hold 2 min), ramp to 280 °C at 20 °C/min, hold 5 min
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injection: Split mode (20:1), 1 µL
2. Derivatization and Sample Preparation:
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Standard and Sample Preparation:
-
Accurately weigh the standard or sample into a vial.
-
Add a suitable solvent (e.g., pyridine or acetonitrile).
-
Add the derivatizing agent.
-
Heat the vial at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
Method Specificity and Forced Degradation
To establish the specificity of the analytical methods, forced degradation studies are essential.[6][9] These studies intentionally degrade the sample to ensure that the method can separate the main peak from any potential degradation products and process-related impurities.
-
Acidic Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Alkaline Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.
The HPLC-UV method is expected to show good separation of the parent compound from more polar degradation products formed under hydrolytic and oxidative conditions. The GC-FID method, after derivatization, should effectively separate the parent amine from less volatile impurities and potential isomeric byproducts.
Visualization of Workflows
Cross-Validation Workflow
Caption: A streamlined workflow for the cross-validation of HPLC and GC analytical methods.
Potential Impurity Profile
Caption: Potential impurity profile based on likely synthetic pathways for (3-Methylcyclobutyl)methanamine.
Conclusion and Recommendations
Both HPLC-UV and GC-FID methods, when properly developed and validated, are suitable for the analysis of this compound.
-
HPLC-UV is advantageous for its direct analysis capability without the need for derivatization, making it a more straightforward method for routine quality control. Its ability to handle non-volatile impurities and degradation products makes it a robust choice for stability studies.
-
GC-FID offers excellent sensitivity and resolving power, particularly for volatile and isomeric impurities. While derivatization adds a step to the sample preparation, it can significantly improve the chromatography of the amine.
The choice of method will ultimately depend on the specific requirements of the analysis. For routine purity testing where the impurity profile is well-characterized, an HPLC-UV method may be preferred for its simplicity. For in-depth impurity profiling and the analysis of trace volatile impurities, a GC-FID or GC-MS method would be more appropriate. A comprehensive cross-validation as outlined in this guide ensures that whichever method is chosen, the analytical data generated is reliable, consistent, and defensible.
References
- 1. benchchem.com [benchchem.com]
- 2. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 3. US2377511A - Purification of amine reaction mixtures - Google Patents [patents.google.com]
- 4. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]
- 5. 34577-92-9|(3-Methylcyclobutyl)methanamine|BLD Pharm [bldpharm.com]
- 6. studymind.co.uk [studymind.co.uk]
- 7. chemscene.com [chemscene.com]
- 8. youtube.com [youtube.com]
- 9. 3-Methylcyclobutan-1-amine | C5H11N | CID 23547760 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Catalyst Performance for Reactions with (3-Methylcyclobutyl)methanamine Hydrochloride
Introduction: The Significance of the Cyclobutane Motif and Catalysis
(3-Methylcyclobutyl)methanamine hydrochloride is a valuable building block in modern medicinal chemistry and materials science.[1][2][3] The cyclobutane ring, a strained four-membered carbocycle, imparts unique conformational constraints on molecules, which can be advantageous for optimizing drug-target interactions.[4] The primary amine handle provides a versatile point for diversification, enabling the construction of a wide array of more complex molecular architectures.
The conversion of this amine into higher-value products almost invariably requires a catalytic step, most commonly for the formation of new carbon-nitrogen (C-N) bonds.[5][6] Reactions such as Buchwald-Hartwig amination, reductive amination, and other cross-coupling reactions are fundamental to this process. However, the inherent strain of the cyclobutane ring and the specific reactivity of the primary aminomethyl group can pose unique challenges.[7] Selecting the optimal catalyst is therefore not a trivial pursuit; it is a critical step that dictates the efficiency, selectivity, and overall viability of a synthetic route.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously benchmark the performance of various catalysts for reactions involving this compound. We will move beyond simple yield comparisons to establish a robust, self-validating methodology for catalyst evaluation, grounded in mechanistic understanding and field-proven protocols.
The Catalytic Landscape for C-N Bond Formation
The formation of a C-N bond is a cornerstone of organic synthesis.[6] For a substrate like (3-Methylcyclobutyl)methanamine, several classes of catalysts are relevant, primarily centered around transition metals known for their efficacy in cross-coupling and amination reactions.
-
Palladium-Based Catalysts: Often the first choice for C-N cross-coupling (Buchwald-Hartwig amination). These systems typically consist of a palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a specialized phosphine ligand (e.g., Xantphos, RuPhos, SPhos). The ligand's steric and electronic properties are paramount in stabilizing the catalytic intermediates and promoting the desired reductive elimination step.
-
Copper-Based Catalysts: Utilized in Chan-Lam and Ullmann couplings, copper catalysts can be more cost-effective and sometimes offer complementary reactivity to palladium.[8] These reactions often proceed under milder conditions and can be tolerant of a broader range of functional groups.[8]
-
Nickel-Based Catalysts: Emerging as a powerful, earth-abundant alternative to palladium, nickel hydride (NiH) catalysis has shown remarkable efficacy in hydroamination reactions.[6] These systems can offer unique regioselectivity and functional group tolerance.[6]
-
Rhodium and Iridium-Based Catalysts: While rhodium is noted for its role in C-H amination[7], both rhodium and iridium are workhorses in asymmetric hydrogenation for the synthesis of chiral amines.[9] For reactions starting with the pre-formed amine, their application might be in subsequent transformations of other functional groups within the molecule.
The choice of catalyst is not made in isolation. It is a multi-parameter optimization problem involving the catalyst precursor, ligand, base, solvent, and reaction temperature.
A Rigorous Protocol for Catalyst Performance Benchmarking
To objectively compare catalyst performance, a standardized experimental protocol is essential. The following methodology is designed to be a self-validating system, ensuring that observed differences in performance can be confidently attributed to the catalyst system itself.
General Experimental Workflow
The process begins with careful reaction setup under an inert atmosphere to protect sensitive catalysts and reagents, proceeds through the reaction, and concludes with quantitative analysis.
Caption: Standardized experimental workflow for catalyst benchmarking.
Step-by-Step Benchmarking Protocol: Buchwald-Hartwig Amination Case Study
This protocol details the coupling of this compound with a representative aryl bromide (e.g., 4-bromotoluene).
Materials:
-
This compound (1.0 eq)
-
4-Bromotoluene (1.2 eq)
-
Catalyst Precursor (e.g., Pd₂(dba)₃, 1 mol%)
-
Ligand (e.g., Xantphos, 2.5 mol%)
-
Base (e.g., Sodium tert-butoxide, NaOtBu, 3.0 eq). Note: An excess of base is required to both neutralize the hydrochloride salt and participate in the catalytic cycle.
-
Anhydrous Toluene (Solvent)
-
Internal Standard (IS) for analysis (e.g., Dodecane for GC)
-
Schlenk tubes or similar reaction vessels
Procedure:
-
Vessel Preparation: Place a stir bar into a Schlenk tube. Seal the tube, and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition (Solids): Under a positive pressure of inert gas, add NaOtBu (3.0 eq), the catalyst precursor (1 mol%), and the ligand (2.5 mol%).
-
Reagent Addition (Liquids & Substrates): Add this compound (1.0 eq) and 4-bromotoluene (1.2 eq). Add the internal standard. Finally, add anhydrous toluene via syringe to achieve the desired concentration (e.g., 0.1 M).
-
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C). Stir vigorously.
-
Monitoring & Analysis: After a predetermined time (e.g., 12 hours), remove the tube from the heat and allow it to cool to room temperature.
-
Workup: Quench the reaction by carefully adding 1 mL of water. Dilute with ethyl acetate (2 mL) and transfer the contents to a vial. Analyze the organic layer directly by Gas Chromatography (GC) or Liquid Chromatography (LC) to determine the yield relative to the internal standard.
-
Control Experiments: Crucially, run parallel reactions:
-
Without Catalyst Precursor: To confirm the reaction is palladium-catalyzed.
-
Without Ligand: To assess the role of the ligand.
-
At Room Temperature: To evaluate thermal requirements.
-
Key Performance Indicators (KPIs) and Data Presentation
The efficacy of a catalyst is measured by several quantitative metrics. For each catalyst system tested (A, B, C, etc.), the following KPIs should be determined.
| KPI | Description | Formula | Importance |
| Yield (%) | The amount of desired product formed relative to the limiting reactant. | (moles of product / initial moles of limiting reactant) x 100 | Measures overall efficiency. |
| Selectivity (%) | The ratio of the desired product formed to the total amount of reactant consumed. | (moles of desired product / moles of reactant consumed) x 100 | Crucial when side reactions are possible. |
| Turnover Number (TON) | The number of moles of product formed per mole of catalyst used. | moles of product / moles of catalyst | Indicates catalyst lifetime and productivity. |
| Turnover Frequency (TOF) (h⁻¹) | The TON per unit of time, representing the speed of the catalyst. | TON / reaction time (h) | Measures catalytic activity/rate. |
Example Comparative Data Table
Below is a hypothetical comparison of three different catalyst systems for the case study reaction described above.
| Catalyst System | Catalyst Loading (mol%) | Time (h) | Temp (°C) | Yield (%) | TON | TOF (h⁻¹) |
| A: Pd₂(dba)₃ / Xantphos | 1.0 | 12 | 100 | 92 | 92 | 7.7 |
| B: Pd(OAc)₂ / RuPhos | 1.0 | 12 | 100 | 98 | 98 | 8.2 |
| C: CuI / L-Proline | 5.0 | 24 | 80 | 75 | 15 | 0.6 |
| Control (No Catalyst) | - | 24 | 100 | <1 | - | - |
This structured data immediately highlights that System B provides the highest yield and activity under these specific conditions.
Mechanistic Considerations and Causality
Understanding the "why" behind catalyst performance is key to rational optimization. For the Buchwald-Hartwig amination, the catalytic cycle provides a framework for this understanding.
References
- 1. (3-Methylcyclobutyl)methanaminehydrochloride [myskinrecipes.com]
- 2. 1-(3-Methylcyclobutyl)methanamine hydrochloride | C6H14ClN | CID 118798380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. NiH-catalyzed C–N bond formation: insights and advancements in hydroamination of unsaturated hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pushing the limits of catalytic C–H amination in polyoxygenated cyclobutanes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02602D [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Litmus Test: An In-Depth Technical Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for Drug Derivatives
For researchers, scientists, and drug development professionals, establishing a robust correlation between in vitro dissolution and in vivo bioavailability is a critical milestone. This guide provides a comprehensive framework for understanding and implementing In Vitro-In Vivo Correlation (IVIVC) studies, a powerful tool that can accelerate drug development, ensure product quality, and potentially reduce the need for extensive bioequivalence studies.[1][2] We will delve into the scientific principles, regulatory expectations, and practical methodologies for establishing a predictive IVIVC model, focusing on comparing the performance of different drug formulations.
The Foundational Principle: What is IVIVC and Why is it Crucial?
An In Vitro-In Vivo Correlation (IVIVC) is defined by the U.S. Food and Drug Administration (FDA) as a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (typically the rate and extent of drug dissolution) and a relevant in vivo response, such as plasma drug concentration or the amount of drug absorbed.[3][4][5] The primary objective of developing a robust IVIVC is to use the in vitro dissolution test as a surrogate for in vivo bioequivalence studies.[4][6][7] This has profound implications for drug development, including:
-
Accelerated Timelines: Reducing the number of human bioequivalence studies can significantly shorten the development timeline.[7][8]
-
Cost Reduction: In vivo studies are expensive; a validated IVIVC can lead to substantial cost savings.[7]
-
Enhanced Product Understanding: The process of developing an IVIVC provides a deeper understanding of how formulation and manufacturing variables impact in vivo performance.[9]
-
Regulatory Flexibility: A validated IVIVC can support biowaivers for certain post-approval changes, such as minor formulation modifications or manufacturing site changes.[6][7][10]
The ability to establish a meaningful IVIVC is heavily influenced by the drug's properties as defined by the Biopharmaceutics Classification System (BCS).[4][5]
Biopharmaceutical Classification System (BCS) and IVIVC Potential
The BCS categorizes drugs into four classes based on their aqueous solubility and intestinal permeability.[11][12] This classification provides a scientific basis for predicting the likelihood of establishing a successful IVIVC.[5][10]
| BCS Class | Solubility | Permeability | IVIVC Potential | Rationale |
| Class I | High | High | Good potential, especially for extended-release formulations.[10] | For immediate-release forms, absorption is often faster than dissolution, making a correlation difficult. For extended-release, dissolution becomes the rate-limiting step. |
| Class II | Low | High | Best suited for IVIVC .[10] | Dissolution is the rate-limiting step for absorption, creating a direct link between in vitro release and in vivo performance.[10][13] |
| Class III | High | Low | Challenging to establish.[10] | Permeability is the rate-limiting step, so changes in dissolution may not significantly impact absorption. |
| Class IV | Low | Low | Least suitable for IVIVC.[10] | Both poor solubility and poor permeability contribute to erratic absorption, making a predictable correlation unlikely. |
Levels of Correlation: A Hierarchy of Predictability
The FDA outlines several levels of IVIVC, each with a different degree of predictive power.[6][7]
-
Level A Correlation: This is the highest and most desirable level of correlation.[10][14] It represents a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption profile.[1][3][14] A validated Level A IVIVC is the most powerful tool for predicting in vivo performance and is often required for biowaivers.[8]
-
Level B Correlation: This level of correlation is based on the principles of statistical moment analysis, comparing the mean in vitro dissolution time (MDT vitro) with the mean in vivo residence time (MRT) or mean in vivo dissolution time (MDT vivo).[1][4] It is not a point-to-point correlation and is considered less useful for regulatory purposes as different plasma profiles can yield the same mean residence time.[1][6]
-
Level C Correlation: This establishes a single-point relationship between a dissolution parameter (e.g., percent dissolved at a specific time) and a pharmacokinetic parameter (e.g., Cmax or AUC).[1][4] While useful during early formulation development, it does not reflect the entire plasma concentration-time profile.[6]
-
Multiple Level C Correlation: This involves relating one or several pharmacokinetic parameters to the amount of drug dissolved at several time points.[6][10] This can be more useful than a single Level C correlation.[15]
This guide will focus on the development and validation of a Level A IVIVC , as it offers the highest scientific and regulatory value.
The Experimental Blueprint: A Step-by-Step Guide to Establishing a Level A IVIVC
The development of a Level A IVIVC is a systematic process involving carefully designed in vitro and in vivo studies.
Experimental Workflow Overview
The following diagram illustrates the key stages in developing and validating a Level A IVIVC.
Caption: Workflow for Level A IVIVC Development.
Detailed Experimental Protocols
Objective: To develop at least two, and preferably three or more, formulations of the drug product with different release rates (e.g., fast, medium, and slow).[6]
Methodology:
-
Identify Release-Controlling Excipients: Select appropriate excipients that can modulate the drug release rate. For extended-release formulations, this could involve varying the concentration of hydrophilic matrix formers (e.g., HPMC), altering the thickness of a functional coat, or changing the ratio of immediate-release to extended-release components.
-
Formulation Prototyping: Prepare small batches of each formulation with varying levels of the release-controlling excipients.
-
Preliminary Dissolution Screening: Perform rapid dissolution screening to confirm that the formulations exhibit distinct and well-separated release profiles.
Objective: To obtain accurate and reproducible in vitro dissolution profiles for each formulation.
Methodology:
-
Apparatus Selection: Choose a suitable dissolution apparatus. USP Apparatus 2 (paddle) is common for oral solid dosage forms, but other apparatuses like USP 1 (basket) or USP 4 (flow-through cell) may be more appropriate depending on the formulation.[10]
-
Media Selection: The dissolution medium should be physiologically relevant and have discriminatory power. It is recommended to test dissolution in media with different pH values that represent the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).[10][16]
-
Test Conditions:
-
Volume: Typically 900 mL.
-
Temperature: 37 ± 0.5 °C.
-
Agitation: Select an appropriate speed (e.g., 50-100 rpm for paddle apparatus) that is discriminatory but does not cause coning or other hydrodynamic issues.
-
-
Sampling: Collect samples at appropriate time points to adequately characterize the release profile. Analyze the samples using a validated analytical method (e.g., HPLC).
-
Data Analysis: Plot the cumulative percentage of drug dissolved versus time for each formulation.
Objective: To determine the in vivo pharmacokinetic profiles of the different formulations in a relevant biological system (e.g., healthy human volunteers or an appropriate animal model).
Methodology:
-
Study Design: A single-dose, randomized, crossover study design is typically preferred.[6]
-
Subjects: Select a sufficient number of healthy subjects to achieve adequate statistical power.
-
Drug Administration: Administer a single dose of each formulation to the subjects according to the randomization schedule, with an adequate washout period between treatments.
-
Blood Sampling: Collect blood samples at predetermined time points to characterize the plasma concentration-time profile. The sampling schedule should be frequent enough to capture the Cmax and the elimination phase accurately.
-
Bioanalytical Method: Analyze the plasma samples for drug concentration using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC for each subject and formulation.[16][17]
Bridging the Gap: IVIVC Model Development and Validation
Deconvolution of In Vivo Data
The first step in building a Level A IVIVC is to determine the in vivo absorption profile from the plasma concentration-time data. This is achieved through a process called deconvolution.[7][18] The Wagner-Nelson and Loo-Riegelman methods are common deconvolution techniques.[7]
The goal of deconvolution is to calculate the cumulative fraction of drug absorbed in vivo over time.
Establishing the Correlation
A Level A IVIVC is established by plotting the cumulative fraction of drug absorbed in vivo (from deconvolution) against the cumulative fraction of drug dissolved in vitro for each formulation at corresponding time points.[3]
Caption: Idealized Level A IVIVC linear correlation.
The relationship can be linear or non-linear.[1][14] A linear correlation is the most straightforward and is often sought. The mathematical model describing this relationship is the IVIVC model.
Model Validation: The Proof of Predictability
A developed IVIVC model must be validated to demonstrate its predictive performance.[4][7] This is done by assessing its internal and external predictability.[6][18]
Internal Predictability: The IVIVC model is used to predict the pharmacokinetic profiles of the same formulations that were used to develop the model. The predicted Cmax and AUC are then compared to the observed values.[4][6]
External Predictability: This is a more rigorous test where the IVIVC model is used to predict the in vivo performance of a formulation that was not used in the model's development.[4][6]
The predictability is evaluated by calculating the percent prediction error (%PE) for Cmax and AUC.[4][6][18]
%PE = [(Observed Value - Predicted Value) / Observed Value] x 100
According to FDA guidance, for an IVIVC to be considered predictive, the average absolute %PE should be ≤ 10% for both Cmax and AUC. The %PE for each individual formulation should not exceed 15%.[4][6]
Data in Action: A Comparative Case Study
To illustrate the principles, let's consider a hypothetical case study for an extended-release drug derivative.
Formulations:
-
Derivative F (Fast Release): Lower polymer content.
-
Derivative M (Medium Release): Intermediate polymer content.
-
Derivative S (Slow Release): Higher polymer content.
In Vitro Dissolution Data:
| Time (hours) | Derivative F (% Dissolved) | Derivative M (% Dissolved) | Derivative S (% Dissolved) |
| 1 | 45 | 25 | 15 |
| 2 | 70 | 45 | 30 |
| 4 | 95 | 75 | 55 |
| 8 | 100 | 98 | 85 |
| 12 | 100 | 100 | 100 |
In Vivo Pharmacokinetic Data (Observed):
| Formulation | Cmax (ng/mL) | AUC (ng*h/mL) |
| Derivative F | 250 | 1800 |
| Derivative M | 180 | 2200 |
| Derivative S | 120 | 2500 |
IVIVC Model Development and Validation:
A Level A IVIVC model is developed using the data from Derivatives F and S. The model is then used to predict the in vivo performance of Derivative M (external validation).
Predicted Pharmacokinetic Data for Derivative M:
| Parameter | Observed Value | Predicted Value | % Prediction Error |
| Cmax (ng/mL) | 180 | 172 | 4.4% |
| AUC (ng*h/mL) | 2200 | 2310 | -5.0% |
In this case, the %PE for both Cmax and AUC for the external validation formulation are well within the acceptable limits (≤ 15% for individual formulation and average absolute %PE ≤ 10%). This would validate the IVIVC model, demonstrating its ability to serve as a surrogate for in vivo bioequivalence studies for this drug derivative.
Conclusion: IVIVC as a Cornerstone of Modern Drug Development
Establishing a robust in vitro-in vivo correlation is a scientifically rigorous process that requires careful planning, execution, and data analysis. However, the rewards are substantial. A validated IVIVC not only enhances our understanding of a drug product's performance but also provides a powerful tool to streamline development, ensure quality, and facilitate regulatory processes. By bridging the gap between the laboratory bench and clinical performance, IVIVC stands as a testament to the power of predictive science in bringing safer and more effective medicines to patients.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. iagim.org [iagim.org]
- 6. fda.gov [fda.gov]
- 7. archives.ijper.org [archives.ijper.org]
- 8. wjarr.com [wjarr.com]
- 9. premier-research.com [premier-research.com]
- 10. pharmalesson.com [pharmalesson.com]
- 11. The Biopharmaceutics Classification System: Subclasses for in vivo predictive dissolution (IPD) methodology and IVIVC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmacy.cuhk.edu.hk [pharmacy.cuhk.edu.hk]
- 13. In vitro–In Vivo Correlations: Tricks and Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Applications of In Vitro–In Vivo Correlations in Generic Drug Development: Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ema.europa.eu [ema.europa.eu]
- 17. biostatistics.ca [biostatistics.ca]
- 18. Development and validation of an in vitro–in vivo correlation (IVIVC) model for propranolol hydrochloride extended-release matrix formulations - PMC [pmc.ncbi.nlm.nih.gov]
The Virtues of Three-Dimensionality: A Comparative Docking Analysis of (3-Methylcyclobutyl)methanamine Hydrochloride Derivatives
A Senior Application Scientist's Guide to Evaluating a Promising Scaffold in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for molecular scaffolds that confer advantageous physicochemical and pharmacological properties is unceasing. Among the saturated carbocycles, the cyclobutane moiety has garnered significant attention for its ability to introduce three-dimensionality and conformational rigidity, often leading to improved metabolic stability, potency, and selectivity.[1][2] This guide presents a comparative in silico analysis of a series of virtual derivatives of (3-Methylcyclobutyl)methanamine hydrochloride, a versatile building block, against two clinically relevant protein targets: Isocitrate Dehydrogenase 1 (IDH1) and the Beta-3 Adrenergic Receptor (β3AR).
Through detailed molecular docking studies, we will explore the potential of the methylcyclobutylmethanamine scaffold to engage with distinct binding pockets and provide a rationale for its application in drug design. This analysis will be benchmarked against known inhibitors, offering a clear perspective on the scaffold's promise.
The Strategic Advantage of the Cyclobutane Moiety
The cyclobutane ring is more than a simple cyclic alkane; its puckered conformation provides a unique three-dimensional geometry that can be exploited in drug design.[2] Unlike flat aromatic rings, which can be prone to metabolic oxidation, the saturated nature of the cyclobutane ring often enhances metabolic stability.[1] Furthermore, its defined conformational preference can reduce the entropic penalty upon binding to a target protein, potentially increasing binding affinity. This strategic incorporation of sp³-rich scaffolds is a growing trend in the development of next-generation therapeutics.[1]
Designing the Virtual Library: Probing Chemical Space
Starting from the commercially available this compound, a focused virtual library of N-acyl derivatives was designed. Acylation of the primary amine is a straightforward synthetic transformation that allows for the systematic exploration of the chemical space surrounding the core scaffold. The selected acyl groups were chosen to represent a range of properties, from simple alkyl chains to aromatic and heteroaromatic moieties, to probe for potential hydrogen bonding, hydrophobic, and π-stacking interactions within the target binding sites.
Figure 1: Virtual Library of (3-Methylcyclobutyl)methanamine Derivatives
| Compound ID | R Group (Acyl Moiety) |
| MCM-H | H (Parent Amine) |
| MCM-Ac | Acetyl |
| MCM-Bz | Benzoyl |
| MCM-Pyr | Pyridine-4-carbonyl |
| MCM-cPr | Cyclopropylcarbonyl |
Target Selection: Opportunities in Oncology and Metabolic Disease
Isocitrate Dehydrogenase 1 (IDH1): A Key Target in Oncology
Mutations in IDH1 are a hallmark of several cancers, including glioma and acute myeloid leukemia (AML).[3][4] These mutations lead to the neomorphic production of 2-hydroxyglutarate (2-HG), an oncometabolite that drives tumorigenesis.[3] Inhibitors of mutant IDH1, such as the FDA-approved drug Ivosidenib, have shown significant clinical benefit.[5] The binding site for these allosteric inhibitors is a well-defined pocket at the dimer interface of the enzyme, making it an excellent candidate for in silico screening.
Beta-3 Adrenergic Receptor (β3AR): A Target for Metabolic Disorders
The β3AR is a G-protein coupled receptor (GPCR) predominantly expressed in adipose tissue and the urinary bladder.[6] Agonists of β3AR, like Mirabegron, are used to treat overactive bladder and have potential applications in metabolic diseases such as obesity and type 2 diabetes.[6][7] The ligand-binding pocket of β3AR is nestled within the transmembrane helices, offering a distinct environment to evaluate our cyclobutane-containing derivatives.
Experimental Protocols: A Rigorous In Silico Workflow
A standardized and reproducible molecular docking workflow is paramount for generating reliable and comparable results. The following protocol outlines the key steps undertaken in this study.
Protein Preparation
-
Target Selection and Retrieval: The crystal structures of mutant IDH1 (R132H) in complex with an inhibitor (PDB ID: 5LGE) and the human β3AR in an active state (PDB ID: 9IJE) were downloaded from the RCSB Protein Data Bank.[3][8]
-
Structure Cleanup: All water molecules and non-essential ligands were removed from the protein structures. Hydrogens were added, and protonation states of ionizable residues were assigned at a physiological pH of 7.4.
-
Binding Site Definition: The binding pocket for each target was defined based on the co-crystallized ligand. For IDH1, the allosteric inhibitor binding site was used. For β3AR, the orthosteric binding site occupied by the agonist was selected.
Ligand Preparation
-
Structure Generation: The 3D structures of the (3-Methylcyclobutyl)methanamine derivatives and the reference inhibitors (Ivosidenib and Mirabegron) were generated.
-
Energy Minimization: Each ligand was subjected to energy minimization using a suitable force field to obtain a low-energy conformation.
-
Tautomer and Ionization State Generation: Plausible ionization states at pH 7.4 were generated for each ligand.
Molecular Docking
-
Docking Software: Molecular docking was performed using AutoDock Vina, a widely used and validated open-source docking program.
-
Search Algorithm: A genetic algorithm was employed to explore the conformational space of each ligand within the defined binding pocket.
-
Scoring Function: The binding affinity of each ligand was estimated using the empirical scoring function of AutoDock Vina, which predicts the binding energy in kcal/mol. The top-scoring poses for each ligand were saved for further analysis.
Post-Docking Analysis
-
Pose Visualization and Interaction Analysis: The predicted binding poses of the derivatives and reference compounds were visually inspected to analyze key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges with the protein residues.
-
Comparative Analysis: The docking scores and binding modes of the (3-Methylcyclobutyl)methanamine derivatives were compared to those of the respective reference inhibitors.
Caption: A generalized workflow for molecular docking studies.
Results and Discussion: Unveiling Binding Potential
The results of the comparative docking studies are summarized in the tables below. The docking scores represent the predicted binding affinities, with more negative values indicating stronger binding.
IDH1 Docking Results
Table 1: Predicted Binding Affinities of (3-Methylcyclobutyl)methanamine Derivatives and Ivosidenib against Mutant IDH1 (PDB: 5LGE)
| Compound | Docking Score (kcal/mol) | Key Predicted Interactions |
| Ivosidenib (Reference) | -10.2 | H-bonds with backbone of Ile128 and Trp124; Hydrophobic interactions with Val279, Leu120 |
| MCM-H | -5.8 | Salt bridge with Asp279; Hydrophobic interactions with surrounding residues |
| MCM-Ac | -6.5 | H-bond with Asp279; Methyl group in hydrophobic pocket |
| MCM-Bz | -8.1 | π-stacking with Trp124; H-bond with Asp279; Hydrophobic interactions |
| MCM-Pyr | -8.5 | H-bond with Asp279; Potential H-bond with backbone of Ile128; π-stacking with Trp124 |
| MCM-cPr | -7.2 | Hydrophobic interactions with cyclopropyl and methylcyclobutyl groups |
The docking results for IDH1 reveal that while the parent amine (MCM-H ) has a modest predicted affinity, the addition of acyl groups significantly improves binding. The benzoyl (MCM-Bz ) and pyridylcarbonyl (MCM-Pyr ) derivatives show the most promising scores, approaching that of the reference inhibitor, Ivosidenib. Visual analysis of the binding poses indicates that the methylcyclobutyl group is well-accommodated within a hydrophobic sub-pocket, while the aromatic acyl groups can form favorable π-stacking interactions with Trp124, a key residue in the binding site. The pyridyl nitrogen in MCM-Pyr introduces an additional hydrogen bond acceptor, further enhancing its predicted affinity.
Caption: Key interactions of MCM-Pyr in the IDH1 binding site.
β3AR Docking Results
Table 2: Predicted Binding Affinities of (3-Methylcyclobutyl)methanamine Derivatives and Mirabegron against β3AR (PDB: 9IJE)
| Compound | Docking Score (kcal/mol) | Key Predicted Interactions |
| Mirabegron (Reference) | -9.5 | H-bonds with Asp117 and Ser209; Aromatic interactions with Phe198 |
| MCM-H | -6.2 | Salt bridge with Asp117 |
| MCM-Ac | -6.8 | H-bond with Asp117; Hydrophobic interactions |
| MCM-Bz | -7.9 | H-bond with Asp117; Aromatic interactions with Phe198 |
| MCM-Pyr | -8.2 | H-bond with Asp117; Aromatic interactions with Phe198 |
| MCM-cPr | -7.5 | Hydrophobic interactions with surrounding residues |
In the case of β3AR, a similar trend is observed. The aromatic derivatives MCM-Bz and MCM-Pyr again demonstrate the best docking scores among the virtual library. The protonated amine of the core scaffold forms a crucial salt bridge with Asp117, a conserved interaction for many adrenergic receptor ligands. The methylcyclobutyl group projects into a hydrophobic region of the binding pocket, while the aromatic extensions can engage in favorable interactions with residues such as Phe198. These results suggest that the (3-Methylcyclobutyl)methanamine scaffold can serve as a viable starting point for the design of novel β3AR agonists.
Conclusion and Future Directions
This comparative docking study demonstrates the potential of this compound as a valuable scaffold for the design of novel bioactive molecules. The derivatives, particularly those bearing aromatic acyl groups, exhibit promising predicted binding affinities for both IDH1 and β3AR. The key takeaways are:
-
The methylcyclobutyl moiety is well-tolerated and can effectively occupy hydrophobic pockets in both enzyme and GPCR binding sites.
-
The primary amine provides a critical anchor point for forming charge-based and hydrogen-bonding interactions.
-
Simple N-acylation offers a synthetically accessible route to rapidly explore structure-activity relationships and optimize binding affinity.
While these in silico results are encouraging, they represent the initial step in a drug discovery cascade. The next logical steps would involve the synthesis of these derivatives and their experimental validation through in vitro binding and functional assays. Further optimization of the acyl group, potentially guided by more advanced computational techniques such as free energy perturbation (FEP) calculations, could lead to the discovery of highly potent and selective modulators of these important therapeutic targets.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. Computational study on novel natural compound inhibitor targeting IDH1_R132H | Aging [aging-us.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Structure and function of the beta 3-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. rcsb.org [rcsb.org]
A Senior Application Scientist's Guide to the Stereochemical Confirmation of (3-Methylcyclobutyl)methanamine Hydrochloride
In the landscape of modern drug discovery, the precise control and confirmation of molecular stereochemistry are not merely academic exercises but cornerstones of safety, efficacy, and intellectual property. Chiral building blocks, particularly those incorporating strained ring systems like cyclobutanes, offer a pathway to novel chemical space with desirable pharmacokinetic properties.[1][2][3] Among these, (3-Methylcyclobutyl)methanamine hydrochloride serves as a critical synthon, presenting a stereochemical puzzle that demands rigorous analytical characterization. The presence of two stereocenters gives rise to four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R), which can exist as cis and trans diastereomers.
This guide provides an in-depth comparison of the primary analytical techniques for the definitive stereochemical assignment of this compound. We will delve into the principles and practical applications of Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Crystallography, offering field-proven insights and detailed experimental protocols to empower researchers in their drug development endeavors.
The Analytical Gauntlet: A Comparative Overview
The choice of analytical methodology for stereochemical confirmation is dictated by a variety of factors, including the stage of drug development, the availability of reference standards, and the specific questions being addressed (i.e., relative versus absolute configuration, or enantiomeric purity). Each technique possesses its own set of strengths and limitations.
| Analytical Technique | Primary Application | Strengths | Limitations |
| Chiral HPLC | Enantiomeric excess (e.e.) determination, preparative separation. | High sensitivity, excellent for quantitative analysis, applicable to a wide range of compounds.[4][5] | Requires method development, may not provide absolute configuration without a known standard. |
| NMR Spectroscopy | Determination of relative stereochemistry (cis/trans), enantiomeric excess (with chiral auxiliaries). | Non-destructive, provides detailed structural information, can be used for in-situ analysis.[6][7] | Lower sensitivity than HPLC, may require specialized reagents for enantiomeric differentiation. |
| X-ray Crystallography | Unambiguous determination of absolute stereochemistry. | Provides the definitive 3D structure of a molecule in the solid state. | Requires a suitable single crystal, which can be challenging to obtain. |
Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantiomeric Purity
Chiral HPLC is the most widely employed technique for the separation and quantification of enantiomers due to its robustness and high-throughput capabilities.[8][9] The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
Selecting the Right Chiral Stationary Phase (CSP)
For a primary amine like (3-Methylcyclobutyl)methanamine, polysaccharide-based CSPs are often the first choice.[10][11] Columns from manufacturers like Daicel (CHIRALPAK® series) and Phenomenex (Lux® series) have demonstrated broad applicability for the separation of chiral amines.[12][13][14]
Workflow for Chiral HPLC Method Development:
Caption: A systematic workflow for chiral HPLC method development.
Experimental Protocol: Chiral HPLC Screening
-
Column Selection:
-
Screen a minimum of two polysaccharide-based columns, for instance, one amylose-based (e.g., CHIRALPAK® IA) and one cellulose-based (e.g., CHIRALCEL® OD-H).
-
-
Mobile Phase Screening:
-
Normal Phase: A typical starting condition would be a mixture of an alkane (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) in a 90:10 ratio. For amines, the addition of a small amount of a basic modifier like diethylamine (DEA) (e.g., 0.1%) is crucial to improve peak shape and reduce tailing.[15]
-
Polar Organic Mode: Acetonitrile or methanol with a basic additive can also be effective.
-
-
Analysis Parameters:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 210 nm (as the analyte lacks a strong chromophore).
-
-
Data Evaluation:
-
The primary goal is to achieve baseline separation (Resolution, Rs ≥ 1.5) of the enantiomeric peaks.
-
NMR Spectroscopy: Unraveling the 3D Structure in Solution
NMR spectroscopy is a powerful tool for elucidating the relative stereochemistry of molecules. For 1,3-disubstituted cyclobutanes, the distinction between cis and trans isomers can often be achieved through Nuclear Overhauser Effect (NOE) experiments.
Differentiating Cis and Trans Isomers with NOESY
A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can reveal through-space correlations between protons that are in close proximity.
-
For a trans isomer , a NOE correlation would be expected between the proton at C1 and the proton at C3 on the same face of the ring.
-
For a cis isomer , NOE correlations would be observed between the proton at C1 and the protons on the opposite face of the ring at C2 and C4.
Workflow for NMR Stereochemical Analysis:
Caption: Workflow for determining relative and enantiomeric stereochemistry via NMR.
Quantifying Enantiomeric Excess with Chiral Shift Reagents
To determine the enantiomeric excess (e.e.), a chiral environment must be created in the NMR tube. This is commonly achieved by using chiral lanthanide shift reagents (LSRs), such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III) (Eu(hfc)₃).[7][16][17] The LSR forms diastereomeric complexes with the enantiomers of the amine, which have different NMR spectra. This results in the separation of signals for corresponding protons in the two enantiomers, allowing for their integration and the calculation of the e.e.[18]
Experimental Protocol: NMR with a Chiral Shift Reagent
-
Sample Preparation:
-
Dissolve a known amount of this compound in a deuterated solvent (e.g., CDCl₃). It may be necessary to free-base the amine with a non-nucleophilic base to ensure complexation with the LSR.
-
-
Addition of LSR:
-
Acquire a baseline ¹H NMR spectrum.
-
Incrementally add small, measured amounts of the chiral LSR (e.g., Eu(hfc)₃) to the NMR tube.
-
-
Spectral Analysis:
-
Monitor the ¹H NMR spectrum after each addition. The signals of the enantiomers will shift and resolve into two separate peaks.
-
Once sufficient separation is achieved, carefully integrate the areas of the resolved peaks.
-
-
Calculation of e.e.:
-
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
X-ray Crystallography: The Definitive Answer
When an unambiguous determination of the absolute stereochemistry is required, single-crystal X-ray crystallography is the gold standard.[8] This technique provides a precise three-dimensional map of the electron density in a crystal, allowing for the determination of bond lengths, bond angles, and the absolute configuration of all stereocenters.
The Path to a Crystal Structure
The primary challenge in X-ray crystallography is obtaining a high-quality single crystal suitable for diffraction. For a hydrochloride salt like the target compound, crystallization can be attempted from a variety of solvent systems.
Workflow for Single-Crystal X-ray Crystallography:
Caption: The workflow for determining absolute stereochemistry by X-ray crystallography.
Experimental Protocol: Crystallization Screening
-
Solvent Selection:
-
Screen a range of solvents and solvent mixtures. Common choices for amine hydrochlorides include alcohol/water, acetone/water, and isopropanol/ether systems.
-
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Dissolve the compound in a solvent in which it is soluble, and place this solution in a sealed container with a larger volume of an "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the solution, inducing crystallization.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.
-
Alternative Chiral Building Blocks: A Comparative Perspective
While (3-Methylcyclobutyl)methanamine is a valuable building block, the choice of a chiral synthon is often project-dependent. Other constrained cyclic amines can offer different structural features and intellectual property space.[19][20]
| Building Block | Key Structural Feature | Potential Advantages in Drug Design |
| (3-Methylcyclobutyl)methanamine | 1,3-disubstituted cyclobutane | Rigid scaffold, can mimic para-substituted phenyl rings.[1] |
| (3-Fluorocyclobutyl)methanamine | Introduction of fluorine | Can improve metabolic stability and binding affinity. |
| (3-Methylcyclopentyl)methanamine | Five-membered ring | Less ring strain, different vector projections for substituents. |
| 3-Amino-azetidine derivatives | Four-membered heterocycle | Introduces a nitrogen atom into the ring, potential for additional interactions. |
The analytical strategies outlined in this guide are broadly applicable to these alternative building blocks, with adjustments to chromatographic conditions and NMR parameters as needed.
Conclusion
The stereochemical confirmation of this compound is a multi-faceted challenge that can be confidently addressed through the systematic application of modern analytical techniques. Chiral HPLC provides a robust and quantitative measure of enantiomeric purity, essential for process development and quality control. NMR spectroscopy, particularly with NOESY and chiral shift reagents, offers invaluable insights into the relative and enantiomeric composition in solution. For an unequivocal determination of absolute stereochemistry, single-crystal X-ray crystallography remains the ultimate arbiter.
By integrating these techniques into a cohesive analytical workflow, researchers can ensure the stereochemical integrity of their chiral building blocks, a critical step in the journey towards the discovery and development of safe and effective new medicines.[2]
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 9. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. ymc.co.jp [ymc.co.jp]
- 12. phenomenex.com [phenomenex.com]
- 13. scientistlive.com [scientistlive.com]
- 14. chiraltech.com [chiraltech.com]
- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 16. US3915641A - NMR method for determination of enantiomeric compositions with chiral shift reagents - Google Patents [patents.google.com]
- 17. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 18. researchgate.net [researchgate.net]
- 19. Chiral Building Blocks Selection - Enamine [enamine.net]
- 20. Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (3-Methylcyclobutyl)methanamine hydrochloride
For researchers and professionals in drug development, the synthesis of novel compounds is paralleled by the critical responsibility of managing chemical waste. The proper disposal of reagents like (3-Methylcyclobutyl)methanamine hydrochloride is not merely a logistical task but a fundamental aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for its disposal, grounded in established safety standards and regulatory compliance.
Core Safety Profile and Hazard Identification
Before handling or preparing for disposal, a thorough understanding of the compound's hazard profile is paramount. This compound is an amine salt, and its reactivity and toxicity are well-documented in its Safety Data Sheet (SDS).
The primary hazards associated with this compound are categorized by the Globally Harmonized System (GHS).[1][2][3][4] These dictate the minimum personal protective equipment (PPE) required and inform the entire disposal workflow.
Table 1: GHS Hazard Summary for this compound
| Hazard Code | Hazard Statement | Required Precautions & PPE |
| H302 | Harmful if swallowed. | Do not eat, drink, or smoke when using this product.[2][3] Wash hands thoroughly after handling.[2][5] |
| H315 | Causes skin irritation. | Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[2][6] Avoid all personal contact.[6] |
| H319 | Causes serious eye irritation. | Wear safety glasses with side shields or chemical splash goggles.[2][6] |
| H335 | May cause respiratory irritation. | Handle only in a well-ventilated area or a certified chemical fume hood.[2][5][6] |
Source: Information synthesized from multiple supplier Safety Data Sheets.[1][2][3]
Immediate Handling Precautions:
-
Engineering Controls : Always handle the solid compound or its solutions within a chemical fume hood to mitigate inhalation risks.[5] Ensure that a safety shower and eyewash station are readily accessible and operational.[2]
-
Personal Protective Equipment (PPE) : The minimum required PPE includes a lab coat, chemical-resistant gloves, and safety goggles.[2][7]
The Critical Path to Disposal: A Step-by-Step Protocol
The disposal of this compound is governed by its classification as a hazardous chemical waste.[2][3] Under no circumstances should this compound or its containers be disposed of in regular trash or washed down the sanitary sewer.[5][8][9] Doing so can harm aquatic ecosystems and interfere with wastewater treatment processes.[8]
The first and most crucial step is to correctly identify and segregate the waste stream.
-
Characterize the Waste : Determine the physical state (solid or liquid) and if it is mixed with other solvents or reagents.
-
Segregate Incompatibles : Amine hydrochlorides must be segregated from incompatible materials to prevent hazardous reactions.[8][9] Store this waste stream separately from:
Proper containment is essential for safe storage and transport.
-
Select a Compatible Container : Use a clean, dry, and chemically compatible container, typically a high-density polyethylene (HDPE) plastic bottle or drum. The container must be free from damage and have a secure, leak-proof closure.[8][10]
-
Leave Headspace : Do not overfill the container. Leave at least 10% of the volume as headspace to allow for potential vapor expansion.
Accurate labeling is a strict regulatory requirement under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[10][11]
-
Attach a Hazardous Waste Label : As soon as the first drop of waste enters the container, it must be labeled.
-
Complete the Label : The label must include:
Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9][11][13]
-
Designate the SAA : The SAA must be under the control of laboratory personnel.[13]
-
Secondary Containment : Store the waste container within a secondary containment bin or tray to capture any potential leaks.
-
Storage Conditions : Keep the container tightly closed in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[2][8]
Final disposal must be handled by trained professionals.
-
Contact EHS : Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) office for pickup.[9]
-
Professional Disposal : The EHS department will coordinate with a licensed hazardous waste disposal company.[7][8] These companies utilize approved methods, such as high-temperature incineration, to destroy the chemical safely and in an environmentally sound manner.[14][15]
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE : Before attempting any cleanup, don the appropriate PPE, including gloves, goggles, a lab coat, and a respirator if ventilation is inadequate.[6]
-
Contain the Spill : For a solid spill, carefully sweep up the material, avoiding dust generation, and place it into a labeled hazardous waste container.[2][6] For a liquid spill, use an inert absorbent material like vermiculite or sand to contain and absorb the liquid.[5]
-
Clean the Area : Once the bulk material is collected, decontaminate the area with soap and water. Collect all cleanup materials (absorbent pads, contaminated gloves) and place them in the hazardous waste container.
-
Report the Spill : Report the incident to your laboratory supervisor and EHS office, as per institutional policy.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
- 1. chemical-label.com [chemical-label.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.se [fishersci.se]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. keyorganics.net [keyorganics.net]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. MedicalLab Management Magazine [medlabmag.com]
- 13. epa.gov [epa.gov]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]
Navigating the Safe Handling of (3-Methylcyclobutyl)methanamine Hydrochloride: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
(3-Methylcyclobutyl)methanamine hydrochloride is a valuable building block in pharmaceutical research and development, offering a unique cyclic amine structure for the synthesis of novel bioactive molecules. However, its safe and effective use in the laboratory necessitates a thorough understanding of its potential hazards and the implementation of rigorous handling protocols. This guide provides essential, immediate safety and logistical information, from personal protective equipment (PPE) and operational procedures to spill management and proper disposal, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Identification and Risk Assessment
This compound is classified with the following hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]
Furthermore, this compound is hygroscopic , meaning it readily absorbs moisture from the air.[3] This property can affect its physical state, making it prone to clumping and potentially increasing the risk of airborne dust during handling.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial when working with this compound. The following table outlines the minimum required PPE, with explanations rooted in mitigating the identified hazards.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles are mandatory to protect against accidental splashes that can cause serious eye irritation. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during bulk transfers or spill cleanup. |
| Skin Protection | Nitrile gloves are recommended for handling this compound. Nitrile offers good resistance to a range of chemicals, including amines. Always inspect gloves for any signs of degradation or perforation before use. A laboratory coat is essential to protect skin and personal clothing from contamination. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is advised. |
| Respiratory Protection | Due to the risk of respiratory irritation from inhaling the powder, handling should be performed in a certified chemical fume hood or a powder weighing station with appropriate exhaust ventilation.[4] If these engineering controls are not available or insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is required. |
| Footwear | Closed-toe shoes made of a non-porous material are required to protect against spills. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure and ensures the quality of the chemical.
Receiving and Storage
-
Inspect upon Receipt: Visually inspect the container for any damage or leaks before accepting the shipment.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number (1445951-46-1), and all relevant hazard pictograms and statements.[1]
-
Storage: Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3] Due to its hygroscopic nature, keep the container tightly sealed. Storage in a desiccator or under an inert atmosphere is recommended for long-term storage to maintain product integrity.
Handling and Weighing
The following workflow should be followed when handling this compound, particularly during weighing and transfer operations.
Caption: Workflow for handling this compound.
Spill Management
In the event of a spill, prompt and appropriate action is critical. The following decision tree outlines the steps for managing a spill of this compound.
Caption: Decision tree for spill response.
Disposal Plan
Proper disposal of this compound and its associated waste is essential to protect the environment and comply with regulations.
Unused or Expired Product
Unused or expired this compound should be disposed of as hazardous chemical waste. Do not attempt to dispose of it down the drain or in regular trash. The waste container must be:
-
Clearly labeled with "Hazardous Waste" and the full chemical name.
-
Kept securely closed.
-
Stored in a designated hazardous waste accumulation area.
Contaminated Materials
All disposable items that have come into contact with the chemical, such as gloves, weigh paper, and absorbent materials from spill cleanup, must be collected and disposed of as hazardous waste.
Aqueous Waste and Neutralization
For aqueous waste streams containing this compound, neutralization can be a viable pre-treatment step before disposal. However, this should only be performed by trained personnel in a controlled laboratory setting.
Neutralization Protocol:
-
Work in a chemical fume hood and wear all appropriate PPE.
-
Place the aqueous waste solution in a suitably sized beaker and place it in an ice bath to manage the heat of reaction.
-
Slowly add a weak acid, such as a dilute solution of citric acid or acetic acid, while stirring continuously.
-
Monitor the pH of the solution using a calibrated pH meter or pH paper.
-
Continue adding the acid dropwise until the pH is between 6 and 8.
-
The neutralized solution should be collected as hazardous waste. Do not pour the neutralized solution down the drain without consulting your institution's Environmental Health and Safety (EHS) department, as local regulations may vary.
First Aid Measures
In case of exposure, immediate action is necessary:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[2]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
By adhering to these guidelines, researchers can confidently and safely utilize this compound in their work, fostering a secure laboratory environment conducive to scientific advancement.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
